2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Description
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h4H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZWJPJKNKMPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735436 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379295-90-5 | |
| Record name | 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Introduction: Strategic Importance of a Novel Heterocycle
In the landscape of contemporary drug discovery, the benzothiazole scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The strategic introduction of various functional groups onto this bicyclic system allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, yet under-documented derivative, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine . This molecule is of significant interest as a potential intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Its structural similarity to precursors of dopamine agonists like Pramipexole suggests its potential utility in constructing new molecular entities for neurodegenerative disease research.[2]
The partial saturation of the benzo ring introduces conformational flexibility, which can be crucial for optimizing interactions with biological targets. The presence of a bromine atom at the 2-position and an amine group at the 6-position offers two distinct points for further chemical modification, making it a versatile building block in medicinal chemistry.
This technical guide provides a comprehensive overview of the anticipated physicochemical properties, a proposed synthetic pathway, and detailed analytical methodologies for the characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. The information presented herein is synthesized from established chemical principles and data from closely related analogues, providing a robust framework for researchers and drug development professionals.
Proposed Synthesis Pathway
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine can be logically approached through a multi-step sequence, leveraging established reactions for the formation of the tetrahydrobenzothiazole core, followed by functional group manipulations. The proposed pathway begins with a commercially available starting material and proceeds through key intermediates.
Caption: Proposed synthetic route for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Step-by-Step Synthetic Protocol
Step 1: Acetylation of 4-Aminocyclohexanone
-
To a solution of 4-aminocyclohexanone in a suitable solvent such as dichloromethane, add pyridine as a base.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product, N-(4-oxocyclohexyl)acetamide, with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Bromination of N-(4-oxocyclohexyl)acetamide
-
Dissolve the N-(4-oxocyclohexyl)acetamide in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise at a controlled temperature to effect bromination at the alpha-carbon to the ketone.[3]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product, N-(2-Bromo-4-oxocyclohexyl)acetamide.
Step 3: Thiazole Ring Formation
-
Suspend the crude N-(2-Bromo-4-oxocyclohexyl)acetamide in an alcoholic solvent.
-
Add thiourea to the suspension and reflux the mixture. The thiourea will react with the alpha-bromo ketone to form the aminothiazole ring.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and isolate the product, N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide, by filtration.
Step 4: Hydrolysis of the Acetamide
-
Suspend the N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide in an aqueous acid solution, such as hydrobromic acid.
-
Reflux the mixture to hydrolyze the acetamide group to the primary amine.[3]
-
Cool the reaction and neutralize with a base to precipitate the product, 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole.
-
Filter, wash with water, and dry the product.
Step 5: Sandmeyer-type Bromination
-
Dissolve the 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole in an aqueous acidic solution (e.g., HBr).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt at the 2-amino position.
-
In a separate flask, prepare a solution of copper(I) bromide in HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (nitrogen gas) should be observed.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Neutralize the reaction mixture and extract the final product, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, with an organic solvent.
-
Purify by column chromatography.
Physicochemical Properties
| Property | Estimated Value | Rationale for Estimation |
| Molecular Formula | C₇H₉BrN₂S | Based on the chemical structure. |
| Molecular Weight | 249.13 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Similar aminobenzothiazoles are typically crystalline solids in this color range.[4] |
| Melting Point | 180-195 °C | The aromatic analogue, 2-amino-6-bromobenzothiazole, has a melting point of 213-217 °C.[4] The saturation of the benzo ring is expected to lower the melting point due to reduced crystal lattice packing efficiency. |
| Boiling Point | > 350 °C (decomposes) | High melting point solids with polar functional groups typically have high boiling points and often decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in methanol, DMSO | The amine and thiazole moieties will contribute to some water solubility, but the bromo and hydrocarbon portions will limit it. Good solubility is expected in polar organic solvents. |
| pKa (most basic) | 4.0 - 5.0 | The pKa of the 6-amino group is expected to be in the typical range for anilines. The 2-position, now brominated, will not have the basicity of the 2-amino group in related compounds. The thiazole nitrogen is weakly basic. |
| logP | 2.0 - 2.5 | The presence of the bromine atom increases lipophilicity compared to the diamino analogue. The amino group provides some hydrophilicity. This estimated range suggests moderate lipophilicity. |
Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Caption: A standard analytical workflow for the characterization of the target compound.
Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~7.0-7.5 (broad s, 2H): Protons of the primary amine (-NH₂) at the 6-position.
-
~3.0-3.5 (m, 1H): Proton at the 6-position (CH-NH₂).
-
~2.5-3.0 (m, 4H): Methylene protons of the cyclohexene ring adjacent to the thiazole ring.
-
~1.8-2.2 (m, 2H): Remaining methylene protons of the cyclohexene ring.
-
-
Rationale: The chemical shifts are estimated based on known spectra of tetrahydrobenzothiazoles and the electronic effects of the substituents.[5] The broad singlet for the amine protons is characteristic and would disappear upon D₂O exchange.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Chemical Shifts (δ, ppm):
-
~150-160: Carbon at the 2-position (C-Br) of the thiazole ring.
-
~140-150: Quaternary carbon of the thiazole ring fused to the cyclohexene ring.
-
~115-125: Quaternary carbon of the cyclohexene ring fused to the thiazole ring.
-
~45-55: Carbon at the 6-position (CH-NH₂).
-
~20-35: Methylene carbons of the cyclohexene ring.
-
-
Rationale: The spectrum will confirm the carbon skeleton. The downfield shift of the C2 carbon is due to the attached bromine and its position within the thiazole ring.
-
2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected m/z:
-
[M+H]⁺ ≈ 250.00 & 252.00: The molecular ion peak will appear as a characteristic doublet with approximately 1:1 intensity ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). This is a definitive confirmation of the presence of one bromine atom in the molecule.
-
-
Fragmentation Pattern: Fragmentation may involve the loss of HBr or cleavage of the cyclohexene ring, providing further structural information.
3. Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Expected Absorption Bands (cm⁻¹):
-
3300-3500 (m, br): N-H stretching vibrations of the primary amine.
-
2850-2950 (m): C-H stretching of the aliphatic CH₂ and CH groups.
-
~1600 (s): C=N stretching of the thiazole ring.
-
1500-1550 (m): N-H bending vibration.
-
~1250 (m): C-N stretching.
-
~600-700 (m): C-Br stretching.
-
-
Rationale: The IR spectrum will confirm the presence of key functional groups, particularly the primary amine and the thiazole ring system.[5]
4. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the synthesized compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detector at a wavelength determined by a UV scan of the pure compound (likely around 254 nm and 280 nm).
-
-
Validation: A single sharp peak with >95% peak area would indicate a high degree of purity.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, a molecule with considerable potential in medicinal chemistry. While direct experimental data remains to be published, the proposed synthetic route, estimated physicochemical properties, and detailed analytical protocols offer a clear and scientifically grounded path for its synthesis and characterization. The provided methodologies are based on well-established chemical principles and data from closely related compounds, ensuring a high probability of success in the laboratory.
The true value of this compound will be realized through its application in the synthesis of novel bioactive molecules. Its bifunctional nature allows for diverse derivatization strategies, opening avenues for the creation of new chemical entities for a range of therapeutic targets. It is the author's hope that this guide will serve as a valuable resource for researchers and accelerate the exploration of the chemical space surrounding this promising scaffold. Experimental validation of the data presented here is strongly encouraged and will be a crucial step in unlocking the full potential of this versatile building block.
References
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
- Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017). International Journal of Pharmaceutical Research and Scholars, 6(2).
- Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts. (2011). WO2011021214A2. Google Patents.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]
- Naser, N. A., et al. (2012). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Journal of Oleo Science, 61(3), 145-153.
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-Property Correlation of Halogen Substituted Benzothiazole Crystals. Retrieved from [Link]
- Joseph Sunder Raj, T., et al. (2008).
-
Pramipexole - New Drug Approvals. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Retrieved from [Link]
- ACS Publications. (n.d.). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry.
- Université catholique de Louvain. (n.d.).
-
ResearchGate. (n.d.). Stability studies and structural characterization of pramipexole. Retrieved from [Link]
- MDPI. (n.d.). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles.
-
PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]
- PubMed. (n.d.). Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability.
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
- PubMed. (n.d.).
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine using fundamental spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental spectra for this specific compound are not widely available in public repositories, this document serves as a predictive guide based on established principles of spectroscopy and data from analogous structures. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also detailed, field-proven protocols and the scientific rationale behind the analytical workflow.
Introduction and Molecular Overview
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a heterocyclic compound featuring a bicyclic system that merges a thiazole ring with a cyclohexylamine moiety. The presence of a bromine atom, an amine group, and a partially saturated ring system creates a unique electronic and structural environment. Accurate structural confirmation is paramount for its use in research and development, necessitating a multi-faceted analytical approach. Spectroscopic analysis provides an empirical "fingerprint" of the molecule, allowing for unambiguous identification and purity assessment.
This guide will deconstruct the analytical process, treating each technique as a module that contributes a unique piece of structural information. We will culminate in an integrated analysis where data from MS, IR, and NMR converge to build a cohesive and validated structural model.
The Analytical Workflow: A Holistic Approach
The characterization of a novel or uncharacterized compound follows a logical progression. The initial step is to confirm the molecular weight and elemental composition, followed by the identification of functional groups, and finally, the mapping of the precise atomic connectivity.
Solubility profile of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in different solvents
An In-Depth Technical Guide Solubility Profile of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in Different Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive examination of the solubility profile of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, a heterocyclic compound with significant potential in medicinal chemistry. As many new chemical entities (NCEs) are poorly water-soluble, a thorough understanding of their solubility characteristics is paramount for successful formulation development.[3][4] This document outlines the theoretical underpinnings of solubility, details a robust experimental methodology for its determination, presents an illustrative solubility profile in various pharmaceutically relevant solvents, and discusses the profound implications of these findings for drug development professionals.
Introduction: The Central Role of Solubility in Drug Development
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine belongs to the benzothiazole class of compounds, a scaffold known for a wide range of biological activities, including kinase inhibition and antimicrobial effects.[5] The journey from a promising chemical entity to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary obstacle. An API must be in a dissolved state at the site of absorption to permeate biological membranes and enter systemic circulation.[1][3] Consequently, low solubility often leads to incomplete absorption, low and variable bioavailability, and potential for suboptimal therapeutic outcomes.[1][4]
Understanding the solubility of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is not merely an academic exercise; it is a foundational step that informs critical decisions across the development pipeline, including:
-
Formulation Strategy: Guiding the selection of excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).[6]
-
Route of Administration: Assessing feasibility for oral, parenteral, or other delivery routes.
-
Toxicology Studies: Ensuring adequate compound exposure in preclinical safety assessments.
-
Regulatory Submissions: Providing essential data for classification systems like the Biopharmaceutics Classification System (BCS).[7][8][9]
This guide serves as a technical resource for researchers and scientists, offering both the theoretical framework and practical methodologies to comprehensively characterize the solubility of this promising compound.
Theoretical Principles of Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure.[10][11] This phenomenon is governed by thermodynamic principles, primarily the interplay between enthalpy and entropy.[10][12]
Key Factors Influencing Solubility:
-
Physicochemical Properties of Solute and Solvent: The "like dissolves like" principle is a fundamental concept, suggesting that solutes are most soluble in solvents with similar polarity.[12] The structure of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, with its heterocyclic rings and primary amine group, suggests a degree of polarity, but the tetrahydrobenzo moiety adds lipophilic character.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution (ΔH). For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[10][13][14][15] Conversely, if the process is exothermic (ΔH < 0), solubility decreases as temperature rises.[10][14]
-
pH of the Medium: For ionizable compounds, solubility is highly pH-dependent.[1] 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine contains a basic amine group. In acidic environments (pH < pKa), this group will be protonated, forming a more polar and, typically, more water-soluble salt. As the pH increases above the pKa, the compound will exist predominantly in its less soluble, free base form.[16]
-
Solid-State Properties: The crystalline form (polymorphism) of the API can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[13][17]
Strategic Solvent Selection for Pharmaceutical Profiling
The choice of solvents for a solubility screen is a strategic decision that balances the need for dissolution with critical safety, regulatory, and manufacturing considerations.[18][19] Solvents in pharmaceutical manufacturing contribute significantly to waste streams, making sustainable and safe choices imperative.[20]
Commonly Used Solvent Classes:
-
Aqueous Buffers: As per ICH M9 guidelines, solubility determination in aqueous media across a pH range of 1.2 to 6.8 is essential for BCS classification.[8][9][21][22] This range simulates the physiological conditions of the gastrointestinal tract.
-
Organic Solvents: A range of organic solvents is used to understand the compound's polarity and to identify potential vehicles for formulation or synthesis. These are often categorized by regulatory bodies based on their toxicity (e.g., ICH Q3C guidelines).[18]
-
Class 3 Solvents (Low Toxic Potential): Ethanol, Acetone, Isopropyl Alcohol.
-
Class 2 Solvents (Limited Use): Acetonitrile, Methanol, Dichloromethane.
-
-
Co-solvents and Formulation Vehicles: Solvents like Propylene Glycol (PG), Polyethylene Glycol (PEG), and Dimethyl Sulfoxide (DMSO) are often evaluated as they are commonly used in preclinical and clinical formulations to enhance the solubility of poorly soluble compounds.[16][23]
Experimental Protocol: Thermodynamic Solubility Determination
The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[24][25] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[13]
Step-by-Step Methodology
-
Preparation: Add an excess amount of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, DMSO). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).[9] Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved. The system is at equilibrium when successive measurements of the solute concentration show no further increase.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Common methods include:
-
Centrifugation: Spin the vials at high speed to pellet the solid material.
-
Filtration: Filter the suspension using a low-binding syringe filter (e.g., 0.22 µm PVDF). Care must be taken to avoid adsorption of the compound onto the filter membrane.[24]
-
-
Quantification: Carefully aspirate the clear supernatant. Prepare a dilution series of this supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[26][27][28]
-
Calculation: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the diluted samples and back-calculate the solubility in the original saturated solution. The experiment should be performed in triplicate for each solvent.[8][22]
Experimental Workflow Diagram
Caption: Thermodynamic Solubility Determination Workflow.
Illustrative Solubility Profile Data
The following table presents hypothetical, yet representative, solubility data for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, determined at 25 °C. This data is for illustrative purposes to guide formulation and development discussions.
| Solvent/Medium | pH | Solubility (mg/mL) | Solubility (mM) | Qualitative Descriptor |
| Aqueous Buffers | ||||
| 0.1 N HCl | 1.2 | 15.5 | 59.4 | Soluble |
| Acetate Buffer | 4.5 | 2.1 | 8.0 | Sparingly Soluble |
| Phosphate Buffer | 6.8 | 0.08 | 0.3 | Slightly Soluble |
| Purified Water | ~8.0* | < 0.01 | < 0.04 | Practically Insoluble |
| Organic Solvents | ||||
| Ethanol | N/A | 12.0 | 46.0 | Soluble |
| Methanol | N/A | 25.0 | 95.8 | Freely Soluble |
| Acetone | N/A | 5.5 | 21.1 | Sparingly Soluble |
| Acetonitrile | N/A | 2.8 | 10.7 | Sparingly Soluble |
| Formulation Vehicles | ||||
| Propylene Glycol | N/A | 45.0 | 172.4 | Freely Soluble |
| PEG 400 | N/A | 60.0 | 229.9 | Freely Soluble |
| DMSO | N/A | > 200 | > 766 | Very Soluble |
*Estimated pH of an aqueous solution of the free base. Molecular Weight of Free Base: 261.16 g/mol
Interpretation and Implications for Drug Development
The illustrative data reveals a classic pH-dependent solubility profile for a weak base. The compound is significantly more soluble in acidic conditions (pH 1.2) where the amine is protonated, and its solubility drops sharply as the pH increases into the neutral and basic range.
Key Takeaways:
-
BCS Classification: Based on the low solubility at pH 6.8 (< 0.1 mg/mL), the compound would likely be classified as having low solubility according to ICH guidelines.[7][8] The Dose/Solubility Volume (DSV) would be large, reinforcing this classification.[22] Assuming good permeability (a common feature of benzothiazoles), it would likely be a BCS Class II compound.
-
Oral Bioavailability Challenges: For BCS Class II drugs, the rate-limiting step for absorption is often dissolution.[3] The poor solubility in the neutral pH of the lower intestine (pH 6.8) could lead to low and erratic oral absorption.
-
Formulation Strategies: The data directly informs the path forward for formulation development.
-
Salt Formation: Developing a stable salt form (e.g., hydrochloride or hydrobromide) could be a viable strategy to improve aqueous solubility and dissolution rate.
-
Enabling Formulations: For oral delivery, advanced formulations may be required. These could include:
-
Lipid-based formulations: The good solubility in vehicles like PG and PEG 400 suggests that self-emulsifying drug delivery systems (SEDDS) could be effective.
-
Amorphous Solid Dispersions (ASDs): Creating a dispersion of the amorphous API in a polymer matrix can significantly enhance solubility.[6]
-
Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area available for dissolution.[3]
-
-
Parenteral Formulations: The high solubility in common non-aqueous vehicles like PEG 400 and Propylene Glycol provides a clear starting point for developing injectable formulations.
-
Logical Pathway from Solubility Data to Formulation Strategy
Caption: Decision pathway for formulation development.
Conclusion
The solubility profile of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a critical dataset that highlights both challenges and opportunities in its development as a potential therapeutic agent. Its pH-dependent, low aqueous solubility categorizes it as a challenging molecule for conventional oral formulation, likely placing it in BCS Class II. However, a systematic understanding of its behavior in various pharmaceutically relevant solvents provides clear, actionable pathways. Strategies such as salt formation, lipid-based systems, and amorphous solid dispersions, informed directly by the data presented herein, offer promising avenues to overcome these biopharmaceutical hurdles and unlock the therapeutic potential of this compound. Early and thorough solubility characterization, as outlined in this guide, is an indispensable component of a modern, efficient, and science-driven drug development program.
References
- Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?
- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
- Dunn, P. J., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Publications.
- Seppic. (2025, January 24). Optimizing drug Solubility for enhanced oral formulation performance.
- Chemical Society Reviews. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?
- Lupuleasa, D., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules.
- ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Journal of Pharmaceutical and Biomedical Analysis. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Wikipedia. (n.d.). Solubility.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
- Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf.
- Purdue University. (n.d.). Solubility.
- JoVE. (2020, March 26). Solubility - Concept.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
- RAPS. (2023, July 18). WHO seeks to align biowaiver policy with ICH guidelines.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Benchchem. (n.d.). 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid.
- MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
- International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
- World Health Organization (WHO). (n.d.). Annex 4.
- Benchchem. (n.d.). Technical Support Center: 6-Bromo-2-hydrazino-1,3-benzothiazole Solubility.
Sources
- 1. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid | Benchchem [benchchem.com]
- 6. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]
- 7. WHO seeks to align biowaiver policy with ICH guidelines | RAPS [raps.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Solubility - Wikipedia [en.wikipedia.org]
- 11. pharmajournal.net [pharmajournal.net]
- 12. Video: Solubility - Concept [jove.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Solubility [chem.fsu.edu]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 19. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 20. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. who.int [who.int]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. improvedpharma.com [improvedpharma.com]
- 28. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activities of Tetrahydrobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrobenzothiazole scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of its derivatives. We will dissect the key mechanisms of action underlying their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document serves as a resource for researchers, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols for the evaluation of these compounds. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide aims to empower scientists in the rational design and development of novel therapeutics based on the versatile tetrahydrobenzothiazole core.
Introduction: The Significance of the Tetrahydrobenzothiazole Scaffold
Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the benzothiazole moiety, a fusion of a benzene and a thiazole ring, has garnered significant attention.[1] When the benzene ring is partially saturated, it forms the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold. This structural modification imparts a three-dimensional character that can enhance binding affinity and selectivity for various biological targets.
The versatility of this scaffold allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery.[2] Researchers have successfully synthesized and evaluated numerous derivatives, revealing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] This guide will delve into these key biological activities, providing a mechanistic understanding and practical methodologies for their investigation.
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Tetrahydrobenzothiazole derivatives have emerged as potent anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[4][5]
Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many derivatives function as inhibitors of crucial signaling proteins like c-Met and other tyrosine kinases.[6][7] These kinases are often overactive in cancer cells, driving proliferation and survival. By blocking the ATP-binding site of these enzymes, tetrahydrobenzothiazole compounds can halt these oncogenic signals.
-
Induction of Apoptosis: A primary goal of cancer chemotherapy is to trigger programmed cell death (apoptosis) in malignant cells. These derivatives have been shown to induce apoptosis, often mediated through the activation of reactive oxygen species (ROS) which cause cellular damage and initiate the apoptotic cascade.[7][8]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a key regulator of inflammation and cell survival, and its dysregulation is common in cancers like hepatocellular carcinoma. Certain benzothiazole derivatives can suppress the NF-κB signaling pathway, leading to reduced expression of downstream targets like COX-2 and iNOS, thereby exerting both anti-inflammatory and antiproliferative effects.[9]
-
Topoisomerase Inhibition: DNA topoisomerases are enzymes essential for managing DNA topology during replication. Their inhibition leads to DNA damage and cell death. This is another mechanism through which some benzothiazole derivatives exhibit their anticancer effects.[7][8]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of these derivatives is highly dependent on the nature and position of substituents.[7] For example, the presence of hydrophobic groups or electron-withdrawing groups like fluorine can enhance cytotoxic activity against various cancer cell lines.[2][10]
Antimicrobial Activity
The rise of antibiotic-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Tetrahydrobenzothiazole derivatives have shown significant promise in this area, with activity against a range of bacteria and fungi.[3][11]
Mechanisms of Action:
-
Enzyme Inhibition: A key antibacterial mechanism is the inhibition of essential bacterial enzymes that are absent in humans. Dihydropteroate synthase (DHPS), an enzyme in the folate synthesis pathway, is a known target for sulfonamide drugs and has also been identified as a target for some benzothiazole derivatives.[12][13] Inhibition of DNA gyrase, crucial for bacterial DNA replication, is another reported mechanism.[13][14]
-
Inhibition of Fungal Enzymes: In fungi, these compounds can inhibit enzymes like 14α-lanosterol demethylase, which is critical for ergosterol biosynthesis, a key component of the fungal cell membrane.[15]
Spectrum of Activity:
Studies have demonstrated the efficacy of these compounds against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.[11][13] Antifungal activity has been observed against species like Candida albicans and Aspergillus niger.[11][14]
Anti-inflammatory Activity
Chronic inflammation is a contributing factor to many diseases, including cancer and neurodegenerative disorders. Tetrahydrobenzothiazole derivatives possess potent anti-inflammatory properties.[3][16]
Mechanisms of Action:
-
COX/LOX Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some derivatives can inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[10][17]
-
Modulation of Pro-inflammatory Cytokines: These compounds can reduce the production of key inflammatory mediators. For instance, they have been shown to decrease the levels of NF-κB, which in turn reduces the expression of downstream effectors like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[9][16]
Anticonvulsant Activity
Epilepsy is a common neurological disorder characterized by recurrent seizures. Several tetrahydrobenzothiazole derivatives have been identified as having significant anticonvulsant properties, offering potential new therapeutic avenues.[2][3]
Mechanisms of Action:
The precise mechanisms are still under investigation, but some evidence points towards the modulation of GABAergic neurotransmission.[18][19] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and enhancing its effects can suppress seizure activity. Some compounds have been shown to increase GABA levels in the brain.[19] Evaluation is often performed using standard models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[19][20]
Experimental Protocols for Biological Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Anticancer Assay: MTT Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the tetrahydrobenzothiazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours. The duration depends on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Living cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain (e.g., S. aureus, C. albicans) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of compounds in rodents.
Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin.
-
Edema Induction: After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Data Presentation and Visualization
Summary of Biological Activities
For comparative analysis, quantitative data such as IC50 (for anticancer activity) or MIC (for antimicrobial activity) values are best presented in a tabular format.
| Compound ID | Anticancer (A549) IC50 (µM)[5] | Antimicrobial (S. aureus) MIC (µg/mL)[13] | Anti-inflammatory (% Inhibition at 50 mg/kg)[21] |
| Derivative A | 30.45 | >100 | 45% |
| Derivative B | 5.04 | 12.5 | 78% |
| Derivative C | 1.2 (nM) | 78.1 | 62% |
| Standard Drug | Etoposide | Ciprofloxacin | Indomethacin |
Note: The values presented are illustrative and should be replaced with actual experimental data from relevant literature.
Visualizing Workflows and Pathways
Visual diagrams are crucial for understanding complex processes. The following are generated using Graphviz (DOT language).
Experimental Workflow for Compound Screening
Caption: General workflow for the discovery and development of tetrahydrobenzothiazole-based therapeutic agents.
Simplified EGFR Kinase Inhibition Pathway
Caption: Mechanism of anticancer action via inhibition of the EGFR signaling pathway.
Future Perspectives and Conclusion
The tetrahydrobenzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:
-
Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing drugs to overcome resistance and enhance efficacy.
-
Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and pharmacokinetic properties of promising lead compounds.
References
-
Hala Shkyair Lihumis, et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
-
(2025-08-06). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. ResearchGate.
-
(2024-08-15). Biological evaluation and characterization of benzothiazole derivatives. Synsint Research Group.
-
Sabiya Mulani, et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 036–048.
-
Rima Mahapatra & Kuntal Hazra. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 21-34.
-
(2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
-
S. Abrol, R. B. Bodla, & C. Goswami. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 10(7), 3196-09.
-
Pai, K. S. R., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Current Drug Targets, 20(14), 1449-1463.
-
Rauf, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
-
El-Metwaly, A. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6292.
-
Rauf, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279.
-
Pai, K. S. R., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science.
-
Sharma, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Molecular Diversity, 27(4), 1581-1620.
-
Chigurupati, S., et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Antibiotics, 10(11), 1364.
-
Uremis, M. M., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Anti-Cancer Agents in Medicinal Chemistry.
-
Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 433-445.
-
Onajobi, T. A., et al. (2023). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 13(1), 1018.
-
Youssif, B. G. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2083.
-
Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1358943.
-
Wang, T., et al. (2020). Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. Latin American Journal of Pharmacy, 39(1), 141-9.
-
Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry Letters, 13(22), 4045-4049.
-
Kumar, A., et al. (2013). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(10), 2950-2953.
-
Uremis, M. M., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ResearchGate.
-
Zhang, Y., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 23(12), 3121.
-
Al-Ostath, A. I. N., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Drug Targets, 24(10), 837-862.
-
Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157.
-
Karler, R., et al. (1973). Anticonvulsant activity of delta9-tetrahydrocannabinol compared with three other drugs. Life Sciences, 13(4), 441-456.
-
Löscher, W., et al. (1993). Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. European Journal of Pharmacology, 232(2-3), 265-276.
-
Anderson, L. L., et al. (2019). Evaluation of the Possible Anticonvulsant Effect of Δ9-Tetrahydrocannabinolic Acid in Murine Seizure Models. Journal of Natural Products, 82(9), 2478-2484.
-
Sanoev, Z. I., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4).
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. libra.article2submit.com [libra.article2submit.com]
- 11. jchr.org [jchr.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticonvulsant activity of delta9-tetrahydrocannabinol compared with three other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Target Prediction for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine: A Technical Guide
Foreword
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both arduous and resource-intensive. The ability to rapidly identify the biological targets of a small molecule is a critical step in elucidating its mechanism of action, predicting potential off-target effects, and accelerating its development trajectory. This guide provides an in-depth technical framework for the in silico prediction of protein targets for the compound 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. We will navigate through a multi-pronged computational strategy, grounded in established methodologies, to generate a high-confidence list of putative protein interactions. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.
Introduction to the Query Molecule and the Imperative for Target Identification
The compound, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, belongs to the benzothiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The specific substitution pattern of our query molecule suggests the potential for novel pharmacology. However, without a clear understanding of its molecular targets, its therapeutic potential remains speculative.
In silico target prediction, also known as target fishing, has emerged as an indispensable tool to bridge this knowledge gap.[4][5] By leveraging computational power and vast biological databases, we can efficiently screen our molecule against thousands of potential protein targets, thereby generating testable hypotheses for subsequent experimental validation.[6] This approach significantly de-risks the drug discovery process by prioritizing the most promising avenues of investigation.
Below is a visual representation of the overall workflow we will be following:
Caption: Overall workflow for in silico target prediction.
Ligand-Based Target Prediction: Leveraging the Knowledge of Known Bioactive Molecules
Ligand-based methods operate on the principle of "guilt-by-association": if a molecule is structurally similar to known active compounds, it is likely to share similar biological targets.[6] These approaches are particularly valuable when the three-dimensional structure of potential targets is unknown.
Chemical Similarity Searching
This is often the first step in target fishing due to its simplicity and speed. We will compare the 2D fingerprint of our query molecule against large databases of compounds with known biological activities.
Protocol for Chemical Similarity Searching:
-
Obtain the SMILES String of the Query Molecule: The Simplified Molecular Input Line Entry System (SMILES) for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is NC1CCC2=C(C1)SC(Br)=N2.
-
Select Relevant Databases:
-
Perform the Similarity Search:
-
Navigate to the ChEMBL or PubChem similarity search interface.
-
Input the SMILES string of the query molecule.
-
Set the similarity threshold. A Tanimoto coefficient of 0.85 or higher is a stringent starting point, indicating a high degree of structural similarity.[9]
-
-
Analyze the Results: The output will be a list of molecules structurally similar to our query, along with their known protein targets and associated bioactivity data (e.g., IC50, Ki).
Data Presentation:
| Similar Compound ID | Tanimoto Coefficient | Known Target(s) | Bioactivity (IC50) |
| CHEMBLXXXX | 0.92 | Dopamine D3 Receptor | 50 nM |
| CHEMBLYYYY | 0.88 | Serotonin 5-HT2A Receptor | 120 nM |
| CHEMBLZZZZ | 0.86 | Monoamine Oxidase B | 85 nM |
This is a hypothetical table for illustrative purposes.
Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential molecular features required for biological activity.[10][11] We can use pharmacophore models derived from known active ligands to screen for novel compounds that fit the model, or to identify potential targets.
Protocol for Ligand-Based Pharmacophore Modeling:
-
Identify a Set of Active Ligands for a Specific Target: From the results of our similarity search, we can identify a protein target with multiple known active ligands.
-
Generate a Pharmacophore Model:
-
Use software such as LigandScout or PharmaGist.
-
Input the structures of the active ligands.
-
The software will align the molecules and identify common features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
-
Validate the Pharmacophore Model: The model should be able to distinguish between active and inactive compounds.
-
Screen the Query Molecule: The 3D conformation of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine can be fitted to the generated pharmacophore model. A good fit suggests that our molecule may interact with the same target.
Caption: A hypothetical pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[12][13][14] While primarily used for lead optimization, QSAR can also provide insights into potential targets.[15][16]
Conceptual Application of QSAR in Target Prediction:
If we have a QSAR model for a particular protein target that is known to be modulated by benzothiazole derivatives, we can use this model to predict the activity of our query molecule. A high predicted activity would suggest that this protein is a potential target.
Structure-Based Target Prediction: Interrogating the Proteome
Structure-based approaches utilize the 3D structure of proteins to predict binding interactions.[17] These methods are not reliant on the knowledge of existing active ligands.
Reverse Docking
Reverse docking, also known as inverse docking, involves docking a single ligand (our query molecule) against a large library of protein structures.[18][19] This is a powerful technique for identifying potential "off-targets" and for de-orphaning novel compounds.
Protocol for Reverse Docking:
-
Prepare the Ligand Structure: The 3D structure of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine needs to be generated and energy-minimized. This can be done using software like Open Babel or MarvinSketch.
-
Select a Protein Target Database:
-
PDB (Protein Data Bank): A repository of experimentally determined 3D structures of biological macromolecules.[20]
-
Custom Libraries: It is often beneficial to create a curated library of protein structures representing key target families (e.g., kinases, GPCRs, nuclear receptors).
-
-
Perform the Docking Screen:
-
Analyze and Filter the Results: The output will be a ranked list of proteins based on their predicted binding affinity for the query molecule. It is crucial to apply filters based on the docking score, the location of the predicted binding site (i.e., is it a known active site?), and the biological relevance of the protein.
Data Presentation:
| Protein Target (PDB ID) | UniProt ID | Predicted Binding Affinity (kcal/mol) | Binding Site Location |
| 3PBL | P08913 | -9.8 | Active Site |
| 2VT4 | P35367 | -9.5 | Allosteric Site |
| 1A2S | P00734 | -9.2 | Active Site |
This is a hypothetical table for illustrative purposes.
Data Integration and Hypothesis Generation
The true power of in silico target prediction lies in the integration of data from multiple orthogonal approaches. A protein that is identified through both chemical similarity searching and reverse docking is a much higher confidence candidate than one identified by a single method.
Caption: Venn diagram illustrating data integration.
Once a list of high-confidence targets has been generated, the next step is to perform pathway analysis using databases like KEGG or Reactome. This will help to place the predicted targets into a biological context and to formulate a hypothesis about the potential physiological effects of modulating these targets with 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Conclusion and Forward Look to Experimental Validation
This guide has outlined a comprehensive in silico workflow for the prediction of biological targets for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. By synergistically applying ligand-based and structure-based computational methods, we can generate a prioritized list of putative protein targets. It is imperative to remember that these are predictions and must be validated through experimental means. Techniques such as enzymatic assays, binding assays (e.g., surface plasmon resonance), and cell-based functional assays are essential next steps to confirm the computationally generated hypotheses. The iterative interplay between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
-
SwissDock. Available from: [Link]
-
ChEMBL. EMBL-EBI. Available from: [Link]
-
Himaja, M., et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available from: [Link]
-
Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC - NIH. Available from: [Link]
-
UniProt. Available from: [Link]
-
Structural Similarity Search - ChemMine Tools. Available from: [Link]
-
MultiDock Screening Tool - Reverse docking demonstration - YouTube. (2022). Available from: [Link]
-
Pharmacophore modeling in drug design - PubMed. Available from: [Link]
-
Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. Available from: [Link]
-
Quantitative structure–activity relationship-based computational approaches - PMC. (2022). Available from: [Link]
-
RCSB PDB: Homepage. Available from: [Link]
-
In silico methods for drug-target interaction prediction - ResearchGate. Available from: [Link]
-
List of protein-ligand docking software - Wikipedia. Available from: [Link]
-
What is pharmacophore modeling and its applications? - Patsnap Synapse. (2025). Available from: [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega. (2020). Available from: [Link]
-
Chemical Similarity Search - RCSB PDB. (2025). Available from: [Link]
-
ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC - NIH. (2023). Available from: [Link]
-
Protein–Ligand Docking with GOLD - CCDC. Available from: [Link]
-
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021). Available from: [Link]
-
Guide to Top Proteomics Databases and How to Access Them - BigOmics Analytics. (2024). Available from: [Link]
-
Similarity search - Chemaxon Docs. Available from: [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. Available from: [Link]
-
How do you perform inverse docking? - ResearchGate. (2014). Available from: [Link]
- US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024). Available from: [Link]
-
PLATO: A Predictive Drug Discovery Web Platform for Efficient Target Fishing and Bioactivity Profiling of Small Molecules - MDPI. (2022). Available from: [Link]
-
SEA Search Server. Available from: [Link]
-
Which protein ligand docking software is the "best"? : r/bioinformatics - Reddit. (2021). Available from: [Link]
-
In Silico Target Prediction - Creative Biolabs. Available from: [Link]
-
Reverse docking: Significance and symbolism. (2024). Available from: [Link]
-
CB-Dock: An accurate protein-ligand blind docking tool - Cyscore. Available from: [Link]
-
In silico methods for drug-target interaction prediction - PubMed. (2025). Available from: [Link]
-
Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces - MDPI. Available from: [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. Available from: [Link]
-
Computational Target Fishing: What Should Chemogenomics Researchers Expect for the Future of in silico Drug Design and Discovery? | Request PDF - ResearchGate. (2025). Available from: [Link]
-
Quantitative structure-activity relationship - Wikipedia. Available from: [Link]
-
QSAR Analysis - Creative Biostucture Drug Discovery. Available from: [Link]
-
Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Available from: [Link]
-
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721 - PubChem. Available from: [Link]
-
Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC - NIH. Available from: [Link]
-
BioGRID | Database of Protein, Chemical, and Genetic Interactions. Available from: [Link]
-
Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes | Fiveable. Available from: [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. Available from: [Link]
-
Recent Advances in In Silico Target Fishing - MDPI. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChEMBL - ChEMBL [ebi.ac.uk]
- 8. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 12. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. neovarsity.org [neovarsity.org]
- 16. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 17. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reverse docking: Significance and symbolism [wisdomlib.org]
- 20. rcsb.org [rcsb.org]
- 21. SwissDock [swissdock.ch]
- 22. youtube.com [youtube.com]
The Evolving Landscape of Substituted Tetrahydrobenzothiazoles: A Technical Guide for Drug Discovery
Abstract: The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth review of the current literature for researchers, scientists, and drug development professionals. We delve into the core synthetic strategies, with a particular focus on the Gewald aminothiophene synthesis, providing detailed experimental protocols. The guide further explores the crucial structure-activity relationships of substituted tetrahydrobenzothiazoles, with a targeted examination of their anticancer and anti-inflammatory potential. Key quantitative data on kinase inhibition and cytotoxicity are summarized, and relevant signaling pathways are illustrated to provide mechanistic insights. This document serves as a comprehensive resource to accelerate the design and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Tetrahydrobenzothiazole Scaffold - A Versatile Core in Medicinal Chemistry
The fusion of a thiazole ring with a cyclohexene moiety to form the 4,5,6,7-tetrahydrobenzo[d]thiazole core creates a unique three-dimensional chemical space that has proven to be highly fruitful for engaging with a variety of biological targets. Unlike its aromatic counterpart, benzothiazole, the partially saturated cyclohexane ring imparts conformational flexibility, allowing for more nuanced interactions with protein binding sites. This structural feature is a key reason for its designation as a "privileged scaffold" in drug discovery.
Derivatives of this core have been reported to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects[1]. The adaptability of the scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds to optimize their therapeutic potential.
Synthetic Strategies for Substituted Tetrahydrobenzothiazoles
The construction of the tetrahydrobenzothiazole skeleton is most efficiently achieved through the versatile Gewald aminothiophene synthesis, which typically serves as the foundational step. This multi-component reaction provides a straightforward route to the key intermediate, a 2-amino-4,5,6,7-tetrahydrobenzothiophene, which can then be further elaborated.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis that condenses a ketone (in this case, cyclohexanone or a substituted derivative), an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the highly functionalized 2-aminothiophene.
Experimental Protocol: Gewald Synthesis of 2-Aminotetrahydrobenzothiophenes
This protocol is adapted from methodologies that serve as precursors to the title compounds.
Step 1: Knoevenagel Condensation & Thiolation
-
To a solution of cyclohexanone (1.0 eq) and an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add a basic catalyst (e.g., morpholine or piperidine, 0.1-0.2 eq).
-
Add elemental sulfur (1.1 eq) to the mixture.
Step 2: Cyclization
-
Heat the reaction mixture at reflux (typically 50-80 °C) for a specified time (usually 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
The rationale for heating is to provide the necessary activation energy for the cyclization and aromatization steps of the thiophene ring formation.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude 2-amino-4,5,6,7-tetrahydrobenzothiophene derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Further Derivatization
The 2-amino group of the tetrahydrobenzothiophene intermediate is a versatile handle for a wide range of chemical transformations to generate diverse libraries of substituted tetrahydrobenzothiazoles. For instance, reaction with various isocyanates can yield urea derivatives, while condensation with aldehydes can produce Schiff bases, which can be further modified.
Experimental Protocol: Synthesis of Tetrahydrobenzo[d]thiazole-based Ureas
This protocol is based on the synthesis of dual kinase inhibitors[2].
Step 1: Urea Formation
-
Dissolve the starting 2,6-diamino-tetrahydrobenzothiazole derivative (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
If the starting material has low solubility, gentle heating (e.g., to 80 °C) may be required to achieve a clear solution.
-
Add the desired substituted aromatic isocyanate (2.0 eq) to the solution. The use of two equivalents ensures the reaction goes to completion at both amino groups.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete as monitored by TLC.
Step 2: Isolation and Purification
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
The crude product is then purified by column chromatography on silica gel to yield the pure diaryl diureido derivative.
Below is a diagram illustrating the general synthetic workflow from the Gewald reaction to further derivatization.
Caption: General workflow for the synthesis of substituted tetrahydrobenzothiazoles.
Pharmacological Activities and Therapeutic Potential
Anticancer Activity: Dual Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Substituted tetrahydrobenzothiazoles have recently emerged as promising scaffolds for the development of dual inhibitors targeting multiple kinases, a strategy that can offer broader efficacy and overcome resistance mechanisms.
A notable study focused on the development of tetrahydrobenzothiazole derivatives as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β)[2]. Both kinases are implicated in cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy.
Structure-Activity Relationship (SAR) Insights:
The study revealed several key SAR trends for dual CK2/GSK3β inhibition[2]:
-
Importance of a Carboxyl Group: The presence of a carboxylic acid group on the terminal phenyl ring was found to be critical for potent dual inhibitory activity.
-
Positional Isomerism: Compounds with a carboxyl group at the meta position of the phenyl ring (e.g., compound 1g ) were significantly more potent than those with the carboxyl group at the para position. This suggests a specific orientation within the kinase active site is required for optimal binding.
-
Urea Linker: The urea moiety serves as a rigid and effective hydrogen-bonding unit, anchoring the inhibitor to the kinase hinge region.
| Compound ID | R Group (Position on Phenyl Ring) | CK2 IC₅₀ (µM) | GSK3β IC₅₀ (µM) |
| 1d | p-COOH | 7.9 | 5.2 |
| 1g | m-COOH | 1.9 | 0.67 |
| 1h | o-COOH | 7.1 | 5.8 |
| 2g | m-COOH (di-substituted) | 2.5 | 1.8 |
| Table 1: In vitro inhibitory activity of selected tetrahydrobenzothiazole derivatives against CK2 and GSK3β. Data sourced from[2]. |
The most potent compound, 1g , demonstrated IC₅₀ values of 1.9 µM against CK2 and 0.67 µM against GSK3β[2]. This highlights the potential of the tetrahydrobenzothiazole scaffold for developing effective multi-targeted anticancer agents.
The diagram below illustrates the general mechanism of action of these kinase inhibitors, targeting pathways that control cell cycle progression and apoptosis.
Sources
Methodological & Application
Application Notes & Protocols: A Strategic Approach to the Synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Introduction: The Significance of the Tetrahydrobenzothiazole Scaffold
The 4,5,6,7-tetrahydrobenzo[d]thiazole framework is a privileged scaffold in medicinal chemistry and drug development. Derivatives of this heterocyclic system are integral to a range of pharmacologically active agents. A prominent example is Pramipexole, a potent dopamine D2/D3 receptor agonist used in the management of Parkinson's disease and restless legs syndrome. The therapeutic efficacy of such compounds is often highly dependent on the substitution pattern around the core structure, making the development of versatile synthetic routes to novel analogues a critical endeavor for researchers.
This document provides a comprehensive guide to the synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, a valuable intermediate for further chemical elaboration. As a direct, one-pot synthesis is not prominently described in the literature, we present a robust, multi-step strategy. This approach hinges on the construction of a key, well-documented intermediate, 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine , followed by a strategic conversion of the 2-amino group to a bromo substituent via a Sandmeyer-type reaction. This methodology offers a logical and adaptable pathway for researchers in organic synthesis and drug discovery.
Overall Synthetic Strategy & Retrosynthesis
The proposed pathway is designed for both clarity and practicality, proceeding through a readily synthesized diamine intermediate. The causality behind this strategy is twofold:
-
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine is well-established and leverages commercially available starting materials.[1][2]
-
The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic or heteroaromatic amine to a halide, providing a direct route to the target 2-bromo functionality.[3][4][5]
The retrosynthetic analysis is as follows: The target molecule (I) is envisioned to be formed from the key intermediate, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (III) , via a Sandmeyer reaction. To ensure selectivity, the more nucleophilic 6-amino group of (III) would first be protected (e.g., as a Boc-carbamate) to yield (II) before diazotization and bromination. The synthesis of the diamine intermediate (III) itself begins from the simple starting material, 4-aminocyclohexanol (VII) .
Caption: Retrosynthetic analysis for the target compound.
Part 1: Synthesis of Key Intermediate: 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine
This synthesis is a well-documented five-step sequence. The initial protection of the amino group in 4-aminocyclohexanol is crucial to prevent side reactions during the subsequent oxidation step. The α-bromination of the resulting ketone is a key step that facilitates the subsequent Hantzsch-type thiazole synthesis upon reaction with thiourea.
Caption: Workflow for the synthesis of the diamine intermediate.
Experimental Protocols: Part 1
Step 1: Synthesis of N-(4-Hydroxycyclohexyl)acetamide
-
Rationale: The amino group of 4-aminocyclohexanol is protected as an acetamide to prevent it from being oxidized in the next step. Acetic anhydride is a common and efficient reagent for this transformation.
-
Protocol:
-
Suspend 4-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can often be used without further purification.
-
Step 2: Synthesis of N-(4-Oxocyclohexyl)acetamide
-
Rationale: The secondary alcohol is oxidized to a ketone. Jones oxidation is effective, but milder, more environmentally friendly methods like TEMPO-mediated oxidation can also be employed.[3]
-
Protocol (Using Jones Reagent):
-
Dissolve N-(4-hydroxycyclohexyl)acetamide (1.0 eq) in acetone and cool the solution to 0 °C.
-
Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction by adding isopropyl alcohol until the orange/brown color turns green.
-
Filter the mixture to remove chromium salts and concentrate the filtrate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketone.
-
Step 3: Synthesis of 2-Bromo-N-(4-oxocyclohexyl)acetamide
-
Rationale: Bromination at the α-position to the carbonyl group activates the molecule for the subsequent cyclocondensation with thiourea.[1][2]
-
Protocol:
-
Dissolve N-(4-oxocyclohexyl)acetamide (1.0 eq) in glacial acetic acid or water.[1][2]
-
Add bromine (1.0-1.1 eq) dropwise to the solution at room temperature with vigorous stirring.
-
Continue stirring for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
The resulting solution containing the α-bromoketone is often used directly in the next step without isolation.[1]
-
Step 4: Synthesis of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide
-
Rationale: This is a classic Hantzsch thiazole synthesis, where the α-bromoketone undergoes cyclocondensation with thiourea to form the thiazole ring.
-
Protocol:
-
To the solution from Step 3, add thiourea (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 3-5 hours.[2]
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product as its hydrobromide salt.
-
Collect the solid by filtration, wash with a small amount of cold acetone or water, and dry under vacuum.
-
Step 5: Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine (Hydrolysis)
-
Rationale: The acetyl protecting group is removed by acid hydrolysis to yield the desired diamine intermediate.
-
Protocol:
-
Suspend the N-acetylated product from Step 4 in an aqueous solution of a strong acid, such as 48% hydrobromic acid or concentrated sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a strong base (e.g., 50% NaOH solution) to a pH > 10. This will precipitate the free base of the diamine.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
| Step | Starting Material | Key Reagents | Solvent | Typical Temp. | Typical Time |
| 1 | 4-Aminocyclohexanol | Acetic Anhydride | DCM / EtOAc | 0 °C to RT | 2-4 h |
| 2 | N-(4-Hydroxycyclohexyl)acetamide | Jones Reagent | Acetone | 0 °C to RT | 2-3 h |
| 3 | N-(4-Oxocyclohexyl)acetamide | Bromine (Br₂) | Acetic Acid | RT | 2-4 h |
| 4 | 2-Bromo-N-(4-oxocyclohexyl)acetamide | Thiourea | Acetic Acid | Reflux | 3-5 h |
| 5 | N-acetylated intermediate | HBr or H₂SO₄ | Water | Reflux | 8-12 h |
| Table 1: Summary of Reaction Conditions for Part 1. |
Part 2: Synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (Proposed Route)
This part of the synthesis requires careful control to achieve selective transformation. The 6-amino group must be protected before the Sandmeyer reaction to prevent undesired side reactions. Following the successful bromination at the 2-position, the protecting group is removed to yield the final target compound.
Step 6: Protection of the 6-Amino Group
-
Rationale: The 6-amino group is more nucleophilic than the 2-amino group and would interfere with the diazotization process. A Boc (tert-butyloxycarbonyl) protecting group is ideal as it is stable to the Sandmeyer conditions and can be removed under acidic conditions.
-
General Protocol:
-
Dissolve the diamine from Part 1 (1.0 eq) in a solvent like THF or 1,4-dioxane.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) and a base such as triethylamine (1.1 eq).
-
Stir at room temperature for 12-24 hours.
-
Monitor by TLC. Upon completion, concentrate the mixture and purify by column chromatography to isolate the mono-Boc-protected intermediate.
-
Step 7: Diazotization and Sandmeyer Reaction
-
Rationale: The 2-amino group of the protected intermediate is converted to a diazonium salt, which is then displaced by bromide from a copper(I) or copper(II) salt.[3][6] The use of an alkyl nitrite like tert-butyl nitrite or n-butyl nitrite in an aprotic solvent like acetonitrile is a common modern variant of this reaction.[4]
-
Protocol:
-
Dissolve the Boc-protected diamine (1.0 eq) and copper(II) bromide (CuBr₂, 1.5 eq) in acetonitrile.
-
Stir the mixture at room temperature (or gently heat to ~40-60 °C as needed to improve yield).[4][6]
-
Add n-butyl nitrite (1.5 eq) dropwise to the reaction mixture.
-
Stir for 15-120 minutes, monitoring the reaction by TLC.[3]
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Step 8: Deprotection of the 6-Amino Group
-
Rationale: The final step is the removal of the Boc protecting group to reveal the target amine. This is typically achieved under strong acidic conditions.
-
Protocol:
-
Dissolve the product from Step 7 in a solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours.
-
Monitor by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product into an organic solvent.
-
Dry the organic layer, concentrate, and purify as needed to obtain 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine .
-
Validation and Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
References
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (NIH). Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). Available at: [Link]
- Application Notes and Protocols: Synthesis of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine. BenchChem.
- The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. BenchChem.
-
Sandmeyer Reaction. Wikipedia. Available at: [Link]
- US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. Google Patents.
- WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. Google Patents.
Sources
- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Introduction
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a key heterocyclic amine intermediate in the synthesis of various pharmacologically active molecules, including analogues of dopamine receptor agonists like Pramipexole.[1] The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This document provides a comprehensive guide to the purification of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, offering detailed protocols for recrystallization, column chromatography, and analytical HPLC. The methodologies are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.
Understanding the Molecule and Potential Impurities
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine possesses a primary amine group, a brominated thiazole ring, and a saturated cyclohexane ring. This combination of functionalities dictates its solubility and chromatographic behavior. Common impurities arising from its synthesis can include unreacted starting materials, over-brominated species, and byproducts from side reactions. A thorough understanding of the reaction pathway is crucial for anticipating potential impurities.
Purification Strategy Workflow
A logical workflow is essential for efficient purification. The following diagram outlines a typical purification strategy for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Caption: A typical workflow for the purification of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Protocol 1: Recrystallization
Recrystallization is an effective technique for purifying crystalline solids from a small amount of impurities. The choice of solvent is critical and should be determined experimentally.
Principle: The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.
Solvent Selection: Based on the purification of similar 2-aminobenzothiazole derivatives, suitable solvents for recrystallization include ethanol, methanol, and solvent mixtures like acetone/ether.[2][3]
Step-by-Step Protocol:
-
Solvent Screening: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent at its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observation: Observe the formation of crystals. The ideal solvent will yield a good recovery of pure crystals.
-
Scaling Up: Dissolve the crude 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in a minimal volume of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form large crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary Table for Recrystallization Solvent Screening:
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation |
| Ethanol | High | Low | Good |
| Methanol | High | Low | Good |
| Acetone/Diethyl Ether | Moderate | Very Low | May require seeding |
| Toluene | Moderate | Low | Potential option |
Protocol 2: Column Chromatography
For complex mixtures or to achieve very high purity, column chromatography is the method of choice. The basic nature of the amine group in the target compound requires special consideration to avoid tailing on standard silica gel.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. The polarity of the compounds, the stationary phase, and the mobile phase are key factors in achieving good separation.
Selection of Stationary and Mobile Phase:
-
Stationary Phase: Silica gel is a common choice; however, due to the basicity of the amine, peak tailing can be an issue. To mitigate this, either use silica gel treated with a base (e.g., 1% triethylamine in the eluent) or use a different stationary phase like neutral alumina.[4]
-
Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system. Common solvent systems for aromatic amines include mixtures of hexane/ethyl acetate, dichloromethane/methanol, or toluene/ethyl acetate.[5][6]
Step-by-Step Protocol:
-
TLC Analysis: Spot the crude product on a TLC plate and develop it in various solvent systems to find an eluent that gives a good separation of the target compound from impurities (aim for an Rf value of 0.2-0.4 for the target compound).
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the least polar component of your eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combining and Evaporation: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator.
Troubleshooting Logic for Column Chromatography:
Caption: Troubleshooting guide for the column chromatography of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful analytical technique for determining the purity of the final product. A reversed-phase method is typically suitable for this class of compounds.
Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. Nonpolar compounds are retained longer on the column.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is generally effective.[7][8]
-
Detection: Monitor the elution at a wavelength where the compound has significant absorbance, which can be determined using a UV-Vis spectrophotometer.
-
Injection and Data Analysis: Inject a small volume (e.g., 10 µL) of the sample and run the analysis. The purity is determined by the relative peak area of the main component.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or optimal wavelength) |
| Injection Volume | 10 µL |
Conclusion
The purification of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a critical step in the synthesis of its downstream targets. The choice of purification technique—recrystallization or column chromatography—will depend on the impurity profile of the crude material. For moderately impure, crystalline material, recrystallization offers a straightforward and scalable method. For more complex mixtures or when higher purity is required, column chromatography, with careful consideration of the basic nature of the amine, is the preferred method. In all cases, final purity should be confirmed by a validated analytical method such as HPLC. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can confidently and efficiently obtain high-purity 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine for their research and development needs.
References
-
Science Forum. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness.org. [Link]
- Schneider, C. S., & Mierau, J. (1987). Dopamine autoreceptor agonists: resolution, pharmacological activity, and stereoselectivity of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole and an aminothiazole analog of apomorphine. Journal of Medicinal Chemistry, 30(3), 494–498.
- Ferraboschi, P., Ciceri, S., Ciuffreda, P., De Mieri, M., Romano, D., & Grisenti, P. (2015). Baker’s yeast catalyzed preparation of a new enantiomerically pure synthon of (S)-pramipexole and its enantiomer (dexpramipexole). Molecules, 20(4), 6476–6489.
- Al-Ostath, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(33), 29285–29302.
- Al-Ostath, A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 7(33), 29285–29302.
- Genov, R., et al. (2010). A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development, 14(4), 868–873.
- Ali, M., & Misra, V. S. (1980). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethy laminocinnama!dehyde.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?[Link]
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 11(1), 1-6.
- Li, W., et al. (2015). Synthesis of Impurities of Pramipexole Dihydrochloride.
-
New Drug Approvals. (2015, October 20). Pramipexole. [Link]
- Kumar, D., & Kumar, N. (2011). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- Corbo, F., et al. (2013). 2-Aminobenzothiazole derivatives as a new class of antifungal agents. European Journal of Medicinal Chemistry, 60, 138-144.
- Islam, M. R., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Results in Chemistry, 4, 100345.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Vanderlaan, M., et al. (1988). Immunoaffinity Purification of Dietary Heterocyclic Amine Carcinogens. Environmental and Molecular Mutagenesis, 12(4), 363-376.
- Kumar, A., et al. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(8), 3345-3350.
- Turesky, R. J., et al. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 12(12), 2235-2241.
- Teva Pharmaceutical Industries Ltd. (2006). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. U.S.
- Conrad, A. F., et al. (2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. bioRxiv.
- Chen, J., et al. (2000). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 8(3), 159-166.
- Boehringer Ingelheim Pharma GmbH & Co. KG. (2008). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- Chaikovska, L., et al. (2022).
- Sharma, A., et al. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- Teng, F., et al. (2021).
- Pilgram, K. H. (1971). Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. U.S.
- Felton, J. S., et al. (1990). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Mutation Research/Genetic Toxicology, 238(3), 235-243.
Sources
- 1. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Abstract and Introduction
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a heterocyclic compound of significant interest in pharmaceutical development, primarily due to its structural similarity to established drug molecules like Pramipexole, a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, rigorous and unambiguous characterization is a non-negotiable prerequisite for its use in research and drug development.[2][3] The quality, purity, and structural integrity of the compound directly impact its safety and efficacy.
This application note provides a comprehensive, multi-technique guide for the definitive characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. We move beyond a simple listing of methods to explain the causality behind procedural choices, offering a robust framework that ensures data integrity and trustworthiness. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals, providing both the "how" and the "why" for each experimental step. The described workflow integrates chromatographic, spectroscopic, and elemental analysis techniques to create a holistic and validated profile of the target molecule.
Molecular Structure and Physicochemical Properties
-
Chemical Name: 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
-
Molecular Formula: C₇H₉BrN₂S
-
Molecular Weight: 233.13 g/mol
-
Key Features: A brominated thiazole ring fused to a saturated cyclohexane ring bearing a primary amine. The presence of bromine introduces a characteristic isotopic signature, while the amine group offers a site for potential derivatization and influences solubility.
Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)
Principle of Application: Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. It separates the target analyte from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3] For 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, this method is critical for quantifying its purity and detecting any related substances.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
-
Sonicate for 5 minutes to ensure complete dissolution. The final concentration is approximately 100 µg/mL.
-
-
Chromatographic Conditions: The following parameters are based on established methods for related benzothiazole compounds.[1][4]
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately polar benzothiazole core. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and improves peak shape for the basic amine analyte by protonating it. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength and compatibility with the mobile phase A. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient is essential to elute any potential non-polar impurities and ensure a clean column for subsequent runs. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm (DAD: 200-400 nm) | The benzothiazole chromophore exhibits strong absorbance in this region. DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate signal. |
-
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.[3]
-
Data Analysis: Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Visualization of HPLC Workflow
Caption: High-level workflow for HPLC purity analysis.
Structural Elucidation: Spectroscopic Techniques
Spectroscopy provides the definitive "fingerprint" of a molecule, confirming its identity and atomic connectivity. A combination of NMR, MS, and FT-IR is required for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Application: NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C). It provides detailed information about the number and types of atoms, their connectivity, and the 3D structure of the molecule, making it the gold standard for structural elucidation.[5][6]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for its exchangeable proton signal, which can help identify the N-H protons of the amine group.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC if the structure is unknown or requires further confirmation.
Expected Results & Interpretation:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H NMR | |||
| -NH₂ | ~3.5 - 4.5 | Broad Singlet | Exchangeable protons of the primary amine. |
| H-6 | ~3.0 - 3.5 | Multiplet | Proton attached to the same carbon as the amine group. |
| H-4, H-5, H-7 | ~1.8 - 2.8 | Multiplets | Diastereotopic protons of the saturated cyclohexene ring. |
| ¹³C NMR | |||
| C=N (Thiazole) | ~165 - 170 | Singlet | Carbon of the imine group within the thiazole ring. |
| C-Br (Thiazole) | ~140 - 150 | Singlet | Carbon atom directly bonded to the electronegative bromine. |
| C-6 (CH-NH₂) | ~45 - 55 | Singlet | Carbon bearing the amine group. |
| Saturated Carbons | ~20 - 40 | Singlets | Carbons of the tetrahydro- portion of the ring system. |
Note: These are predicted values based on known chemical shift ranges for similar functional groups and structures.[6][7][8]
Mass Spectrometry (MS)
Principle of Application: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[7][9] It is an indispensable tool for confirming molecular weight.
Protocol (LC-MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal, as the primary amine group is readily protonated to form [M+H]⁺.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution data.
-
Method: The sample can be introduced via direct infusion or, more commonly, by coupling the MS to the outlet of the HPLC system described in Section 2.0.
Expected Results & Interpretation:
-
Molecular Ion Peak: The most critical observation will be a pair of peaks corresponding to the protonated molecule, [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed at m/z 232.98 and 234.98.
-
High-Resolution Data: HRMS should confirm the elemental formula. For C₇H₉BrN₂S, the calculated exact mass for [C₇H₁₀BrN₂S]⁺ (M+H) is 232.9802 (for ⁷⁹Br). The measured mass should be within a 5 ppm tolerance.
-
Fragmentation: Key fragments may arise from the loss of the amine group or cleavage of the saturated ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Application: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is a rapid and reliable method for identifying the presence of specific functional groups.[5][10]
Protocol:
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1620 - 1580 | C=N Stretch | Thiazole Ring |
| ~1550 | N-H Bend | Primary Amine (-NH₂) |
| 750 - 600 | C-S Stretch | Thiazole Ring[11] |
| < 600 | C-Br Stretch | Bromo-alkene[12] |
These assignments are based on established correlation tables and literature data for benzothiazole derivatives.[10][11]
Elemental Composition Verification
Principle of Application: Elemental analysis provides the mass percentages of C, H, N, and other elements (like S and Br) in a pure compound. This technique is fundamental for confirming the empirical and molecular formula derived from mass spectrometry. The classic method involves converting the elements into inorganic ions that can be detected.[13]
Protocol (Sodium Fusion Test for Halogen & Sulfur):
-
Fusion: A small amount of the organic compound is heated strongly with a piece of metallic sodium in a fusion tube. This converts the covalently bonded elements into soluble sodium salts (NaBr, Na₂S, NaCN).
-
Extraction: The red-hot tube is plunged into distilled water, and the resulting solution is filtered. This is the "fusion filtrate."
-
Test for Sulfur: To a portion of the filtrate, add a few drops of sodium nitroprusside solution. An intense violet color indicates the presence of sulfur.[13]
-
Test for Bromine: Acidify a portion of the filtrate with dilute HNO₃ and boil to expel any HCN or H₂S. Add silver nitrate (AgNO₃) solution. A pale yellow precipitate, sparingly soluble in ammonium hydroxide, indicates the presence of bromine.[13]
Quantitative Elemental Analysis (Instrumental): For precise compositional data, the sample should be submitted to an analytical laboratory for CHNS/Br analysis using a dedicated elemental analyzer.
Theoretical vs. Experimental Values:
| Element | Theoretical % for C₇H₉BrN₂S |
| Carbon (C) | 36.06 |
| Hydrogen (H) | 3.89 |
| Bromine (Br) | 34.28 |
| Nitrogen (N) | 12.01 |
| Sulfur (S) | 13.75 |
The experimentally determined percentages should agree with the theoretical values within a ±0.4% margin.
Comprehensive Characterization Strategy
Caption: A logical workflow for complete compound characterization.
Conclusion
The analytical characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine requires a synergistic combination of orthogonal analytical techniques. By integrating RP-HPLC for purity assessment, high-resolution mass spectrometry for molecular formula confirmation, NMR for definitive structural elucidation, FT-IR for functional group identification, and elemental analysis for compositional verification, a complete and trustworthy profile of the molecule can be established. The protocols and rationale provided in this application note serve as a robust foundation for researchers and scientists in the pharmaceutical industry to ensure the quality and integrity of this important chemical entity.
References
- Vertex AI Search. (n.d.). Element analysis. Retrieved January 20, 2026.
- ResearchGate. (n.d.). Structures of pharmacopeial pramipexole related compounds. Retrieved January 20, 2026.
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved January 20, 2026, from [Link]
-
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved January 20, 2026, from [Link]
- ResearchGate. (2023). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved January 20, 2026.
-
PubMed Central. (2024). Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation. Retrieved January 20, 2026, from [Link]
- ACS Publications. (n.d.). Detection of the elements in organic compounds. Retrieved January 20, 2026.
- Semantic Scholar. (n.d.).
- The Royal Society of Chemistry. (2024). Characterization data for all products. Retrieved January 20, 2026.
- (2010).
-
PubMed. (2011). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Retrieved January 20, 2026, from [Link]
- Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Retrieved January 20, 2026.
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved January 20, 2026, from [Link]
- International Journal of Chemical Sciences. (n.d.). FT-IR Spectra Analysis. Retrieved January 20, 2026.
- (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved January 20, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arabjchem.org [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine as a Putative Kinase Inhibitor
I. Introduction and Rationale
The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as protein kinases, is a cornerstone of cellular signaling. Dysregulation of kinase activity is a frequent driver of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2][3] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibition of various protein kinases.[4][5][6]
This document provides a comprehensive guide for the investigation of a novel compound, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (hereafter referred to as Compound BTT-6A), as a potential kinase inhibitor. The rationale for this investigation is supported by existing research on structurally related compounds. For instance, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid has been identified as an inhibitor of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3beta (GSK3β), suggesting that the tetrahydrobenzo[d]thiazole core is a viable pharmacophore for kinase inhibition.[7] The substitution of the carboxylic acid moiety with an amine group in Compound BTT-6A may alter its target specificity and potency, warranting a thorough characterization.
These application notes are designed to guide the user through a logical, multi-stage process to:
-
Identify the primary kinase target(s) of Compound BTT-6A.
-
Determine its potency and mode of inhibition.
-
Validate its activity in a cellular context.
-
Assess its functional impact on cancer cell lines.
This guide emphasizes not just the procedural steps but the underlying scientific principles, ensuring that the experimental design is robust, and the results are both reproducible and interpretable.
II. Preliminary Handling and Preparation of Compound BTT-6A
A. Compound Solubility and Stock Solution Preparation
-
Objective: To prepare a high-concentration, stable stock solution for serial dilutions.
-
Protocol:
-
Perform initial solubility tests in common laboratory solvents (e.g., DMSO, ethanol, DMF). Given its chemical structure, Compound BTT-6A is predicted to be most soluble in DMSO.
-
Accurately weigh 1-5 mg of Compound BTT-6A using a calibrated analytical balance.
-
Dissolve the compound in an appropriate volume of high-purity, anhydrous DMSO to create a 10 mM stock solution.
-
Facilitate dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes.
-
Aliquot the stock solution into small volumes (e.g., 20 µL) in amber, low-retention microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Expert Insight: The use of anhydrous DMSO is critical to prevent the compound from precipitating upon freezing. Aliquoting is a crucial step to maintain the integrity of the compound over the course of multiple experiments.
III. Stage 1: In Vitro Kinase Profiling and Potency Determination
The initial step in characterizing a novel compound is to assess its activity against a purified kinase enzyme in a controlled, in vitro environment.[1][8]
A. Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets of Compound BTT-6A by screening it against a large, diverse panel of kinases.
-
Rationale: A broad screening approach is an efficient method to uncover both intended targets and potential off-target effects early in the drug discovery process.[9] This unbiased approach can reveal unexpected activities and guide subsequent, more focused studies.
-
Workflow:
Caption: Logic diagram for MoA determination.
V. Stage 3: Cell-Based Target Validation and Functional Assays
While in vitro assays are essential for determining direct inhibitory activity, it is crucial to confirm that the compound can enter cells, engage its target, and elicit a functional response. [10] A. Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Objective: To determine if Compound BTT-6A inhibits the target kinase inside living cells by measuring the phosphorylation status of a known downstream substrate. For our hypothetical PIM-1 kinase hit, a well-known substrate is the pro-apoptotic protein BAD (phosphorylated at Ser112).
-
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line known to express PIM-1 (e.g., MOLM-13 acute myeloid leukemia cells) in 6-well plates and allow them to adhere or reach logarithmic growth phase.
-
Treat the cells with increasing concentrations of Compound BTT-6A (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO) and a known PIM-1 inhibitor as a positive control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BAD (p-BAD Ser112).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies for total BAD and a loading control protein (e.g., GAPDH or β-actin).
-
-
Expected Outcome: A dose-dependent decrease in the p-BAD (Ser112) signal with Compound BTT-6A treatment would provide strong evidence of intracellular PIM-1 target engagement.
B. Protocol: Cell Viability/Proliferation Assay
-
Objective: To assess the functional consequence of PIM-1 inhibition by measuring the effect of Compound BTT-6A on cancer cell viability and proliferation.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP signifies either reduced proliferation or increased cell death.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed MOLM-13 cells in a 96-well, white, clear-bottom plate at an appropriate density (e.g., 5,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of Compound BTT-6A (similar to the IC₅₀ setup).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Read the luminescence on a plate reader. Plot the results and calculate the GI₅₀ (concentration for 50% growth inhibition) using a four-parameter logistic curve fit.
-
VI. Summary and Future Directions
This document outlines a systematic approach to the initial characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (Compound BTT-6A) as a novel kinase inhibitor. The proposed workflow progresses logically from broad, in vitro screening to specific, cell-based validation. Successful execution of these protocols will enable researchers to identify the primary kinase targets, determine the potency and mechanism of action, and confirm the compound's ability to engage its target in a cellular environment, ultimately leading to a measurable functional outcome.
Positive results from these studies would justify further investigation, including:
-
Selectivity Profiling: Expanded screening against a larger kinase panel to fully understand the selectivity profile.
-
Biophysical Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase. [1]* In Vivo Studies: Evaluation of the compound's efficacy and pharmacokinetic properties in animal models of cancer.
By following these detailed protocols and understanding the rationale behind them, researchers can generate a comprehensive data package to support the continued development of this promising compound.
VII. References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
-
American Association for Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
National Academic Digital Library of Ethiopia. Novel Anticancer Drug Protocols. [Link]
-
MDPI. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
-
Bioengineer.org. (2026, January 15). Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. [Link]
-
PubMed Central (PMC). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
PubMed Central (PMC). (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]
-
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
PubMed. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. [Link]
-
PubMed Central (PMC). (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
-
PubMed Central (PMC). 2-Aminobenzothiazoles in anticancer drug design and discovery. [Link]
-
MDPI. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
PubChem. Benzo(d)thiazol-2-amine. [Link]
-
Google Patents. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid | Benchchem [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. inits.at [inits.at]
Application Notes and Protocols for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Derivatives in Antimicrobial and Antifungal Research
Introduction: The Emergence of Tetrahydrobenzothiazoles as a Promising Scaffold in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1][2] The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a well-established pharmacophore in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[5][6][7]
This document provides a comprehensive guide for researchers on the antimicrobial and antifungal applications of a specific subclass: 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine and its derivatives. This scaffold combines the key features of a thiazole ring with a saturated carbocyclic moiety, offering unique stereochemical and electronic properties for targeted drug design. We will delve into the synthesis, characterization, and evaluation of these compounds, providing detailed protocols and expert insights to facilitate their exploration as next-generation antimicrobial and antifungal agents.
Chemical Synthesis and Characterization
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine derivatives can be approached through a multi-step process, often starting from a substituted cyclohexanone. A plausible synthetic pathway involves the bromination of a protected 4-aminocyclohexanone derivative, followed by a Hantzsch-type thiazole synthesis with thiourea, and subsequent derivatization.
Protocol 1: General Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole Core
This protocol is adapted from established methods for the synthesis of related aminobenzothiazoles.[8]
Materials:
-
4-Acetamidocyclohexanone
-
Bromine
-
Thiourea
-
Glacial Acetic Acid
-
Hydrobromic Acid (48%)
-
Ethanol
-
Acetone
Procedure:
-
Bromination: Dissolve 4-acetamidocyclohexanone in glacial acetic acid. Cool the solution in an ice bath and add bromine dropwise with constant stirring. Allow the reaction to proceed until the characteristic brown color of bromine disappears, indicating the formation of 2-bromo-4-acetamidocyclohexanone.[8]
-
Thiazole Ring Formation: To the reaction mixture, add thiourea and reflux for several hours. This step facilitates the cyclization to form the thiazole ring, yielding 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole hydrobromide.[8]
-
Deprotection: Isolate the precipitate by filtration and wash with acetone. Dissolve the product in hydrobromic acid and reflux to remove the acetyl protecting group, yielding 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole dihydrobromide.[8]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Note: The synthesis of the target 2-Bromo derivative would require a subsequent bromination step, likely a selective electrophilic substitution on the thiazole ring, or starting with a 2-bromothiazole precursor in the cyclization step.
Antimicrobial and Antifungal Screening Protocols
The evaluation of the antimicrobial and antifungal potential of the synthesized derivatives is a critical step. Standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be followed to ensure reproducibility and comparability of data.[9]
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[10][11]
Materials:
-
Synthesized 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Serial Dilutions: Perform twofold serial dilutions of the compounds in the appropriate broth (MHB or RPMI-1640) in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).[5][10]
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension adjusted to a 0.5 McFarland standard.[10]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Visualization of the Antimicrobial Screening Workflow
Caption: Workflow for MIC determination.
Mechanism of Action Studies
Understanding the mechanism by which these derivatives exert their antimicrobial and antifungal effects is crucial for their development as therapeutic agents. Thiazole derivatives have been reported to act through various mechanisms.[1][2]
Potential Antibacterial Mechanisms:
-
Inhibition of Cell Division: Some thiazole derivatives have been shown to interfere with the polymerization of FtsZ, a key protein in bacterial cell division.[1][2]
-
Cell Wall Synthesis Inhibition: The MurB enzyme, involved in peptidoglycan biosynthesis, has been identified as a potential target for thiazole-based compounds.[5]
Potential Antifungal Mechanisms:
-
Ergosterol Biosynthesis Inhibition: A common mechanism for antifungal agents is the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol synthesis in the fungal cell membrane.[5][10]
Protocol 3: Ergosterol Quantitation Assay
This assay helps to determine if the antifungal activity is due to the inhibition of the ergosterol biosynthesis pathway.
Materials:
-
Candida albicans
-
Sabouraud Dextrose Broth
-
Test compound and control (e.g., Fluconazole)
-
n-heptane
-
Potassium hydroxide
-
Spectrophotometer
Procedure:
-
Fungal Culture: Grow C. albicans in Sabouraud Dextrose Broth in the presence and absence of the test compound at sub-MIC concentrations.
-
Cell Lysis: Harvest and wash the fungal cells. Resuspend the cells in a solution of potassium hydroxide in ethanol and incubate to saponify the cellular lipids.
-
Ergosterol Extraction: Extract the ergosterol from the saponified mixture using n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer between 230 and 300 nm. The presence of ergosterol will result in a characteristic four-peaked curve.
-
Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths and compare the treated samples to the untreated control. A reduction in the characteristic peaks in the treated samples suggests inhibition of ergosterol biosynthesis.
Visualization of the Potential Antifungal Mechanism
Caption: Inhibition of ergosterol biosynthesis.
Data Presentation
Quantitative data from antimicrobial and antifungal assays should be presented in a clear and concise manner to allow for easy comparison of the activity of different derivatives.
Table 1: Antimicrobial Activity of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Derivatives (Hypothetical Data)
| Compound ID | R-group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BTZ-Br-01 | -H | 16 | 32 |
| BTZ-Br-02 | -CH3 | 8 | 16 |
| BTZ-Br-03 | -C2H5 | 4 | 8 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Table 2: Antifungal Activity of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine Derivatives (Hypothetical Data)
| Compound ID | R-group Modification | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| BTZ-Br-01 | -H | 32 | 64 |
| BTZ-Br-02 | -CH3 | 16 | 32 |
| BTZ-Br-03 | -C2H5 | 8 | 16 |
| Fluconazole | (Control) | 1 | 16 |
Conclusion and Future Directions
The 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The protocols and insights provided in this guide offer a framework for the synthesis, screening, and mechanistic evaluation of derivatives based on this core structure. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, in vivo efficacy and toxicity studies will be essential to translate these promising in vitro findings into potential clinical candidates. The exploration of this chemical space may lead to the discovery of new drugs that can combat the growing challenge of antimicrobial resistance.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds - Benchchem.
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH.
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
- Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and comput
- The Potential of Thiazole Deriv
- In Vivo Validation of Thiazole-Based Antifungal Agents: A Compar
- US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - NIH.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI.
- Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry.
- Susceptibility Testing of Fungi to Antifungal Drugs - MDPI.
- Antimicrobial activity of benzothiazole derivatives - ResearchG
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central.
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][2]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 9. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Abstract
This document provides a detailed, multi-phased protocol for the in vitro characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. Benzothiazole derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. Structural analogs, such as 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid, have been identified as inhibitors of key signaling enzymes like casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β)[3]. This suggests a high probability that 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine also functions as a protein kinase inhibitor.
Therefore, we present a logical and efficient testing cascade designed to first identify cellular effects, then validate target engagement, and finally, determine the specific enzymatic inhibition kinetics. This workflow is designed to provide a comprehensive profile of the compound's mechanism of action and potency.
Principle of the Investigative Workflow
A tiered approach is the most resource-effective strategy for characterizing a novel compound. We begin with broad, cell-based (phenotypic) assays to determine if the compound elicits a biological response. Positive hits from this phase justify progression to more specific, target-oriented assays. This cascade ensures that intensive biochemical characterization is only performed on compounds with demonstrated cellular activity.
Figure 1: A tiered workflow for in vitro characterization.
Phase 1: Cellular Proliferation and Viability Assay (MTT Assay)
Expert Rationale
The initial goal is to ascertain if the compound has any cytotoxic or cytostatic effects. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[4]. The amount of formazan produced is proportional to the number of viable cells[5]. This assay is an excellent high-throughput method for primary screening.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Select appropriate cancer cell lines. Given the potential targets (CK2, GSK3β), cell lines where these kinases are known to be overactive (e.g., HeLa, Jurkat, or various colorectal cancer lines) are recommended.
-
Trypsinize and count cells using a hemocytometer.
-
Seed cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium[6].
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of final treatment concentrations (e.g., 0.1 µM to 100 µM). Include a "vehicle control" well containing the highest concentration of DMSO used in the treatments (typically <0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation and Solubilization:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C[6].
-
After incubation, purple formazan crystals will be visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well[6].
-
Incubate the plate overnight at 37°C in a humidified incubator to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm[6]. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation & Analysis
The corrected absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. A dose-response curve is then plotted to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration (µM) | Absorbance (570nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 5 | 0.875 | 70.0% |
| 10 | 0.610 | 48.8% |
| 50 | 0.250 | 20.0% |
| 100 | 0.100 | 8.0% |
| Table 1: Example data from an MTT assay for IC50 determination. |
Phase 2: Target Pathway Validation (Western Blot)
Expert Rationale
If the compound demonstrates significant anti-proliferative activity, the next logical step is to investigate its effect on the proposed signaling pathway. A hallmark of kinase inhibitor activity is the reduction of phosphorylation on its substrate proteins. Western blotting is a powerful technique to detect changes in the phosphorylation state of specific proteins within a cell lysate[7][8]. By probing for both the phosphorylated form and the total amount of a target protein, we can confirm if the compound inhibits the signaling pathway.
Figure 2: Simplified kinase signaling pathway inhibited by the compound.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with the compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 2-24 hours).
-
Lyse the cells on ice using a RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins[9].
-
Quantify the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer[7][9].
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis[7].
-
Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended over nitrocellulose for its durability, especially if stripping and reprobing is required[9][10].
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)[7][9]. Crucially, do not use milk for blocking , as it contains phosphoproteins (casein) that will cause high background noise when using phospho-specific antibodies[9].
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., Phospho-Akt Ser473, a common substrate of kinases). Use the dilution recommended by the manufacturer.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST, then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody[9].
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Stripping and Reprobing:
-
To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody against the total (both phosphorylated and non-phosphorylated) form of the target protein (e.g., Total Akt)[10].
-
Phase 3: Direct Enzyme Inhibition Assay
Expert Rationale
While Western blotting confirms pathway inhibition in a cellular context, it does not prove direct interaction with a specific kinase. An in vitro kinase assay using purified, recombinant enzymes is the gold standard for confirming direct inhibition and quantifying potency[11][12]. Assays that measure the conversion of ATP to ADP are highly versatile as they can be applied to virtually any kinase[13]. The ADP-Glo™ Kinase Assay is a popular luminescence-based method that measures the amount of ADP produced, which is inversely proportional to the amount of remaining ATP.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)
-
Assay Setup:
-
Perform the assay in a low-volume, white 384-well plate.
-
The reaction mixture should contain: a kinase buffer, the purified recombinant kinase (e.g., CK2 or GSK3β), a suitable substrate (peptide or protein), and ATP at a concentration close to its Km value for that specific kinase to ensure data comparability[11].
-
-
Compound Addition:
-
Add serial dilutions of the 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the newly produced ADP back to ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Presentation & Analysis
Kinase activity is calculated relative to the positive control. The data is plotted against the compound concentration to generate an IC50 curve, representing the concentration at which the compound inhibits 50% of the kinase's enzymatic activity.
| Compound Conc. (µM) | Luminescence (RLU) | % Kinase Activity |
| 0 (No Inhibitor) | 850,000 | 100% |
| 0.01 | 845,000 | 99.4% |
| 0.1 | 765,000 | 90.0% |
| 0.5 | 433,500 | 51.0% |
| 1 | 212,500 | 25.0% |
| 10 | 51,000 | 6.0% |
| 100 | 10,000 | 1.2% |
| Table 2: Example data from an in vitro kinase assay for IC50 determination. |
Further enzyme kinetic studies can be performed by measuring reaction rates at various substrate and inhibitor concentrations to determine the inhibitor constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) using Michaelis-Menten and Lineweaver-Burk plots[14][15].
References
-
Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.[Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.[Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.[Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.[Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.[Link]
-
Kinase assays. BMG LABTECH.[Link]
-
Enzyme Kinetic Assay. Creative Biogene.[Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]
-
In vitro JAK kinase activity and inhibition assays. PubMed.[Link]
-
Protocol for enzyme assays. The Royal Society of Chemistry.[Link]
-
Enzyme Kinetics. Pima Community College.[Link]
-
Biochem Lab Enzyme Kinetics Instructions F21. University of San Diego.[Link]
-
Enzyme Analysis. G-Biosciences.[Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central.[Link]
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate.[Link]
-
Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. National Institutes of Health.[Link]
-
Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. MDPI.[Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central.[Link]
- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.[Link]
-
Benzo(d)thiazol-2-amine. PubChem.[Link]
Sources
- 1. Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid | Benchchem [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 15. faculty.buffalostate.edu [faculty.buffalostate.edu]
The Versatile Scaffold: 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle in Drug Discovery
The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] This versatile heterocyclic system, comprising a fused benzene and thiazole ring, has given rise to a plethora of therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[2][3] Within this esteemed class of compounds, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine emerges as a particularly valuable building block for the synthesis of novel drug candidates. The presence of a bromine atom at the 2-position offers a reactive handle for a variety of cross-coupling reactions, enabling the generation of diverse chemical libraries. Concurrently, the 6-amino group provides a crucial point for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this potent scaffold, complete with detailed protocols for researchers and drug development professionals.
Synthetic Pathways: Crafting the Core Structure
While a direct, one-pot synthesis for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for related tetrahydrobenzothiazoles. The following proposed synthesis leverages the well-known Hantzsch thiazole synthesis, followed by functional group manipulations.
Proposed Synthetic Protocol: A Multi-Step Approach
This protocol outlines a rational approach to the synthesis of the target compound, commencing from commercially available starting materials.
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
This initial step is analogous to the synthesis of intermediates for the dopamine agonist Pramipexole.[4][5]
-
Reaction Principle: The synthesis begins with the bromination of a protected 4-aminocyclohexanone derivative, followed by cyclization with thiourea to form the 2-amino-tetrahydrobenzothiazole core. Subsequent deprotection yields the desired diamine.
-
Materials:
-
4-Acetamidocyclohexanone
-
Bromine
-
Thiourea
-
Glacial Acetic Acid
-
Hydrobromic Acid (48%)
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
-
-
Procedure:
-
Dissolve 4-acetamidocyclohexanone in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature. Stir for 2-4 hours.
-
To the resulting solution of 2-bromo-4-acetamidocyclohexanone, add thiourea and reflux the mixture for 4-6 hours.[5]
-
Cool the reaction mixture and collect the precipitated 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole hydrobromide by filtration.
-
Hydrolyze the acetyl protecting group by refluxing the intermediate in 48% hydrobromic acid for 8-12 hours.[4]
-
Cool the solution and neutralize with a saturated solution of sodium bicarbonate to precipitate the free base, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
-
Filter, wash with water, and dry the product.
-
Step 2: Selective Bromination at the 2-Position
-
Reaction Principle: The 2-amino group of the tetrahydrobenzothiazole can be diazotized and subsequently replaced with a bromine atom via a Sandmeyer-type reaction.
-
Materials:
-
2,6-diamino-4,5,6,7-tetrahydrobenzothiazole
-
Sodium Nitrite
-
Hydrobromic Acid (48%)
-
Copper(I) Bromide
-
Ice
-
-
Procedure:
-
Suspend 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in a mixture of 48% hydrobromic acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purify the crude 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine by column chromatography.
-
Caption: Proposed synthetic route to 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Application Notes: A Scaffold for Kinase Inhibitor Development
The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold has been identified as a promising core for the development of dual kinase inhibitors, particularly targeting Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK3β).[6][7] Both kinases are implicated in various cellular processes, and their dysregulation is associated with diseases such as cancer and neurodegenerative disorders. The ability to simultaneously inhibit both kinases is a compelling therapeutic strategy.[7]
Derivatives of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine are poised to be excellent candidates for the development of novel kinase inhibitors. The 2-bromo position allows for the introduction of various aryl and heteroaryl moieties via Suzuki or Stille coupling, which can be designed to interact with the ATP-binding pocket of the target kinases. The 6-amino group can be functionalized to introduce substituents that can enhance potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
Based on studies of related tetrahydrobenzothiazole-based kinase inhibitors, the following SAR trends can be anticipated:
| Position of Modification | Type of Substituent | Expected Impact on Activity |
| 2-Position (via C-Br) | Aryl or heteroaryl groups | Can form key interactions within the ATP-binding site. Electron-withdrawing or -donating groups on the aryl ring can modulate potency. |
| 6-Position (via -NH2) | Acyl, sulfonyl, or alkyl groups | Can improve solubility, cell permeability, and target engagement. Can also be used to introduce additional pharmacophoric features. |
For instance, the introduction of a carboxyl group on a phenyl ring attached to a similar tetrahydrobenzothiazole core has been shown to be crucial for dual kinase inhibition of CK2 and GSK3β.[6]
Protocols for Derivatization and Biological Evaluation
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-2 Derivatization
This protocol provides a general method for the palladium-catalyzed coupling of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine with a variety of boronic acids.
-
Reaction Principle: A palladium catalyst facilitates the cross-coupling of the bromo-substituted tetrahydrobenzothiazole with a boronic acid in the presence of a base.
-
Materials:
-
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst under a stream of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against target kinases like CK2 and GSK3β.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a luminescent or fluorescent readout.
-
Materials:
-
Recombinant human kinase (e.g., CK2, GSK3β)
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion: A Promising Future in Drug Discovery
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine represents a highly versatile and valuable scaffold in medicinal chemistry. Its synthetic accessibility and the presence of two distinct points for chemical modification make it an ideal starting point for the generation of diverse compound libraries. The demonstrated potential of the tetrahydrobenzothiazole core in targeting kinases, coupled with the vast possibilities for derivatization, positions this compound as a key player in the ongoing quest for novel and effective therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising molecular framework.
References
-
Zhang, Y., et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 2021, 223, 113642. Available from: [Link]
-
Al-Omaim, W. S., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 2023, 8(1), 1083-1096. Available from: [Link]
-
Al-Omaim, W. S., et al. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 2023, 8(1), 1083-1096. Available from: [Link]
- Schneider, C. S., & Mierau, J. Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. US Patent US20060100256A1.
- Clemens, S., et al. Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. World Intellectual Property Organization Patent WO2004041797A1.
- Clemens, S., et al. Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. Canadian Patent CA2505179C.
-
Durcik, M., et al. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 2020, 5(13), 7356-7366. Available from: [Link]
-
Bibian, M., et al. Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. ACS Medicinal Chemistry Letters, 2013, 4(11), 1059-1064. Available from: [Link]
-
Vasu, K., et al. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. MedChemComm, 2018, 9(9), 1472-1490. Available from: [Link]
-
Singh, P., & Kumar, V. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. ResearchGate, 2023. Available from: [Link]
-
El-Gamal, M. I., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 2023, 13(45), 31693-31728. Available from: [Link]
-
Durgadevi, D., et al. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate, 2016. Available from: [Link]
-
Keri, R. S., et al. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 2015, 89, 207-251. Available from: [Link]
-
Kartsev, V. G. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 2021, 26(16), 4933. Available from: [Link]
-
Al-Ostath, A. I., et al. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 2024. Available from: [Link]
-
Vasu, K., et al. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. PubMed, 2018. Available from: [Link]
-
Wang, Y., et al. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation. European Journal of Medicinal Chemistry, 2020, 204, 112556. Available from: [Link]
-
Early, J. G., et al. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 2020, 6(5), 1069-1077. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 6. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[ d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Efficacy Evaluation of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. This guide is built upon the established biological activities of the broader 2-aminobenzothiazole and tetrahydrobenzothiazole chemical classes, which have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3].
The experimental design proposed herein is structured to first elucidate the compound's primary biological effects and mechanism of action through a series of in vitro assays. Subsequently, based on the in vitro findings, tailored in vivo studies are outlined to assess efficacy in a physiological context.
Part 1: In Vitro Efficacy and Mechanistic Evaluation
The initial phase of evaluation focuses on cell-based assays to determine the cytotoxic, antimicrobial, and potential enzymatic inhibitory activities of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Preliminary Cytotoxicity and Antiproliferative Screening
A fundamental first step is to assess the compound's effect on cell viability across a panel of human cancer cell lines. This will provide initial insights into its potential as an anticancer agent. Derivatives of the 4,5,6,7-tetrahydrobenzo[d]thiazole core have shown promise as antitumor agents at the micromolar level[2].
Protocol 1: MTT Assay for Cell Viability
-
Cell Line Selection: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, glioma) should be selected. For example, MCF-7 (breast), A549 (lung), HCT116 (colon), and SHG-44 (glioma) are commonly used[2]. A non-cancerous cell line (e.g., HEK293 or primary fibroblasts) should be included to assess selectivity.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) for each cell line.
Data Presentation: Antiproliferative Activity of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| SHG-44 | Glioma | Experimental Value |
| HEK293 | Non-cancerous | Experimental Value |
Antimicrobial Activity Screening
The benzothiazole scaffold is a well-established pharmacophore with potent antimicrobial properties[1]. Therefore, it is crucial to evaluate the compound's activity against a panel of clinically relevant bacteria and fungi.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Selection: Include a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans, Aspergillus niger) strains.
-
Broth Microdilution: In a 96-well plate, prepare a two-fold serial dilution of the compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanistic Insights: Kinase Inhibition Assays
Several 2-aminobenzothiazole derivatives have been identified as kinase inhibitors[4]. Given that kinases are crucial regulators of cell signaling and are often dysregulated in cancer, assessing the compound's effect on a panel of kinases is a logical next step.
Protocol 3: In Vitro Kinase Inhibition Assay
-
Kinase Selection: Based on the known targets of similar compounds, a panel of kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3beta (GSK3β) should be prioritized[4]. A broader kinase panel can also be used for unbiased screening.
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™). These assays typically measure the amount of ADP produced or the phosphorylation of a substrate peptide.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
-
Incubation: Allow the kinase reaction to proceed for the recommended time.
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the kit's instructions.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.
Proposed Signaling Pathway for Investigation
Part 2: In Vivo Efficacy Evaluation
Should the in vitro studies reveal promising anticancer or antimicrobial activity, the next logical step is to assess the efficacy of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in a relevant animal model.
Xenograft Model for Anticancer Efficacy
If the compound shows potent and selective cytotoxicity against a particular cancer cell line, a tumor xenograft model is the gold standard for in vivo evaluation.
Protocol 4: Murine Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cell line that showed the highest sensitivity in vitro into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, positive control drug, and different doses of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine).
-
Dosing and Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Efficacy Endpoints:
-
Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the volume.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be survival.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study, collect blood and tumor tissue to analyze compound concentration and target modulation.
Murine Model of Bacterial Infection
If the compound demonstrates significant antimicrobial activity, its in vivo efficacy can be tested in a murine infection model.
Protocol 5: Systemic Bacterial Infection Model
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c).
-
Infection: Induce a systemic infection by intraperitoneally injecting a lethal or sub-lethal dose of the bacterial strain that was most sensitive in vitro.
-
Treatment: Administer 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine at different doses and schedules post-infection.
-
Efficacy Endpoints:
-
Survival: Monitor the survival of the mice over a period of 7-14 days.
-
Bacterial Load: At specific time points, collect blood and organs (e.g., spleen, liver) to determine the bacterial burden (colony-forming units).
-
Experimental Workflow Overview
References
-
Al-Sultani, A. A. J., & Abbas, A. S. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. International Journal of Pharmaceutical and Life Sciences, 15(6). Retrieved from [Link]
-
Verma, A., & Singh, S. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 29-34. Retrieved from [Link]
-
Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4). Retrieved from [Link]
-
Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 26. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]
-
Locher, C. P., et al. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS infectious diseases, 6(1), 108–117. Retrieved from [Link]
-
Potluri, H. L., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS infectious diseases, 9(5), 1085–1097. Retrieved from [Link]
-
Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 523-526. Retrieved from [Link]
-
Ali, A. A.-K., et al. (2022). Synthesis of biologically active derivatives of 2-aminobenzothiazole. ResearchGate. Retrieved from [Link]
-
Almarhoon, Z. M., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific reports, 13(1), 1025. Retrieved from [Link]
-
Chawla, P., et al. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 14(15). Retrieved from [Link]
-
Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European journal of medicinal chemistry, 97, 773-807. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(d)thiazol-2-amine. PubChem. Retrieved from [Link]
- Lifshitz, A., et al. (2006). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. U.S. Patent Application No. 10/554,821.
-
Koutentis, P. A., et al. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules (Basel, Switzerland), 28(15), 5843. Retrieved from [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid | Benchchem [benchchem.com]
Troubleshooting & Optimization
Common side products in the synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. This document is designed for researchers, medicinal chemists, and drug development professionals. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with this synthesis, ensuring high purity and yield. We will address specific issues in a practical question-and-answer format, explaining the chemical principles behind each recommendation.
Overview of the Synthetic Pathway
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a multi-step process that requires careful control of reaction conditions to minimize impurity formation. A common and effective route begins with a protected aminocyclohexanone, followed by thiazole ring formation, deprotection, and final bromination. Understanding the potential pitfalls at each stage is critical for success.
Caption: Generalized synthetic workflow for the target compound.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My final product is contaminated with a species showing a molecular weight of M+78/80. What is this impurity and how can I prevent it?
Answer:
This impurity is almost certainly a dibrominated side product . The mass difference of +78/80 Da corresponds to the isotopic pattern of a second bromine atom replacing a hydrogen atom.
Causality and Mechanism: The 2-amino group of the thiazole ring is strongly activating, making the aromatic-like thiazole ring highly susceptible to electrophilic substitution. While the 2-position is the most reactive, forcing conditions or an excess of the brominating agent can lead to a second bromination event, typically on the thiazole ring itself or another activated position.
Preventative Measures & Protocol Validation:
-
Strict Stoichiometric Control: Use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Precisely measure your starting material and reagent.
-
Controlled Reagent Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution via a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Low-Temperature Reaction: Perform the bromination at a reduced temperature (e.g., 0 °C to -10 °C). This decreases the reaction rate and enhances selectivity, reducing the likelihood of over-bromination.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon consumption of the starting material.
Troubleshooting Workflow for Over-Bromination:
Caption: Decision-making workflow for addressing dibrominated impurities.
FAQ 2: During the deprotection step (Step 3), my reaction seems to stall, and I have significant amounts of the N-acetyl intermediate left. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis of the N-acetyl protecting group is a common issue, often due to insufficient acid strength or reaction time. The amide bond is stable, and forcing conditions are required for its complete cleavage.
Causality and Mechanism: Acid-catalyzed hydrolysis of an amide involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This process is reversible and can have a high activation energy. The stability of the protonated thiazole ring can also influence the reaction equilibrium. A common synthetic route involves refluxing the acetylamino intermediate in hydrobromic acid.[1][2][3]
Protocol for Complete Deprotection:
-
Reagents: 48% aqueous Hydrobromic Acid (HBr) or 6M Hydrochloric Acid (HCl).
-
Procedure:
-
Suspend the N-acetyl intermediate (1 equivalent) in the aqueous acid (5-10 volumes).
-
Heat the mixture to reflux (typically 100-110 °C).
-
Maintain reflux for a minimum of 8-12 hours. The reaction must be monitored.
-
Validation: Withdraw a small aliquot every 2-4 hours. Quench with base (e.g., NaHCO₃ solution) and extract with ethyl acetate. Spot on a TLC plate against a standard of the starting material. The reaction is complete when the starting material spot has completely disappeared.
-
Upon completion, cool the reaction mixture and neutralize carefully with a strong base (e.g., NaOH solution) to precipitate the free amine product.
-
FAQ 3: My final product yield is low, and I've isolated an impurity that seems to be the uncyclized bromo-ketone precursor. Why did the thiazole ring not form completely?
Answer:
This indicates a failure in the Hantzsch thiazole synthesis step (Step 2). This reaction, which forms the thiazole ring by condensing an α-haloketone with a thioamide (in this case, thiourea), is sensitive to pH, temperature, and solvent.
Causality and Mechanism: The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbon bearing the bromine, followed by intramolecular condensation and dehydration to form the aminothiazole ring.
Troubleshooting the Cyclization Step:
-
pH Control: The reaction is often performed in a slightly acidic medium (e.g., acetic acid) or in an alcohol under reflux.[1] If the medium is too acidic, thiourea can be protonated, reducing its nucleophilicity. If too basic, the α-bromoketone may undergo competing elimination or substitution reactions.
-
Solvent Choice: Ethanol or methanol are commonly used solvents. Ensure the starting materials are fully dissolved at the reaction temperature to prevent a heterogeneous mixture that reacts slowly.
-
Temperature and Reflux: The condensation and subsequent dehydration often require heat. Ensure the reaction is maintained at a consistent reflux temperature. A patent for a similar synthesis describes carrying out this step under refluxing conditions.[2]
-
Purity of α-Bromoketone: Ensure the precursor from Step 1 is sufficiently pure. Residual starting ketone without the α-bromo group will not react.
Summary of Common Side Products and Solutions
| Side Product / Impurity | Likely Origin (Step) | Root Cause | Recommended Solution |
| Dibrominated Product | 4. Bromination | Excess brominating agent; high temperature. | Use 1.0-1.1 eq. of brominating agent at 0 °C or below; add reagent slowly. |
| Unreacted Starting Amine | 4. Bromination | Insufficient brominating agent; poor reagent quality. | Use 1.1 eq. of brominating agent; verify reagent activity. |
| N-Acetyl Intermediate | 3. Deprotection | Incomplete hydrolysis. | Reflux in 48% HBr or 6M HCl for 8-12 hours; monitor by TLC until completion. |
| Uncyclized Bromo-ketone | 2. Thiazole Synthesis | Suboptimal pH, temperature, or solvent. | Ensure consistent reflux in a suitable solvent (e.g., ethanol); verify purity of starting materials. |
References
- US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- CA2505179C - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
Sources
- 1. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. CA2505179C - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Welcome to the technical support guide for the synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this important synthetic intermediate.
The synthesis of this molecule is a multi-step process that requires careful control of reaction conditions. The overall strategy involves the initial construction of the 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole precursor, followed by a selective transformation of the 2-amino group to a bromo group via a Sandmeyer-type reaction. This guide will address critical points in each stage of the synthesis to ensure a successful outcome.
Troubleshooting and Yield Optimization Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Part 1: Synthesis of Precursor (2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole)
Problem: Low yield in Step 1 (α-Bromination of 4-Acetamido-cyclohexanone).
-
Potential Cause & Solution:
-
Over-bromination: The formation of di-brominated byproducts is a common issue. Ensure that bromine is added dropwise at a controlled rate to the solution of 4-acetamido-cyclohexanone.[1][2] Maintaining the reaction temperature, typically between 40-50°C after the initial addition, is critical to prevent runaway reactions and favor mono-bromination.[3]
-
Incomplete Reaction: The disappearance of the characteristic brown color of bromine is a visual indicator of reaction completion.[3] If the color persists for an extended period, it may indicate an issue with the starting material's purity or incorrect stoichiometry. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Choice: While glacial acetic acid is commonly used, some patents describe the reaction successfully in water, which can be a more environmentally friendly and cost-effective option.[1][2] The choice of solvent can affect reaction kinetics and byproduct formation.
-
Problem: Inefficient Cyclization with Thiourea (Step 2).
-
Potential Cause & Solution:
-
Temperature Control: This step, a Hantzsch thiazole synthesis, typically requires heating to reflux to proceed at a reasonable rate.[2][3] Ensure the reaction mixture reaches and maintains the optimal temperature (e.g., 80-90°C) for a sufficient duration.[1]
-
Stoichiometry: Use a slight excess of thiourea to ensure the complete conversion of the α-bromo ketone intermediate. However, a large excess can complicate purification.
-
One-Pot vs. Stepwise: Some procedures isolate the α-bromo ketone before reacting it with thiourea. However, a more efficient "one-pot" or "telescoped" approach where thiourea is added directly to the bromination reaction mixture after its completion can improve overall yield by avoiding losses during intermediate purification.[2][4]
-
Problem: Incomplete Acetyl Group Deprotection (Step 3).
-
Potential Cause & Solution:
-
Acid Concentration and Reflux: The hydrolysis of the acetyl protecting group requires harsh acidic conditions, typically refluxing in concentrated hydrobromic acid (HBr).[1][2] Ensure the HBr solution is of adequate concentration and that the reflux is maintained for several hours as specified in the protocol.
-
Reaction Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the acetylated intermediate and the formation of the free diamine. If the reaction stalls, extending the reflux time may be necessary.
-
Part 2: Sandmeyer Reaction (Conversion to 2-Bromo- Product)
Problem: Low yield of the final 2-Bromo product.
-
Potential Cause & Solution:
-
Diazotization Temperature: The formation of the diazonium salt is the most critical and sensitive step. This reaction must be performed at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium intermediate.[5] The vessel should be maintained in an ice-water or ice-salt bath throughout the addition of the nitrite solution.
-
Decomposition of Diazonium Salt: The diazonium salt, once formed, should be used immediately in the subsequent substitution step. Allowing it to warm up or sit for an extended period will lead to decomposition and significantly lower yields.
-
Purity of Precursor: The Sandmeyer reaction is sensitive to impurities. Ensure the 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole precursor is of high purity before proceeding.
-
Problem: Formation of unwanted side products (e.g., 2-hydroxy or 2,5-dibromo compounds).
-
Potential Cause & Solution:
-
Hydroxylation Byproduct: If the diazonium salt reacts with water before the copper(I) bromide is introduced, it can form the corresponding 2-hydroxy (thiazolone) byproduct. This is another reason why maintaining low temperatures and proceeding quickly is essential.[6]
-
Competing Halogenation: Some studies on 2-aminothiazoles have shown that Sandmeyer-like conditions can lead to halogenation at other positions, such as the 5-position on the thiazole ring.[7] The regioselectivity can be highly dependent on the specific reagents and conditions. Using a well-prepared solution of copper(I) bromide (CuBr) is crucial. The reaction should be run at low temperatures (between -10°C and 0°C) to favor the desired 2-bromo product.[7]
-
Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism.[6] The presence of radical scavengers or initiators (unless part of a specific protocol) can interfere with the reaction. Ensure solvents and reagents are free from such contaminants.
-
Experimental Protocols and Data
Optimized Synthesis Workflow
The following table summarizes the key parameters for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |
| 1 | α-Bromination | 4-Acetamido-cyclohexanone, Bromine (Br₂) | Water or Acetic Acid | 40-50°C | 2-4 hours |
| 2 | Thiazole Cyclization | α-bromo ketone intermediate, Thiourea | Same as Step 1 | 80-90°C (Reflux) | 3-5 hours |
| 3 | Acetyl Deprotection | 6-acetylamino intermediate | 48% Hydrobromic Acid (HBr) | Reflux (~125°C) | 4-6 hours |
| 4 | Diazotization | 2,6-diamino precursor, NaNO₂, HBr | Aqueous Acid | 0-5°C | < 30 min |
| 5 | Sandmeyer Bromination | Diazonium salt, Copper(I) Bromide (CuBr) | Aqueous Acid | 0-10°C, then warm to RT | 1-2 hours |
Detailed Step-by-Step Methodology
Part A: Synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Dihydrobromide
-
Bromination: Dissolve 4-acetamido-cyclohexanone (1 equivalent) in water. Add 48% hydrobromic acid (approx. 0.1 equivalents) to catalyze the reaction. Heat the solution to 40-45°C. Add liquid bromine (1 equivalent) dropwise over 1-2 hours, maintaining the temperature. Stir the mixture until the brown bromine color disappears.[1][3]
-
Cyclization: To the same reaction vessel, add thiourea (1.1 equivalents). Heat the mixture to 80-90°C and stir for 3-5 hours. The intermediate, 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole, will be formed.[1]
-
Deprotection: Add concentrated (48%) hydrobromic acid to the reaction mixture and heat to reflux for 4-6 hours to hydrolyze the acetyl group.
-
Isolation: Cool the reaction mixture to approximately 10°C. The product, 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole, will precipitate as its dihydrobromide salt. Isolate the solid by filtration, wash with chilled water, and then with acetone. Dry the product under vacuum.[2]
Part B: Synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (Sandmeyer Reaction)
-
Diazotization: Suspend the 2,6-diamino precursor (1 equivalent) in an aqueous solution of HBr at 0°C in an ice-salt bath. Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in cold water. Add the NaNO₂ solution dropwise to the suspension, ensuring the temperature does not rise above 5°C. Stir for an additional 20-30 minutes at 0-5°C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr and cool it to 0°C. Slowly add the cold diazonium salt solution from the previous step to the CuBr solution with vigorous stirring. A gas (N₂) will evolve.
-
Workup and Isolation: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then warm to room temperature and stir for another hour. Neutralize the mixture carefully with an aqueous base (e.g., NaOH or NaHCO₃ solution) to a pH of 8-9. The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Visual Diagrams
Overall Synthesis Workflow
Caption: Decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A: Extreme caution is required when handling liquid bromine, which is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrobromic acid is also highly corrosive. The diazonium salt formed in the Sandmeyer reaction is unstable and potentially explosive if isolated or allowed to dry; it should always be kept in a cold solution and used immediately.
Q2: How can I monitor the progress of the reactions? A: Thin Layer Chromatography (TLC) is an effective method for monitoring the consumption of starting materials and the formation of products in each step. A suitable mobile phase might be a mixture of ethyl acetate and hexanes, with the polarity adjusted for each specific intermediate. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the intermediates and the final product.
Q3: Can the synthesis of the diamino-precursor be performed as a single "one-pot" reaction? A: Yes, several patents describe a telescoped synthesis where the bromination, cyclization, and hydrolysis steps are performed sequentially in the same reaction vessel without isolating the intermediates. [2][4]This approach can improve overall efficiency and yield by minimizing handling and transfer losses.
Q4: My Sandmeyer reaction is not working well. What is the most likely reason? A: The most common point of failure in a Sandmeyer reaction is improper temperature control during the diazotization step. [6][7]If the temperature rises above 5-10°C, the diazonium salt will rapidly decompose, leading to a drastic reduction in yield. The second most common issue is the quality and reactivity of the copper(I) bromide catalyst.
Q5: What is the purpose of using a protected amine (acetamido group) on the cyclohexanone ring? A: The amino group at the 6-position is protected as an acetamide to prevent it from reacting with bromine or participating in unwanted side reactions during the α-bromination and thiazole ring formation steps. The robust amide group is stable to these conditions and can be reliably removed later in the synthesis under strong acid hydrolysis.
References
-
ResearchGate. (n.d.). A Novel Scalable Synthesis of Pramipexole. Retrieved January 20, 2026, from [Link]
-
New Drug Approvals. (2015, October 20). Pramipexole. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- Google Patents. (n.d.). US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
-
Khalifa, M. E., et al. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved January 20, 2026, from [Link]
-
HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved January 20, 2026, from [Link]
-
Dolle, R. E., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Ward, E. R., & Williams, C. H. (1965). Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles. Journal of the Chemical Society (Resumed). Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CA2505179C - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 20, 2026, from [Link]
-
European Patent Office. (2008, May 21). PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE. Retrieved January 20, 2026, from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 20, 2026, from [Link]
Sources
- 1. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE - Patent 1562921 [data.epo.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Welcome to the dedicated support center for researchers working with 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. This guide is designed to provide in-depth technical assistance and practical solutions for overcoming the common yet significant hurdle of poor aqueous solubility in experimental assays. As scientists and drug development professionals, we understand that reproducible and reliable data begins with a homogenous and stable solution of your test compound. This resource synthesizes established principles of medicinal chemistry and formulation science to offer a logical, step-by-step approach to ensure your compound remains in solution, leading to more accurate and meaningful results.
Understanding the Molecule: A Foundation for Solubility Troubleshooting
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine possesses a complex scaffold that contributes to its solubility characteristics. The tetrahydrobenzo[d]thiazole core, while having some conformational flexibility which may aid solubility compared to rigid aromatic systems, is largely hydrophobic.[1] The key to its aqueous solubility lies in the primary amine at the 6-position. Like other small amines, this group is basic and can be protonated to form a more soluble salt.[2][3] Therefore, the pH of the solution is a critical determinant of its solubility. The presence of a dihydrobromide salt form of this compound further underscores that pH modification and salt formation are primary strategies for enhancing its aqueous solubility.[4]
Frequently Asked Questions (FAQs)
Here we address the most common issues reported by researchers working with 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine and related aminothiazole derivatives.
Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A1: This phenomenon, often termed "solvent shock," is a classic sign that you are exceeding the kinetic solubility of your compound in the final assay medium.[5] The compound is highly soluble in your 100% DMSO stock, but when rapidly introduced to a predominantly aqueous environment, it crashes out of solution.
-
Immediate Action:
-
Reduce Final Concentration: The simplest first step is to test a lower final concentration of the compound in your assay.
-
Decrease DMSO Percentage: While keeping your final compound concentration the same, try making an intermediate dilution in DMSO or a co-solvent to reduce the volume of the stock solution added to the aqueous buffer. However, be mindful that many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[6][7]
-
-
Systematic Approach: See the "Step-by-Step Solubilization Protocol" below for a more robust, long-term solution.
Q2: I've managed to get my compound into solution, but I'm seeing inconsistent results between experiments. Could this be a solubility issue?
A2: Absolutely. Inconsistent results are often a red flag for compound instability or precipitation that may not be visible to the naked eye. Over time, even in what appears to be a clear solution, the compound can be forming micro-precipitates, effectively lowering its concentration in your assay and leading to poor data reproducibility.
-
Troubleshooting Steps:
-
Pre-spin your assay plates: Before adding to cells or starting a reaction, centrifuge your prepared assay plates at a low speed (e.g., 500-1000 x g for 1-2 minutes) to pellet any micro-precipitates.
-
Re-evaluate your solubilization method: Your current method may be borderline effective. Consider the more advanced strategies outlined in this guide, such as pH adjustment or the use of solubilizing excipients.
-
Q3: Can I just sonicate my solution to get the compound to dissolve?
A3: Sonication can be a useful tool to break up solid particles and accelerate the dissolution process, especially when preparing a concentrated stock in DMSO.[8] However, it is not a substitute for true solubility. If a compound is fundamentally insoluble in a given solvent system, sonication will only create a temporary suspension. The compound will likely precipitate out again over time. Use sonication as an aid, but not as the sole solution.
Q4: Is it better to use the free base or the dihydrobromide salt form of the compound?
A4: For aqueous applications, the dihydrobromide salt form is highly recommended.[4] Salt forms of basic compounds like this one are created to dramatically increase aqueous solubility.[3] The salt will dissociate in water, leaving the protonated, more soluble form of the molecule. If you only have the free base, you can effectively form a salt in situ by dissolving it in a buffer with a pH below the pKa of the amine group.
Strategic Approaches to Enhance Solubility
A multi-pronged approach is often the most effective way to tackle solubility issues. Below are several strategies, from simplest to most advanced, that can be systematically employed.
Strategy 1: pH Adjustment
The primary amine on the molecule is the most logical handle for solubility manipulation. By lowering the pH of your aqueous buffer, you can protonate the amine, significantly increasing its polarity and, therefore, its water solubility.
-
Principle: The Henderson-Hasselbalch equation dictates that at a pH below the pKa of the amine, the protonated (soluble) form will predominate.
-
Recommendation: Prepare your assay buffer at a pH of 6.0-6.5. This is often compatible with many biochemical and even some cell-based assays for short incubation times. Always run a pH control to ensure the buffer itself does not affect your assay outcome.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer in small amounts, can increase the solubility of hydrophobic compounds.[9][10]
-
Common Co-solvents:
-
Implementation: Prepare a stock solution of your compound in 100% DMSO as usual. Then, create an intermediate dilution series in your chosen co-solvent before the final dilution into the aqueous assay buffer. This gradual reduction in solvent polarity can help prevent precipitation.
Strategy 3: Employing Solubilizing Excipients
For particularly challenging compounds, excipients that form complexes with the drug molecule can be highly effective at increasing apparent aqueous solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[8] They can encapsulate the hydrophobic portion of your compound, presenting a more water-soluble complex to the solution. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[8][11]
-
Non-ionic Surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, aiding in its solubilization.[8][11] These should be used at very low concentrations (typically <0.1%) and tested for any effects on the assay.
Comparative Summary of Solubilization Strategies
| Strategy | Principle of Action | Recommended Starting Concentration | Pros | Cons |
| pH Adjustment | Protonation of the amine group increases polarity. | pH 6.0-6.5 | Simple, cost-effective, often highly effective for amines. | May not be compatible with all biological assays; requires pH controls. |
| Co-solvents | Reduces the polarity of the aqueous medium. | 1-5% (v/v) final concentration | Easy to implement; can be effective for moderately insoluble compounds. | Potential for solvent toxicity in cell-based assays; may affect enzyme kinetics. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule.[8] | 1-10 mM HP-β-CD | Generally low toxicity; highly effective for many compounds. | Can be more expensive; may interfere with compound-target binding. |
| Surfactants | Micellar encapsulation of the compound. | 0.01-0.1% (v/v) | Potent solubilizing effect at low concentrations. | Potential for cell toxicity and interference with assay readouts. |
Experimental Protocols
Protocol 1: Step-by-Step Solubilization Workflow
This protocol outlines a systematic approach to finding the optimal solvent system for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
-
Prepare a High-Concentration DMSO Stock:
-
Accurately weigh out the compound (preferably the dihydrobromide salt).
-
Dissolve in high-purity, anhydrous DMSO to create a 10-50 mM stock solution.
-
Vortex thoroughly and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulates.
-
-
Kinetic Solubility Assessment (Small Scale):
-
In microcentrifuge tubes, prepare a series of dilutions of your DMSO stock into your primary aqueous assay buffer (e.g., PBS, pH 7.4).
-
Keep the final DMSO concentration constant and below your assay's tolerance limit (e.g., 0.5%).
-
Include tubes with modified buffers: pH 6.5, buffer with 5% ethanol, buffer with 5% PEG 400, and buffer with 5 mM HP-β-CD.
-
Let the solutions stand at the assay temperature (e.g., 37°C) for 1-2 hours.
-
Visually inspect for precipitation. For a more quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant via HPLC-UV.
-
-
Select the Optimal System:
-
Choose the simplest solvent system (e.g., pH-adjusted buffer) that keeps your desired concentration of the compound in solution.
-
Always validate that the chosen solvent system does not interfere with your assay by running appropriate vehicle controls.
-
Visualizing the Workflow
Authoritative Grounding & Best Practices
To ensure the integrity of your experiments, it is crucial to follow best practices in compound handling and storage.
-
Compound Storage: Store your solid compound and DMSO stock solutions at -20°C or -80°C in desiccated conditions to prevent degradation and water absorption. DMSO is hygroscopic, and water uptake can significantly decrease the solubility of compounds in stock solutions over time.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your DMSO stock solutions, as this can promote compound precipitation. Aliquot your stock into single-use vials.
-
Purity Verification: Periodically check the purity of your stock solution via LC-MS to ensure the compound has not degraded.
-
Assay Controls: Always include a "vehicle control" in your experiments. This control should contain the final concentration of all solvents and excipients used to dissolve your compound, to ensure they are not responsible for any observed biological effects.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently address the solubility challenges posed by 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, paving the way for reliable and reproducible scientific discoveries.
References
- Google Patents. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- Google Patents. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- Loftsson T, Brewster ME. Cyclodextrins as functional excipients: methods of preparation of cyclodextrin inclusion complexes. J Pharm Sci. 1996;85(10):1017-25.
- Davis ME, Brewster ME. Cyclodextrin-based pharmaceutics: past, present and future.
- Patel JN, Rathod DM, Patel NA, Modasiya MK. Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. 2012;3(8):1933-1941.
-
ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]
- Singh A, Kumar A, Singh S. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay Drug Dev Technol. 2023;21(2):65-79.
-
Quick Company. A Method Of Making 2, 6 Diamino 4,5,6,7 Tetrahydro Benzothiazole. Available from: [Link]
- Gallelli A, Cione E, Nardi M, et al. The effects of dimethyl sulfoxide (DMSO) on cell growth and viability of primary and immortalized human cells. J Cell Physiol. 2019;234(11):20491-20500.
- Strickley RG.
-
National Center for Biotechnology Information. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. Available from: [Link]
-
PubChem. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Available from: [Link]
- Florence AT, Attwood D. Physicochemical Principles of Pharmacy. 6th ed. London: Pharmaceutical Press; 2016.
-
National Center for Biotechnology Information. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available from: [Link]
-
MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]
-
National Center for Biotechnology Information. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Available from: [Link]
-
ResearchGate. (PDF) 6-Bromo-1,3-benzothiazol-2-amine. Available from: [Link]
-
American Elements. Benzothiazoles. Available from: [Link]
-
Pharmaffiliates. 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Tosylate. Available from: [Link]
-
PubChem. 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine. Available from: [Link]
- Török B, Török M. The impact of solvents on the outcome of organic reactions. Amsterdam: Elsevier; 2019.
- Stahl PH, Wermuth CG, editors. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. 2nd rev. ed. Weinheim: Wiley-VCH; 2011.
- Popa-Burke I, Russell J. Compound precipitation in high-concentration DMSO solutions. J Biomol Screen. 2014;19(9):1302-8.
-
PubMed. Compound precipitation in high-concentration DMSO solutions. Available from: [Link]
-
National Center for Biotechnology Information. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Available from: [Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
-
Drug Discovery World. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]
- McMurry J. Organic Chemistry. 9th ed. Boston, MA: Cengage Learning; 2016.
- Klein DR. Organic Chemistry. 4th ed. Hoboken, NJ: John Wiley & Sons; 2021.
-
Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]
-
PubChem. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (R)-2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-4-amine|BLD Pharm [bldpharm.com]
- 11. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of Substituted Benzothiazoles
Welcome to the technical support center for the synthesis of substituted benzothiazoles. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights to overcome common challenges in the synthesis of this important heterocyclic scaffold. This resource is structured to help you troubleshoot experimental issues, understand the underlying chemical principles, and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the common high-level questions regarding benzothiazole synthesis.
Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazoles?
The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a carbonyl compound.[1][2][3][4] This includes a wide range of reactants such as aldehydes, ketones, carboxylic acids, acyl chlorides, and esters.[1][3][5][6]
Q2: How can I monitor the progress of my benzothiazole synthesis reaction?
Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product spot. Visualization is typically achieved using UV light or by placing the plate in an iodine chamber.[7]
Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
Modern synthetic chemistry is increasingly focused on sustainable methods. For benzothiazole synthesis, this includes using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[1][2][7] Microwave-assisted synthesis is another popular green chemistry technique that can dramatically reduce reaction times and energy consumption.[1][7]
Q4: What are the key safety precautions when working with 2-aminothiophenol?
2-aminothiophenol is a thiol, which means it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[7] More importantly, the thiol group is highly susceptible to oxidation, which can form disulfide byproducts and affect your yield.[7] Therefore, it is crucial to use freshly purified 2-aminothiophenol and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7] Always consult the Safety Data Sheet (SDS) for detailed handling information.
Troubleshooting Guide: Common Experimental Issues
This section provides a detailed, question-and-answer guide to troubleshoot specific problems you might encounter during the synthesis of substituted benzothiazoles.
Problem 1: Low or No Product Yield
Q: I'm getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
A: Low product yield is a frequent challenge in organic synthesis. The issue can typically be traced back to one of three areas: the quality of your starting materials, the reaction conditions, or the efficiency of the cyclization and oxidation steps.
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Decision tree for troubleshooting low product yield.
Detailed Breakdown of Causes and Solutions
| Potential Cause | Scientific Explanation & Recommended Solutions |
| Poor Starting Material Quality | Explanation: 2-aminothiophenol is highly susceptible to oxidation, forming a disulfide byproduct that will not participate in the desired reaction.[7] The purity of the carbonyl compound is also critical.Solution: Ensure the purity of your reactants. Use a freshly opened bottle of 2-aminothiophenol or purify it before use (e.g., by distillation).[7] Handling it under an inert atmosphere (N₂ or Ar) can significantly minimize oxidation.[7] |
| Inefficient Catalyst | Explanation: The choice of catalyst is crucial for promoting the condensation and cyclization steps. The optimal catalyst depends on the specific substrates.[7]Solution: Screen different catalysts. For reactions with aldehydes, catalysts like H₂O₂/HCl, iodine, or samarium triflate are effective.[7][8] For carboxylic acids, stronger acid catalysts like polyphosphoric acid (PPA) are often required.[7][9] Modern approaches also use reusable or "green" catalysts.[1][10] |
| Suboptimal Reaction Temperature | Explanation: Temperature significantly impacts reaction kinetics. Some reactions proceed well at room temperature, while others require heating to overcome the activation energy barrier.[7] However, excessive heat can lead to side product formation.[7]Solution: If the yield is low at room temperature, try gradually increasing the temperature while monitoring the reaction by TLC.[7] If side products are observed at elevated temperatures, lowering the temperature may be beneficial.[7] |
| Incomplete Cyclization/Oxidation | Explanation: The reaction proceeds through a benzothiazoline intermediate, which must be oxidized to the final aromatic benzothiazole.[10] If this oxidation step is inefficient, the reaction can stall, leading to low yields of the desired product.[10]Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient if the reaction is left open to the air.[10] In other cases, an explicit oxidizing agent is required. Common and effective choices include a hydrogen peroxide/HCl system or using DMSO as both the solvent and the oxidant.[1][10] |
Problem 2: Formation of Significant Side Products
Q: My reaction mixture is complex, and I'm isolating multiple byproducts. What are they and how can I prevent their formation?
A: Side product formation complicates purification and reduces the overall yield. The most common side reactions are oxidation of the starting material and self-condensation.
Common Side Products and Prevention Strategies
| Side Product | Formation Mechanism & Prevention Strategy |
| Disulfide of 2-aminothiophenol | Mechanism: The thiol group (-SH) in 2-aminothiophenol is easily oxidized, especially in the presence of air, to form a disulfide dimer. This dimer is unreactive in the desired cyclization reaction.[7]Prevention: As mentioned for low yield, perform the reaction under an inert atmosphere (N₂ or Ar) and use fresh, pure 2-aminothiophenol.[7] |
| Self-Condensation of Aldehyde | Mechanism: Under certain conditions (e.g., basic or strongly acidic), aldehydes can undergo self-condensation reactions (like an aldol condensation).Prevention: Carefully control the reaction pH and temperature. Adjusting the rate of addition of reagents can also help minimize self-condensation. |
| Over-oxidation of Product | Mechanism: In reactions that use a strong oxidant, it's possible to oxidize the desired benzothiazole product further, leading to undesired byproducts.Prevention: Carefully control the stoichiometry of the oxidizing agent. Use the minimum amount required for the conversion of the benzothiazoline intermediate.[7] |
Problem 3: Product Purification Challenges
Q: I've completed the reaction, but I'm struggling to isolate a pure product. What are the best purification strategies?
A: Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.[7]
Purification Troubleshooting
| Issue | Recommended Solution |
| Product is an oil or difficult to purify by column chromatography | If the product is an oil, consider converting it to a solid salt derivative for easier purification by recrystallization. After purification, the pure product can be regenerated.[7] |
| Product instability on silica gel | Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[7] In such cases, use neutral or basic alumina for column chromatography. Alternatively, consider using preparative TLC or recrystallization.[7] |
| Co-elution of product with impurities | Try a different solvent system for column chromatography to improve separation. A gradient elution might be necessary. Recrystallization from a suitable solvent is also a powerful purification technique if a solid product is obtained. |
Experimental Protocols & Reaction Mechanism
To provide a practical starting point, here are detailed methodologies for common benzothiazole syntheses.
General Reaction Mechanism
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization to form a benzothiazoline, which is then oxidized to the final benzothiazole product.
Caption: General mechanism for benzothiazole synthesis.
Protocol 1: Synthesis from an Aromatic Aldehyde
This protocol is a general guideline for the synthesis of 2-arylbenzothiazoles using an efficient H₂O₂/HCl catalytic system.[1][10]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).[7][10]
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 3.0-6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[1][10]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 45-60 minutes).[1][7][10]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.[10]
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry.[7] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][11]
Protocol 2: Synthesis from a Carboxylic Acid
This protocol uses a strong acid catalyst, which is often necessary for the condensation with less reactive carboxylic acids.[7]
-
Reaction Setup: In a round-bottom flask, mix 2-aminothiophenol (1.0 mmol), a carboxylic acid (1.0 mmol), and polyphosphoric acid (PPA) or another suitable catalyst.
-
Reaction Conditions: Heat the reaction mixture, typically to a temperature between 120-180 °C, for several hours.[9] Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it into a beaker of ice water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.[7]
-
Purification: Collect the precipitated product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.[7]
Characterization of Substituted Benzothiazoles
After successful synthesis and purification, it is essential to confirm the structure of your compound. Standard characterization techniques include:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the position and environment of protons and carbon atoms.[12][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[12]
-
Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule, such as C=N stretching characteristic of the thiazole ring.[12][14]
-
Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.
This guide is intended to provide a solid foundation for troubleshooting and optimizing your benzothiazole syntheses. Given the vast scope of possible substitutions, some degree of empirical optimization for each specific substrate is always recommended.[7]
References
-
MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
ResearchGate. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
ACS Publications. (2020, May 29). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved from [Link]
-
Elibrary. (n.d.). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Retrieved from [Link]
-
R Discovery. (2024, April 1). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of 2-aminothiophenols towards the synthesis of benzothiazoles using C-H insertion approach. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Eco-Friendly Synthesis of 2-Substituted Benzothiazoles Catalyzed by Cetyltrimethyl Ammonium Bromide (CTAB) in Water. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]
-
Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistryjournal.in [chemistryjournal.in]
- 13. semanticscholar.org [semanticscholar.org]
- 14. discovery.researcher.life [discovery.researcher.life]
Troubleshooting low yields in benzothiazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzothiazole Synthesis. As a Senior Application Scientist, I understand that while the synthesis of the benzothiazole core appears straightforward, achieving consistently high yields can be a significant challenge. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the lab. Our goal is to move beyond simple protocols and delve into the causality behind common failures, empowering you to optimize your synthetic strategy effectively.
Section 1: Starting Materials and Reagent Integrity
The quality of your starting materials is the foundation of a successful synthesis. Problems here will invariably lead to issues downstream.
Q1: How critical is the purity of 2-aminothiophenol? I'm seeing a low yield and some dark, insoluble material in my reaction flask.
A: The purity of 2-aminothiophenol (2-ABT) is arguably the most critical factor in achieving high yields. This compound is highly susceptible to oxidation. The primary impurity you are likely encountering is the corresponding disulfide, 2,2'-dithiobis(aniline).
-
Causality: The thiol (-SH) group of 2-aminothiophenol can easily be oxidized to form a disulfide (S-S) bond, especially when exposed to air (oxygen). This disulfide is unreactive in the desired cyclization reaction and its presence effectively reduces the concentration of your key starting material. The dark coloration is a common indicator of this degradation.
-
Expert Recommendation:
-
Use Fresh Reagents: Always use freshly opened or recently purchased 2-aminothiophenol.
-
Purify if Necessary: If your 2-aminothiophenol is yellow, brown, or has been stored for an extended period, purification by distillation under reduced pressure is recommended.
-
Inert Atmosphere: For sensitive reactions, consider degassing your solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent in-situ oxidation.
-
Q2: My aldehyde/ketone/nitrile co-reactant has been on the shelf for a while. Could this be the source of my low yield?
A: Yes, absolutely. The stability of your electrophilic partner is also crucial.
-
Aldehydes: Aromatic and aliphatic aldehydes are prone to oxidation to the corresponding carboxylic acids. The presence of acidic impurities can interfere with the reaction mechanism, especially if the reaction is base-sensitive. Check for the presence of a white solid (the carboxylic acid) around the cap of the bottle.
-
Nitriles & Other Reagents: While generally more stable, nitriles can hydrolyze over time, especially if exposed to moisture. For any co-reactant, ensuring it meets the required purity for your specific protocol is essential. Traditional synthetic methods often have disadvantages like low yield and harsh reaction conditions, which can be exacerbated by impure starting materials[1][2].
-
Expert Recommendation: If in doubt, purify your co-reactant. Aldehydes can often be purified by distillation or by running a short plug of silica gel. For solid reagents, recrystallization is a good option.
Section 2: Reaction Conditions and Optimization
Once you have confidence in your starting materials, the next step is to scrutinize the reaction parameters.
Q3: My reaction isn't proceeding to completion, even after an extended time. What should I investigate first?
A: Incomplete conversion is a classic issue. Before making drastic changes, systematically evaluate your core reaction conditions.
-
Temperature: Many benzothiazole syntheses, particularly condensations with less reactive partners, require elevated temperatures to proceed efficiently[3]. If you are running the reaction at room temperature, a modest increase (e.g., to 40-60 °C) can significantly improve the rate. Some protocols may even require temperatures as high as 140 °C[3].
-
Catalyst Activity: Is your catalyst appropriate and active?
-
Acid/Base Catalysts: If using an acid catalyst (like p-TSA) or a base, ensure it is not hydrated or degraded. For instance, p-TSA is used to increase the nucleophilicity of the nitrogen atom in 2-aminobenzothiazole during certain cascade reactions[4].
-
Metal Catalysts: For metal-catalyzed reactions (e.g., using Copper or Palladium), the oxidation state and ligand environment are critical. Ensure the catalyst hasn't been deactivated by exposure to air or impurities. Some modern methods use highly efficient nano-catalysts that can be recovered and reused[5].
-
-
Solvent Choice: The solvent plays a vital role. Some reactions benefit from polar aprotic solvents like DMSO, which can also act as an oxidant in certain cases, while others perform better in dehydrating environments like toluene with a Dean-Stark trap. Water is increasingly used as a green solvent, but may not be suitable for all substrate combinations[4].
Q4: I'm getting a good conversion of my starting material, but the yield of the desired benzothiazole is low, with many side products on my TLC plate. What's happening?
A: This points to a lack of selectivity. The key is to identify the likely side reactions and adjust conditions to disfavor them.
-
Over-oxidation: In reactions that require an oxidant (e.g., H₂O₂, O₂, DDQ), using too much or too strong an oxidant can lead to the formation of sulfones or other undesired oxidized byproducts[4].
-
Dimerization/Polymerization: This can occur with the starting materials or intermediates. Adjusting the concentration (sometimes more dilute is better) or the rate of addition of one reagent to another can minimize these pathways.
-
Alternative Cyclization: Depending on the substrates, other cyclization pathways may compete with benzothiazole formation. This is highly structure-dependent.
-
Expert Recommendation:
-
Monitor the Reaction: Use TLC or LC-MS to track the appearance of the product and byproducts over time. This can help you determine if the byproduct is formed sequentially from your product (over-reaction) or in a parallel pathway.
-
Optimize Oxidant/Catalyst Loading: Systematically vary the amount of the oxidant or catalyst. Often, a stoichiometric amount is not necessary, and catalytic quantities are sufficient and lead to cleaner reactions.
-
Control Temperature: Side reactions often have a different activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time may improve selectivity.
-
Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence for diagnosing and solving yield issues.
Caption: A step-by-step decision tree for troubleshooting low yields.
Section 3: Work-up and Purification Challenges
A successful reaction can still result in a low isolated yield if the work-up and purification are not optimized.
Q5: I believe my reaction is working, but I'm losing most of my product during purification. What are some common pitfalls?
A: Product loss during isolation is a frequent and frustrating problem. Benzothiazoles have specific properties you need to account for.
-
Aqueous Work-up: Benzothiazoles are weakly basic due to the nitrogen atom. During an aqueous extraction, be mindful of the pH. Washing with a strong acid could protonate your product, pulling it into the aqueous layer. Conversely, washing with a strong base could deprotonate acidic functionalities if present. A neutral water or brine wash is often safest unless you are intentionally using acid/base extraction for purification.
-
Chromatography:
-
Streaking/Tailing on Silica: The basic nitrogen can interact strongly with acidic silica gel, leading to tailing and poor separation. To mitigate this, you can pre-treat your silica with a small amount of triethylamine (e.g., 1% in your eluent) to neutralize the acidic sites.
-
Decomposition: Some substituted benzothiazoles can be sensitive to prolonged exposure to silica gel. If you suspect this, try to minimize the purification time or use a less acidic stationary phase like alumina.
-
-
Oily Products: Not all benzothiazoles are nice crystalline solids. If you obtain an oil, ensure all solvent is removed under high vacuum. If it still won't crystallize, column chromatography is the primary method of purification. Sometimes, dissolving the oil in a minimal amount of a non-polar solvent (like hexane) and storing it in the freezer can induce crystallization.
Protocols and Data
General Reaction Mechanism
The most common route to 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with an aldehyde, followed by oxidative cyclization.
Caption: Condensation and oxidative cyclization pathway.
Protocol: Synthesis of 2-Arylbenzothiazoles via H₂O₂/HCl Catalysis
This protocol is adapted from a green chemistry approach noted for its efficiency and mild conditions[1].
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: To this stirring solution, add 30% hydrogen peroxide (H₂O₂, 6.0 mmol) followed by concentrated hydrochloric acid (HCl, 3.0 mmol) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-2 hours). Monitor the consumption of the starting materials.
-
Work-up: Once the reaction is complete, pour the mixture into cold water (50 mL). A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-arylbenzothiazole.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Incomplete Conversion | 1. Oxidized/impure 2-aminothiophenol. 2. Inactive catalyst or insufficient heating. 3. Inappropriate solvent. | 1. Use fresh or purified 2-aminothiophenol. 2. Increase temperature; use fresh catalyst. 3. Screen alternative solvents (e.g., DMSO, Toluene). |
| Low Yield with Many Side Products | 1. Over-oxidation of product or starting material. 2. Unwanted polymerization. 3. Reaction conditions too harsh. | 1. Reduce the amount of oxidant; add it slowly. 2. Run the reaction at a lower concentration. 3. Decrease reaction temperature. |
| Product is an Oil / Difficult to Purify | 1. Inherent property of the molecule. 2. Residual solvent or impurities. | 1. Purify by column chromatography (may require eluent modification with Et₃N). 2. Dry thoroughly under high vacuum. |
| Product Lost During Work-up | 1. Product is water-soluble or extracted into the wrong layer. 2. Decomposition on silica gel. | 1. Use brine washes; avoid strong acid/base washes unless intended. 2. Use a less acidic stationary phase (alumina) or deactivate silica with triethylamine. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
- Shaikh, R. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
- Khabnadideh, S., et al. (2022).
- Wang, Z., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(10), 1948.
- Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, (Forthcoming).
- Praveen, C., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(10), 1948.
- MDPI. (2025).
- Sahoo, T., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(10), 1948.
- Guo, S., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(10), 1948.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Polar Benzothiazole Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar benzothiazole derivatives. These compounds are of significant interest in medicinal chemistry but often present unique separation challenges due to their inherent polarity.[1][2][3] This resource is designed to provide you with the causal insights and validated protocols necessary to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are polar benzothiazole derivatives so difficult to purify using standard chromatography techniques?
A: The primary challenge stems from their polarity. Standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) uses a non-polar stationary phase (like C18) and a polar mobile phase.[4] Highly polar compounds, such as many benzothiazole derivatives, have weak hydrophobic interactions with the non-polar stationary phase.[4][5] This results in poor retention, where the compound elutes very quickly, often with the solvent front, leading to inadequate separation from other polar impurities or starting materials.[6] Conversely, in normal-phase chromatography, which uses a polar stationary phase (like silica), highly polar benzothiazoles can bind too strongly, making them difficult to elute and often resulting in broad peaks and low recovery.[6]
Q2: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for my compounds?
A: HILIC is a chromatographic technique specifically designed for the separation of highly polar and hydrophilic compounds.[7][8][9] It utilizes a polar stationary phase (similar to normal phase) but with a mobile phase typical of reversed-phase, consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water or a buffer).[7][8] A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning between this aqueous layer and the organic-rich mobile phase.[7][8] HILIC is an excellent alternative when your polar benzothiazole derivative is unretained in reversed-phase or irreversibly adsorbed in normal-phase chromatography.[6]
Q3: How does the pH of the mobile phase affect the purification of benzothiazole derivatives?
A: The pH is a critical parameter because many benzothiazole derivatives contain ionizable groups, particularly the nitrogen atom in the thiazole ring.[10] The pKa of the benzothiazole ring nitrogen is typically acidic.[11] By adjusting the mobile phase pH, you can control the ionization state of your compound.
-
In RP-HPLC: If your compound is basic, working at a pH 2-3 units above its pKa will keep it in its neutral, more hydrophobic form, increasing retention on a C18 column. Conversely, a pH 2-3 units below the pKa will protonate the molecule, making it more polar and reducing retention.
-
Controlling Peak Shape: Using a buffered mobile phase is crucial for reproducible retention times and good peak shape, especially for ionizable compounds.
Q4: Are there alternatives to chromatography for purifying polar compounds?
A: While chromatography is the most powerful technique, other methods can be effective, especially for initial cleanup or if the product is an oil and difficult to handle.[12]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be highly effective for removing impurities with different solubility profiles.
-
Liquid-Liquid Extraction (LLE): By adjusting the pH of the aqueous phase, you can often change the charge state of your benzothiazole derivative, altering its partitioning behavior between aqueous and organic layers and allowing for separation from neutral impurities.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup before HPLC or as a primary purification step.[13][14] You can use polar sorbents (like silica or diol) for normal-phase SPE or ion-exchange sorbents if your compound is charged.[13][15]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: My polar benzothiazole derivative shows little to no retention on a C18 column (elutes at the void volume).
-
Primary Cause: The analyte is too polar for the non-polar stationary phase, resulting in minimal hydrophobic interaction.[6] The mobile phase is too "strong" (too high in organic content) for such a polar compound.
-
Solutions:
-
Switch to a Polar-Embedded or Aqueous-Stable Column: These columns have stationary phases that are compatible with highly aqueous mobile phases without the risk of "dewetting," a phenomenon where the aqueous mobile phase is expelled from the nonpolar pores, leading to a loss of retention.
-
Employ Ion-Pairing Agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase can form a neutral, more hydrophobic complex with your charged analyte, significantly increasing retention. Note that these agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).
-
Transition to HILIC: This is often the most robust solution. A HILIC column with a mobile phase of high acetonitrile content will effectively retain very polar compounds.[6]
-
Problem 2: I'm experiencing poor peak shape (tailing or fronting) during HPLC analysis.
-
Cause A: Secondary Interactions with Silica: If you are using a silica-based column, residual acidic silanol groups on the stationary phase can interact with basic nitrogen atoms on the benzothiazole ring, causing peak tailing.
-
Solution A:
-
Use a Low pH Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the basic sites on your analyte and suppress the ionization of the silanol groups, minimizing these secondary interactions.[16]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups and are designed to minimize these effects.
-
-
Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.
-
Solution B: Dilute your sample and reinject. If you need to purify a large amount, move to a larger diameter preparative column.[17]
-
Cause C: Mismatched Sample Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF when the mobile phase is 95% water) can cause distorted peaks.
-
Solution C: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the smallest possible amount of a stronger solvent.
Problem 3: My recovery is very low after purification.
-
Cause A: Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase. Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[12]
-
Solution A:
-
Change Stationary Phase: Switch from silica gel to a less acidic medium like neutral or basic alumina for column chromatography.[12]
-
Passivate the Column: Before loading the sample, wash the column with a mobile phase containing a small amount of a competitive base (like triethylamine) to occupy the active sites.
-
-
Cause B: Compound Instability/Degradation: The compound may be degrading during the purification process, possibly catalyzed by the stationary phase or exposure to air and light.
-
Solution B:
-
Cause C: Incomplete Elution: The elution solvent may not be strong enough to completely wash the compound off the column.
-
Solution C: Increase the polarity of the mobile phase during elution. For preparative flash chromatography, a steep gradient to a very polar solvent system (e.g., methanol or a methanol/dichloromethane mixture) at the end of the run can help elute strongly bound compounds.[18]
Data & Protocols
Table 1: Mobile Phase Modifier Effects on a Hypothetical Basic Benzothiazole Derivative (pKa ~4.5) in RP-HPLC
| Mobile Phase (90:10 Water:ACN) | pH | Expected Retention | Expected Peak Shape | Rationale |
| No Additive | ~6-7 | Very Low | Poor (Tailing) | Analyte is neutral but interacts with silica silanols. |
| 0.1% Formic Acid | ~2.7 | Low | Good | Analyte is protonated (polar), silanols are suppressed. |
| 0.1% TFA | ~2.1 | Moderate | Very Good | TFA acts as an ion-pairing agent, increasing hydrophobicity. |
| 10 mM Ammonium Acetate | ~7.0 | Very Low | Fair | Buffers the pH but analyte remains neutral and highly polar. |
| 10 mM Ammonium Formate | ~3.7 | Low-Moderate | Good | Buffers near the pKa, good for MS compatibility.[16] |
Protocol: General Method for Solid-Phase Extraction (SPE) Cleanup
This protocol is a starting point for cleaning up a crude reaction mixture containing a polar benzothiazole derivative prior to HPLC purification.
-
Select the Sorbent: Choose a normal-phase sorbent like silica (LC-Si) or diol (LC-Diol) if your impurities are significantly less polar than your product.[15][19]
-
Condition the Cartridge:
-
Wash the SPE cartridge (e.g., 500 mg) with 2-3 column volumes of a strong, polar solvent (e.g., methanol) to activate the sorbent.[15]
-
Equilibrate the cartridge with 2-3 column volumes of your loading solvent (a nonpolar solvent like hexane or dichloromethane).[15] Do not let the sorbent bed go dry.
-
-
Load the Sample:
-
Dissolve your crude sample in a minimum amount of a nonpolar solvent in which the compound of interest is poorly soluble but the impurities are soluble.
-
Apply the sample solution to the top of the cartridge and allow it to flow through slowly.
-
-
Wash:
-
Wash the cartridge with 2-3 column volumes of the nonpolar solvent to elute nonpolar impurities. Collect this as a "flow-through" fraction.
-
-
Elute:
-
Elute your polar benzothiazole derivative using a more polar solvent (e.g., ethyl acetate, or a mixture like 95:5 dichloromethane:methanol).[15] Collect this fraction for analysis.
-
-
Analyze: Check the purity of the eluted fraction by TLC or analytical HPLC to confirm successful separation.
Visualized Workflows
Purification Strategy Selection
The following diagram outlines a decision-making process for selecting a suitable purification strategy for a new polar benzothiazole derivative.
Caption: Impact of pH on analyte retention in RP-HPLC.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Al-Ostath, A., et al. (2020). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. [Link]
-
Welch Lab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Gökçe, H., et al. (2009). Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs. ARKIVOC. [Link]
-
Berger, T. A. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Ramos, A. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences. [Link]
-
Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. [Link]
-
Roemling, R. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
Seena, E., et al. (2022). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. [Link]
-
ResearchGate. (2025, September 17). Contamination by benzothiazoles in the Arctic: First evidence in the seawater of the Greenland Sea. [Link]
-
Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. [Link]
-
Wang, L., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
-
Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Murić, J., et al. (2024). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. Molecules. [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. [Link]
-
MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. [Link]
-
Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
-
Boyes, B. E., & Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Kamal, A., et al. (2025, August 6). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]
-
Al-Abdullah, E. S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]
-
Jia, L., & Zhang, X. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
Chemistry For Everyone. (2025, January 11). In Reverse-Phase Chromatography, What Elutes First?. YouTube. [Link]
-
Pohl, C. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Quora. [Link]
-
Bennett, R. (2020, February 14). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromtech.com [chromtech.com]
- 5. biotage.com [biotage.com]
- 6. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organomation.com [organomation.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 18. welchlab.com [welchlab.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in Solution
Welcome to the technical support center for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the stability of this compound in solution.
Introduction
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The presence of a bromine atom, an amino group, and a tetrahydrobenzothiazole core imparts a unique combination of reactivity and biological activity. However, these same features can present challenges regarding the compound's stability in solution. This guide provides a comprehensive overview of potential stability issues and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in solution?
A1: The stability of this compound in solution is primarily influenced by pH, solvent choice, exposure to light, and temperature. The presence of the amino group and the bromine atom on the electron-rich thiazole ring system makes the molecule susceptible to degradation under certain conditions.
Q2: What are the visible signs of degradation in my stock solution?
A2: Visual indicators of degradation can include a change in color (e.g., from colorless or pale yellow to brown), the formation of precipitates, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q3: How often should I assess the purity of my stock and working solutions?
A3: For long-term storage, it is advisable to re-analyze your stock solution every 1-2 months. For working solutions used in sensitive assays, it is best practice to prepare them fresh from a recently validated stock solution. If a working solution is to be used over the course of a day, its stability under the specific experimental conditions (e.g., buffer composition, temperature) should be validated.
Troubleshooting Guide: Common Stability Issues and Solutions
Issue 1: Rapid Degradation of the Compound in Aqueous Buffers
-
Potential Cause 1: Unfavorable pH. The amino group can be protonated at low pH, potentially altering the electronic properties of the ring system. At high pH, the compound may be susceptible to hydrolysis or oxidation. While specific data for this compound is limited, related heterocyclic amines can be unstable at pH extremes.
-
Solution:
-
pH Profiling: Conduct a preliminary stability study by dissolving the compound in a series of buffers with a pH range from 4 to 8.
-
Analytical Monitoring: Use HPLC-UV to monitor the peak area of the parent compound over time (e.g., 0, 2, 4, 8, 24 hours) at each pH.
-
Optimal pH Range: Based on the data, select a buffer system where the compound exhibits the highest stability. For many amine-containing compounds, a slightly acidic to neutral pH (e.g., 6.0-7.4) is often optimal.
-
-
Potential Cause 2: Presence of Oxidizing Agents. Buffers prepared with water that is not de-gassed or contains trace metal impurities can promote oxidative degradation.
-
Solution:
-
Use High-Purity Water: Prepare all aqueous solutions with high-purity, de-gassed water (e.g., by sparging with nitrogen or argon).
-
Consider Additives: In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid or DTT, may be beneficial, but compatibility with the downstream application must be verified.
-
Issue 2: Inconsistent Results in Biological Assays
-
Potential Cause 1: Photodegradation. Brominated aromatic and heterocyclic compounds are known to be susceptible to photodegradation, often through a debromination pathway upon exposure to UV or even ambient light.
-
Solution:
-
Protect from Light: Store stock solutions in amber vials or wrap clear vials with aluminum foil.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible.
-
Photostability Testing: If light sensitivity is a major concern, expose a solution of the compound to a controlled light source and monitor its degradation by HPLC over time.
-
-
Potential Cause 2: Adsorption to Labware. Highly lipophilic compounds can adsorb to the surface of plastic labware, leading to a decrease in the effective concentration in solution.
-
Solution:
-
Use Low-Adsorption Labware: Whenever possible, use polypropylene or glass labware.
-
Include a Surfactant: In some assay buffers, the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) can help to prevent adsorption.
-
Issue 3: Precipitation of the Compound from Solution
-
Potential Cause 1: Poor Solubility in the Chosen Solvent. 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine may have limited solubility in purely aqueous systems.
-
Solution:
-
Use a Co-solvent: Prepare stock solutions in an organic solvent such as DMSO or ethanol. For aqueous working solutions, ensure the final concentration of the organic solvent is low enough to be compatible with your experiment and does not cause precipitation.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: The solubility of amine-containing compounds can sometimes be improved by adjusting the pH to favor the protonated, more water-soluble form. However, this must be balanced with the pH stability of the compound.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in a clean, dry vial.
-
Solvent Addition: Add a suitable volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 30°C) or sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial. It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.
Protocol 2: Stability Assessment by HPLC
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 5-10% B.
-
Ramp to 95% B over 15-20 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to the initial conditions and equilibrate for 5 minutes.
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength of maximum absorbance for the compound (this should be determined by a UV scan, but a starting point of 254 nm or 280 nm is often suitable for such structures).
-
Analysis: Inject a sample of the solution at specified time points and record the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Data Presentation
| Parameter | Condition | Recommendation | Rationale |
| Storage (Solid) | -20°C, desiccated, protected from light | Store in a freezer in a tightly sealed container with a desiccant. | Minimizes degradation from moisture, light, and thermal stress. |
| Storage (Solution) | -20°C or -80°C in anhydrous DMSO | Aliquot into single-use vials to avoid freeze-thaw cycles. | Prevents degradation from repeated temperature changes and exposure to atmospheric moisture. |
| pH (Aqueous Solution) | 4-8 | Empirically determine the optimal pH for your experimental conditions. A starting point of pH 6-7.4 is recommended. | Avoids acid- or base-catalyzed hydrolysis and degradation. |
| Light Exposure | Ambient or UV light | Use amber vials or protect from light. | Prevents photodegradation, a common pathway for brominated heterocycles. |
Visualization of Concepts
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for diagnosing and addressing stability issues of the compound in solution.
Potential Degradation Pathways
Caption: An overview of potential degradation pathways for the title compound under various stress conditions.
References
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 427-435. [Link]
-
Laouedj, A., et al. (2014). Photodegradation of the novel brominated flame retardant 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77–85. [Link]
Technical Support Center: Synthesis & Handling of Aminothiophenol Precursors
Welcome to the technical support center for the synthesis and handling of aminothiophenol precursors. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges associated with the oxidative instability of these critical reagents. Our goal is to equip you with the knowledge to ensure the integrity of your starting materials, maximize reaction yields, and obtain high-purity products.
Troubleshooting Guide: Preventing & Diagnosing Oxidation
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.
Q1: My aminothiophenol reagent/reaction mixture has developed a yellow tint and/or a cloudy precipitate. What is happening?
A1: This is a classic sign of oxidation. Aminothiophenols, particularly in solution, are highly susceptible to oxidation by atmospheric oxygen. The thiol (-SH) group of two aminothiophenol molecules is oxidized to form a disulfide bond (-S-S-), creating a dimeric impurity, typically a diaminodiphenyl disulfide.[1][2][3][4] This disulfide is often less soluble than the parent thiol, causing it to precipitate out of solution, and can present as a yellow or off-white solid.[5] Even without visible precipitation, the color change indicates the formation of oxidized species.
Q2: My reaction yield is consistently low, and I suspect starting material degradation. How can I analytically confirm the presence of the disulfide impurity?
A2: Visual inspection is a good first step, but analytical confirmation is crucial. Several techniques can be used:
-
Thin-Layer Chromatography (TLC): The disulfide dimer is significantly less polar than the monomeric aminothiophenol. On a TLC plate, the disulfide spot will have a higher Rf value (it will travel further up the plate) than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic thiol proton (-SH) peak of the aminothiophenol (often a broad singlet) will be absent in the disulfide dimer. You will also observe changes in the aromatic region due to the altered electronic environment.[4]
-
Mass Spectrometry (MS): This is a definitive method. The mass spectrum of an oxidized sample will show a peak corresponding to the molecular weight of the diaminodiphenyl disulfide, which is approximately double the weight of the aminothiophenol monomer minus two hydrogen atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the aminothiophenol from its disulfide dimer, allowing for quantification of the impurity.
Q3: What are the primary factors that promote the oxidation of aminothiophenol during synthesis?
A3: The primary culprit is atmospheric oxygen .[2][6] However, several conditions can accelerate this process:
-
Presence of Air: Direct exposure to air in the reaction flask or during reagent transfer is the most common cause.[7]
-
Incompatible Reagents: Strong oxidizing agents will readily convert the thiol to a disulfide.[7] Be mindful of all reagents in your reaction.
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidation.
-
Basic Conditions: While the thiolate anion (RS⁻) is often the active nucleophile in desired reactions, it can also be more susceptible to oxidation than the neutral thiol (RSH).
-
Presence of Metal Catalysts: Certain metal ions can catalyze the oxidation of thiols.
Q4: I've confirmed my starting material is pure, but I'm still getting disulfide byproducts. How do I prevent oxidation during the reaction?
A4: The key is to rigorously exclude air from the reaction environment. This is achieved using standard air-free techniques .[6]
-
Inert Atmosphere: Always run your reaction under a positive pressure of an inert gas like nitrogen (N₂) or argon (Ar).[3][6][8] This is most effectively done using a Schlenk line or in a glovebox.[6][8]
-
Solvent Degassing: Solvents contain dissolved oxygen that must be removed. Common methods include:
-
Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and the solvent is then thawed to release trapped gases. This cycle is typically repeated three times.[6]
-
Sparging: The inert gas is bubbled directly through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.
-
-
Careful Reagent Transfer: Use air-tight syringes or cannulas to transfer the aminothiophenol solution and other reagents to the reaction flask, always maintaining a counterflow of inert gas.[6][9]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store aminothiophenol precursors?
A1: Proper storage is the first line of defense against oxidation.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[7] The original container from the manufacturer is often sealed under inert gas. Once opened, flush the headspace with inert gas before re-sealing.
-
Temperature: Store in a cool, dry place, often under refrigeration (2-8 °C) as recommended by the manufacturer.[10]
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Container: Keep containers tightly sealed to prevent moisture and air ingress.[10][11]
Q2: Are there any chemical additives that can prevent or reverse oxidation during workup?
A2: Yes. In some procedures, particularly during neutralization or workup of an alkaline aminothiophenolate solution, adding a mild reducing agent can prevent oxidation. Water-soluble sulfites, such as sodium sulfite (Na₂SO₃), are effective for this purpose.[1] They act as oxygen scavengers, preferentially reacting with any present oxygen before it can oxidize the thiol.
Q3: My synthesis involves the reduction of a disulfide back to the aminothiophenol. What should I be aware of?
A3: While the disulfide is more stable, it can be reductively cleaved back to the desired thiol. This is a common strategy.[4] A key challenge is preventing re-oxidation after the reduction is complete. Once the reducing agent is consumed or removed, the newly formed aminothiophenol is again vulnerable. Therefore, it is critical to perform the subsequent reaction steps under a strictly inert atmosphere immediately following the reduction.
Q4: What are the key differences between using a Schlenk line and a glovebox?
A4: Both are used for handling air-sensitive materials, but they differ in application.[6]
-
Glovebox: Provides a large, enclosed inert environment. It is ideal for manipulations that are difficult with flasks and septa, such as weighing solids, preparing solutions, and setting up multiple reactions.
-
Schlenk Line: A vacuum/inert gas manifold that allows you to control the atmosphere inside specialized glassware (Schlenk flasks).[8] It is excellent for performing reactions, distillations, and filtrations under an inert atmosphere.[8] Choosing between them often depends on the scale and complexity of the manipulation.
| Preventative Measure | Primary Purpose | When to Apply |
| Inert Atmosphere (N₂/Ar) | Displaces atmospheric O₂ from the reaction vessel.[6][8] | Always. During storage, reaction setup, execution, and workup. |
| Solvent Degassing | Removes O₂ dissolved in reaction solvents.[6] | Always. Before adding any air-sensitive reagents. |
| Air-Free Reagent Transfer | Prevents introduction of air during reagent addition.[9] | When transferring aminothiophenol or other sensitive reagents. |
| Cool Temperatures | Slows the rate of the oxidation reaction. | During storage and, if the reaction chemistry allows, during the synthesis. |
| Use of Antioxidants | Chemically scavenges O₂ or reduces incipient disulfide.[1] | Primarily during aqueous workup or neutralization steps. |
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction using a Schlenk Line
This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere.
Objective: To create and maintain an oxygen-free environment in a reaction flask.
Materials:
-
Schlenk flask with a sidearm
-
Rubber septa
-
Needles and tubing for inert gas
-
Vacuum pump connected to the Schlenk line via a cold trap (e.g., liquid nitrogen)
-
Heat gun
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by placing it in an oven (e.g., 125 °C) overnight.[9]
-
Assembly: Quickly assemble the hot glassware (e.g., flask with condenser) and immediately connect it to the Schlenk line.
-
Evacuate-Refill Cycle: This is the most critical step to remove air and adsorbed moisture.[6][8] a. Close the gas inlet and open the flask's sidearm to the vacuum manifold. Evacuate the flask for several minutes. You can gently warm the glassware with a heat gun during this step to help drive off adsorbed water.[9] b. Close the connection to the vacuum and slowly open the inert gas inlet to backfill the flask with nitrogen or argon. c. Repeat this evacuate-refill cycle at least three times to ensure the atmosphere is fully inert.[6]
-
Maintaining Positive Pressure: After the final cycle, leave the flask connected to the inert gas line with a slight positive pressure. This pressure is typically vented through an oil or mercury bubbler, which also serves as a visual indicator of the gas flow.[9]
-
Reagent Addition: Add degassed solvents and liquid reagents via an air-tight syringe through a rubber septum.[12] Add solid reagents against a positive counterflow of inert gas.
References
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Wikipedia. Air-free technique. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). [Link]
-
ChemSrc. 3-Aminothiophenol(22948-02-3)MSDS Melting Point Boiling Density Storage Transport. [Link]
- Google Patents.
-
YouTube. Inert Atmosphere. [Link]
- Google Patents.
-
Royal Society of Chemistry. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
Sources
- 1. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 5. CN112062699A - Preparation method of o-aminothiophenol - Google Patents [patents.google.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 3-Aminothiophenol(22948-02-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Scaling the Synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Welcome to the technical support center for the synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this and related heterocyclic compounds. We will explore a robust synthetic strategy, address common experimental challenges, and provide actionable solutions to facilitate a successful scale-up. Our focus is on the underlying chemical principles to empower you to make informed decisions during your process.
Strategic Overview: A Multi-Step Synthetic Approach
The synthesis of the target molecule is not a trivial one-pot reaction but a multi-step sequence requiring careful control over each transformation. The proposed pathway begins with a commercially available starting material and proceeds through the construction of the core heterocyclic structure, followed by the strategic introduction of the bromine atom at the C2 position.
This pathway is designed for modularity and control, allowing for purification and characterization at intermediate stages, which is critical for a successful and reproducible large-scale synthesis.
Caption: Proposed 5-step synthetic workflow.
Detailed Experimental Protocols
The following protocols are provided as a starting point for laboratory-scale synthesis. Optimization will be necessary for specific equipment and scaling objectives.
Step 1: Protection of 4-Aminocyclohexanone
The initial protection of the amine as an acetamide is crucial to prevent it from interfering with the subsequent Sandmeyer reaction.
-
Suspend 4-aminocyclohexanone hydrochloride in water.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride, maintaining the temperature below 10 °C.
-
Simultaneously, add an aqueous solution of sodium hydroxide to maintain a pH of 8-9.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the product, N-(4-oxocyclohexyl)acetamide, with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: α-Bromination of the Ketone
This step creates the α-haloketone necessary for the Hantzsch thiazole synthesis.
-
Dissolve the N-(4-oxocyclohexyl)acetamide from Step 1 in a suitable solvent such as water or acetic acid.
-
Cool the solution to 15-20 °C.
-
Add a solution of bromine in the same solvent dropwise, ensuring the temperature does not exceed 40 °C.
-
After the addition, heat the mixture to 40-50 °C and hold for 1-2 hours until TLC/HPLC analysis shows complete consumption of the starting material.
-
The resulting solution containing N-(2-bromo-4-oxocyclohexyl)acetamide is often used directly in the next step without isolation.
Step 3: Hantzsch Thiazole Synthesis
This classic reaction forms the 2-aminothiazole core of the molecule.
-
To the crude solution from Step 2, add thiourea.
-
Heat the reaction mixture to 70-90 °C and stir for 4-6 hours.
-
Monitor the reaction for the formation of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide.
-
Upon completion, cool the mixture. The product may precipitate as a hydrobromide salt.
-
Isolate the solid by filtration, wash with cold water and acetone, and dry.
Step 4: Sandmeyer Reaction for 2-Bromo Substitution
This is the most critical and hazardous step. It replaces the 2-amino group with a bromine atom via a diazonium salt intermediate.
-
Suspend the 2-amino-thiazole intermediate from Step 3 in an aqueous solution of hydrobromic acid (HBr, ~48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly below 5 °C. This forms the unstable diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Neutralize the mixture with a base (e.g., NaOH or NH₄OH) and extract the product, N-(2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide, with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude product for purification.
Step 5: Deprotection to Yield Final Product
The final step removes the acetyl protecting group to reveal the target primary amine.
-
Dissolve the crude product from Step 4 in aqueous hydrobromic acid (48%).
-
Heat the solution to reflux (approximately 110-120 °C) for 6-12 hours.
-
Monitor the reaction by TLC/HPLC for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize carefully with a strong base (e.g., NaOH) to pH > 10.
-
Extract the final product, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting Guide
| Problem | Step | Likely Cause(s) | Suggested Solutions |
| Low Yield / Incomplete Reaction | 2: α-Bromination | Insufficient brominating agent; reaction temperature too low. | Use a slight excess (1.05-1.1 eq) of bromine. Ensure temperature is maintained at 40-50°C for completion. |
| Di-bromination Side Product | 2: α-Bromination | Poor temperature control (runaway); excess bromine. | Maintain slow, controlled addition of bromine below 40°C. Consider using N-Bromosuccinimide (NBS) for better selectivity on a lab scale. |
| Low Yield / Tar Formation | 3: Hantzsch Cyclization | Temperature too high; incorrect stoichiometry. | Maintain reaction temperature between 70-90°C. Ensure accurate molar ratio of α-bromoketone to thiourea. |
| Failed Reaction (No N₂ Evolution) | 4: Sandmeyer | Diazotization failed due to temperature being too high or insufficient acid. | Ensure the reaction temperature is strictly maintained at 0-5°C during NaNO₂ addition. Use a sufficient excess of strong acid (HBr). |
| Low Yield of 2-Bromo Product | 4: Sandmeyer | Decomposition of diazonium salt; formation of 2-hydroxy byproduct. | Keep the diazonium salt solution cold at all times and use it immediately. Ensure the CuBr solution is active and used in catalytic or stoichiometric amounts.[1] |
| Formation of Di-bromo Byproducts | 4: Sandmeyer | As noted in studies on 2-aminothiazoles, certain conditions can lead to further bromination on the thiazole ring.[2] | Strictly control stoichiometry. Follow protocols that favor mono-halogenation, such as those using a combination of CuBr₂ and a nitrite source like n-butyl nitrite in acetonitrile.[3] |
| Incomplete Deprotection | 5: Deprotection | Insufficient acid concentration or reaction time/temperature. | Use concentrated acid (e.g., 48% HBr) and ensure reflux conditions are met. Monitor by HPLC and extend reaction time if necessary. |
| Product Degradation | 5: Deprotection | Reaction conditions are too harsh. | If the product is sensitive, consider alternative deprotection methods or shorten the reflux time once the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: Why is the amine at the 6-position protected as an acetamide?
A: The primary amine at the 6-position is nucleophilic and would react under the acidic and oxidative conditions of the Sandmeyer reaction. Diazotization is specific to primary aromatic/heteroaromatic amines. Protecting the 6-amino group as a less reactive amide prevents it from forming a bis-diazonium species or other side products, directing the reaction exclusively to the 2-amino group on the thiazole ring.
Q2: What is the mechanism of the Sandmeyer reaction and why is copper essential?
A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] The process begins with the diazotization of a primary amine to form a diazonium salt (Ar-N₂⁺). Copper(I) then acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium salt. This releases nitrogen gas (N₂) and forms an aryl radical (Ar•) and a copper(II) species. The aryl radical then abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.
Q3: What are the primary safety concerns when scaling up the Sandmeyer reaction?
A: The primary concern is the thermal instability of the diazonium salt intermediate. If allowed to warm up or if isolated in a dry, solid state, diazonium salts can decompose explosively.[4] Key scale-up precautions include:
-
Strict Temperature Control: Use jacketed reactors with efficient cooling to maintain temperatures at 0-5 °C.
-
No Isolation: Never isolate the diazonium salt. It should always be generated and used in a cold solution.
-
Controlled Addition: Use subsurface addition pipes for reagents like sodium nitrite to prevent localized overheating and control the release of gaseous byproducts (N₂, NOₓ).[4]
-
Flow Chemistry: For industrial scale, consider continuous flow reactors. This modern approach minimizes the amount of hazardous diazonium intermediate present at any given time, significantly improving safety.[5]
Q4: Which analytical techniques are best for monitoring this synthesis?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at the bench scale.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction conversion, purity of intermediates, and the final product. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of all intermediates and the final product. ¹H and ¹³C NMR will verify the expected chemical structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product, helping to identify byproducts.
Q5: Can an alternative to the Sandmeyer reaction be used to install the bromine at the C2 position?
A: While the Sandmeyer reaction is the most direct method starting from the 2-amino precursor, other strategies exist for halogenating thiazoles. For instance, direct electrophilic bromination of the thiazole ring is possible, but it often occurs at the more electron-rich C5 position.[6] Therefore, converting the readily available 2-amino group via the Sandmeyer reaction remains the most regioselective and logical choice for this specific target molecule.
Caption: Troubleshooting decision tree for the Sandmeyer reaction.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
Siméon, F., Sobrio, F., Gowravaram, M. R., et al. (2014). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters, 16(23), 6144–6147. Available at: [Link]
-
ResearchGate. (PDF) 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Available at: [Link]
- Google Patents. US4363913A - Preparation of 2-aminobenzothiazoles.
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Available at: [Link]
-
PMC - NIH. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
-
ResearchGate. Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c…. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
ResearchGate. (PDF) Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Available at: [Link]
-
JOCPR. (2012). Synthesis of some new 5- substituted of -aminothiazoles. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
PMC - NIH. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis. Available at: [Link]
-
ResearchGate. Removing an acetyl group from NH?. Available at: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Analytical techniques for detecting impurities in 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine samples
Welcome to the technical support resource for the analytical characterization of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the complexities of impurity detection, identification, and quantification. Purity is not merely a number; it is a cornerstone of safety and efficacy in pharmaceutical development. This document provides not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and resolve analytical challenges effectively.
Section 1: Understanding the Impurity Landscape
Impurity profiling begins with a theoretical understanding of what impurities might be present. For 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, impurities can originate from various stages of the manufacturing process or degradation over time.
FAQ: What are the most likely impurities I should expect?
Based on common synthetic routes, such as those starting from 4-acetamido-cyclohexanone, potential impurities can be categorized as follows.[1][2]
-
Process-Related Impurities: These are substances related to the manufacturing process.
-
Starting Materials: Unreacted starting materials like 4-acetamido-cyclohexanone or thiourea.
-
Intermediates: Incompletely reacted intermediates, such as 2-bromo-4-acetamido-cyclohexanone or 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole.[2]
-
Reagents and By-products: Residual reagents or by-products from side reactions. An example could be a di-brominated species if excess bromine is used during synthesis.
-
-
Degradation Products: These arise from the decomposition of the active pharmaceutical ingredient (API) under storage or stress conditions (e.g., exposure to light, heat, or pH extremes). Common pathways include oxidation of the sulfur atom or hydrolysis.
-
Isomeric Impurities: Structural isomers that may form during synthesis and can be particularly challenging to separate.
Table 1: Potential Process-Related Impurities and Their Origin
| Impurity Name | Structure (if available) | Probable Origin | Analytical Challenge |
| 4-Acetamido-cyclohexanone | C₈H₁₃NO₂ | Unreacted starting material | Highly polar, may elute early in reversed-phase HPLC. |
| Thiourea | CH₄N₂S | Unreacted reagent | Very polar, poor retention on C18 columns. |
| 6-Acetylamino-2-amino-4,5,6,7-tetrahydro-benzthiazole | C₉H₁₃N₃OS | Synthetic Intermediate | Structurally similar to the final product, may co-elute. |
| Di-brominated Analog | C₈H₉Br₂N₃S | By-product from excess brominating agent | Higher molecular weight, may have longer retention time. |
Section 2: The Workhorse Technique: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities in pharmaceutical samples due to its high resolution and sensitivity.[3][4]
Workflow for HPLC Method Development & Troubleshooting
Caption: HPLC Method Lifecycle from Development to Routine Analysis.
FAQ and Troubleshooting Guide for HPLC Analysis
Q1: How do I develop a robust HPLC method for this compound?
A validated method is crucial for reliable results. Follow this systematic approach, adhering to the principles of ICH Q2(R1) for validation.[5]
Step-by-Step Experimental Protocol: HPLC Method Development
-
Column Selection:
-
Rationale: The target molecule is moderately polar with a basic amine group. A C18 or C8 column provides sufficient hydrophobic interaction for good retention.
-
Recommendation: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Rationale: Using a buffer or acid modifier is essential to control the ionization state of the primary amine, which prevents peak tailing.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% of the same acid in HPLC-grade Acetonitrile (ACN).
-
Expert Tip: Always use high-purity, HPLC-grade solvents and additives to avoid baseline noise and ghost peaks. Filter and degas mobile phases before use.[6]
-
-
Detector Wavelength Selection:
-
Procedure: Dissolve a small amount of the sample in the mobile phase and scan its UV absorbance from 200-400 nm.
-
Rationale: Select a wavelength of maximum absorbance (λ-max) for high sensitivity to both the API and potential impurities. Benzothiazole structures typically absorb strongly around 250-290 nm.
-
-
Gradient Elution Program:
-
Rationale: A gradient is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.
-
Example Gradient Table:
Time (min) % Mobile Phase B (ACN) 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability Test (SST):
-
Rationale: Before analyzing samples, you must verify that the chromatographic system is performing adequately. This is a core tenet of method trustworthiness.
-
Procedure: Inject a standard solution five or six times and check for:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of Retention Time and Peak Area: Should be < 1.0%.
-
-
Q2: My chromatogram shows problems. How can I fix them?
Refer to this troubleshooting table for common issues.
Table 2: HPLC Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions between the basic amine and acidic silanols on the column packing. 2. Column overload. 3. Column degradation. | 1. Ensure mobile phase pH is low (e.g., add 0.1% TFA/Formic Acid) to protonate the amine.[7] 2. Reduce sample concentration. 3. Replace the column or use a guard column.[8] |
| Variable Retention Times | 1. Inconsistent mobile phase composition or pump malfunction. 2. Temperature fluctuations. 3. Column not equilibrated. | 1. Prepare fresh mobile phase; purge pump lines.[8] 2. Use a column oven to maintain a constant temperature.[7] 3. Ensure the column is equilibrated for at least 10 column volumes before injection. |
| Ghost Peaks / Spurious Peaks | 1. Contaminants in the mobile phase or injection solvent. 2. Carryover from the previous injection. 3. Sample degradation in the autosampler. | 1. Use high-purity solvents; inject a blank run (injection solvent only) to identify the source. 2. Implement a robust needle wash step in the injector program. 3. Use cooled autosampler trays if the sample is unstable. |
| Noisy or Drifting Baseline | 1. Air bubbles in the system (pump or detector). 2. Contaminated mobile phase or flow cell. 3. Detector lamp failing. | 1. Degas the mobile phase thoroughly; purge the system.[6] 2. Flush the system with a strong solvent like isopropanol. 3. Check lamp energy and replace if necessary. |
Section 3: Structural Elucidation of Unknowns: MS and NMR
Once an unknown impurity is detected by HPLC, the next step is to identify its structure. Hyphenated techniques like LC-MS and standalone NMR are indispensable for this purpose.[9][10]
FAQ: How do I identify an unknown impurity peak?
A1: Use Liquid Chromatography-Mass Spectrometry (LC-MS) for preliminary identification.
LC-MS provides the molecular weight of the impurity, which is a critical piece of the puzzle.
-
Why it Works: By coupling the HPLC to a mass spectrometer, each eluting peak enters the MS source, is ionized, and its mass-to-charge ratio (m/z) is determined. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, typically yielding a strong protonated molecular ion [M+H]⁺.[3]
-
Interpreting the Data:
-
Check the [M+H]⁺: Does the molecular weight correspond to a suspected impurity from Table 1?
-
Look for the Bromine Isotope Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Your mass spectrum for any bromine-containing compound should show two peaks of nearly equal intensity separated by 2 Da. This is a definitive signature.
-
Analyze Fragmentation: High-energy fragmentation (MS/MS) can break the molecule apart, providing clues about its substructures.
-
A2: Use Nuclear Magnetic Resonance (NMR) for definitive structural confirmation.
NMR is the gold standard for elucidating the precise structure of a molecule, including stereochemistry. It is particularly powerful for distinguishing between isomers that have the same mass.[11][12]
-
Why it's Authoritative: NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can reveal how these atoms are connected. For impurity analysis, NMR is invaluable because it can:
-
Workflow for NMR Identification:
-
Isolate the Impurity: Use preparative HPLC to collect a sufficient amount (typically >0.5 mg) of the pure impurity.
-
Acquire Spectra: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H, ¹³C, and 2D NMR spectra.
-
Structure Elucidation: Analyze the chemical shifts, coupling constants, and correlations to piece together the molecular structure. The presence or absence of specific signals compared to the API's spectrum provides clear evidence of structural changes.
-
Troubleshooting Logic for Impurity Identification
Caption: Decision workflow for identifying unknown impurities.
References
-
ICH-Q2(R1) Validation of Analytical Procedures: Text and Methodology (2013). European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]
-
Troubleshooting and Performance Improvement for HPLC (2024). Aurigene Pharmaceutical Services. [Link]
-
HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems (2018). ResearchGate. [Link]
-
ICH Q2 Analytical Method Validation (PPTX). Slideshare. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for a Novel Pyrazolone Derivative (2024). University of Pretoria. [Link]
-
Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles (2016). ResearchGate. [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview (2015). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline (2022). PubMed. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques (2020). International Journal of Pharmaceutical Research and Applications. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques (2017). Critical Reviews in Analytical Chemistry. [Link]
-
Benzo(d)thiazol-2-amine. PubChem. [Link]
-
2-Bromo-1,3-benzothiazole. PubChem. [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis (2016). PLoS One. [Link]
- Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole (2006).
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations (2023). Molecules. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents (2010). Organometallics. [Link]
-
Analytical Methods (2025). Royal Society of Chemistry. [Link]
-
Pramipexole-impurities. Pharmaffiliates. [Link]
-
2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one (2013). Acta Crystallographica Section E. [Link]
-
Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes (2024). bioRxiv. [Link]
-
Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application (2012). Journal of Oleo Science. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. rroij.com [rroij.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validation & Comparative
A Researcher's Guide to the Characterization and Comparative Analysis of Novel Kinase Inhibitors: A Case Study on 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
This guide provides a comprehensive framework for the characterization of a novel potential kinase inhibitor, using 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine as a primary example. For clarity, this compound will be referred to as Compound BTT-6A throughout this document. We will navigate the logical progression from initial target identification to cellular-level validation, establishing a robust comparative profile against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical workflow for evaluating new chemical entities in the kinase inhibitor landscape.
The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1][2]. Crucially, the benzothiazole core has been successfully utilized in the development of inhibitors for several protein kinases, such as p38α MAP kinase and c-Jun N-terminal kinases (JNKs)[3][4]. This precedent provides a strong rationale for investigating novel analogues. Furthermore, a structurally related compound, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid, has been identified as an inhibitor of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK3β)[5]. This finding strongly suggests that our compound of interest, BTT-6A, may also exhibit activity against these or other related kinases, making it a compelling candidate for a full characterization workflow.
This guide will detail the essential experimental phases required to build a comprehensive data package for a novel compound like BTT-6A, comparing it hypothetically against well-characterized inhibitors targeting the identified pathways.
Phase 1: Initial Target Discovery via Broad Kinase Profiling
The first and most critical step is to understand the compound's target landscape. The human kinome consists of over 500 kinases, and a new compound may inhibit one or several of them[6]. An unbiased, broad-based screen is the most effective strategy to identify primary targets and initial off-target liabilities.
Rationale for Experimental Choice
A high-throughput screen against a large, diverse panel of kinases provides a bird's-eye view of the compound's selectivity. A single-dose (e.g., 1 µM) screen is a cost-effective first pass to identify "hits" – kinases whose activity is significantly inhibited by the compound. This approach, utilized in large-scale studies like the profiling of the Published Kinase Inhibitor Set (PKIS), helps prioritize which targets to pursue for more detailed analysis[7][8]. We will use a radiometric assay format, which is considered a gold standard for its direct measurement of enzymatic activity, thus reducing the likelihood of false positives from assay artifacts[9].
Experimental Workflow: Kinase Panel Screening
Caption: Inhibition of GSK3β by BTT-6A prevents β-catenin phosphorylation and degradation.
Protocol: Western Blot for Cellular Target Engagement
-
Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., HCT116, which has an active Wnt/β-catenin pathway) in 6-well plates. Once attached, treat the cells with increasing concentrations of BTT-6A or CHIR-99021 for a defined period (e.g., 6 hours).
-
Cell Lysis : Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with primary antibodies against phospho-β-catenin (Ser33/37/Thr41), total β-catenin, and a loading control (e.g., GAPDH).
-
Detection : Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis : Quantify band intensity. Successful target engagement by BTT-6A should show a dose-dependent decrease in the p-β-catenin signal and an increase in the total β-catenin signal.
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding : Seed cancer cells (e.g., HCT116) in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of BTT-6A and the comparator inhibitors.
-
Incubation : Incubate the plates for 72 hours under standard cell culture conditions.
-
Assay : Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Measurement : Measure luminescence with a plate reader.
-
Analysis : Normalize the data to vehicle-treated controls and plot cell viability against drug concentration to determine the EC50 (half-maximal effective concentration).
Comparative Data Summary
The following tables summarize the hypothetical, yet plausible, data that would be generated from the experiments described above. This allows for a direct, objective comparison of BTT-6A's performance against established standards.
Table 1: Biochemical Potency and Selectivity
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound BTT-6A | CK2α | 85 |
| GSK3β | 120 | |
| Silmitasertib | CK2α | 15 |
| CHIR-99021 | GSK3β | 5 |
Interpretation: In this hypothetical scenario, BTT-6A is a potent dual inhibitor of CK2α and GSK3β. While not as potent as the highly optimized, selective inhibitors, its nanomolar activity marks it as a strong lead compound.
Table 2: Cellular Activity
| Compound | Cell Line | Target Pathway | Cellular EC50 (µM) |
|---|---|---|---|
| Compound BTT-6A | HCT116 | GSK3β/β-catenin | 1.5 |
| CHIR-99021 | HCT116 | GSK3β/β-catenin | 0.8 |
Interpretation: BTT-6A demonstrates on-target activity in a cellular context, inhibiting cancer cell viability in the low micromolar range. The EC50 is higher than its biochemical IC50, which is expected and reflects factors like cell membrane permeability and intracellular target engagement.
Conclusion and Future Directions
This guide outlines a systematic, multi-phased approach to characterize a novel kinase inhibitor, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (BTT-6A) . The proposed workflow, grounded in established methodologies, provides a clear path from initial hit identification to cellular proof-of-concept.
Based on our hypothetical data, BTT-6A emerges as a promising lead compound with potent dual inhibitory activity against CK2α and GSK3β. Its ability to engage these targets in cancer cells and reduce cell viability underscores its therapeutic potential. The next logical steps in its preclinical development would involve:
-
Kinome-wide Selectivity Profiling : Expanding the initial screen to determine IC50 values against a broader panel of kinases to fully map its selectivity.
-
Mechanism of Action Studies : Performing kinetic assays to determine if the inhibition is ATP-competitive, non-competitive, or allosteric.
-
ADME/Tox Profiling : Evaluating its absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies : Testing the compound's ability to inhibit tumor growth in relevant mouse xenograft models.
By following this structured and comparative approach, researchers can efficiently build a comprehensive data package to support the advancement of novel chemical entities from bench to clinic.
References
- BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from BioAssay Systems Website. [https://www.bioassaysys.com/Kinase-Inhibitor-Screening.html]
- Gao, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [https://pubmed.ncbi.nlm.nih.gov/36402280/]
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology Website. [https://www.reactionbiology.com/services/biochemical-assays/kinase-assay]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology Website. [https://www.reactionbiology.
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening. Retrieved from BOC Sciences Website. [https://www.bocsci.com/targeted-kinase-inhibitor-activity-screening-service.html]
- Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34, 95–103. [https://www.researchgate.net/publication/283311311_Comprehensive_characterization_of_the_Published_Kinase_Inhibitor_Set]
- Grzelak, K., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2110. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10004245/]
- BenchChem. (n.d.). A Comparative Analysis of Kinase Inhibitors: NCGC00262650 and Select c-Src Inhibitors. Retrieved from BenchChem Website. [https://www.benchchem.com/blog/a-comparative-analysis-of-kinase-inhibitors-ncgc00262650-and-select-c-src-inhibitors/]
- BenchChem. (n.d.). 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid. Retrieved from BenchChem Website. [https://www.benchchem.com/product/b5597]
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1449.e4. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9555198/]
- Zaharevitz, D. W., et al. (1999). Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases. Cancer Research, 59(11), 2566-2569. [https://aacrjournals.
- Drewry, D. H., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34. [https://www.researchgate.net/publication/283311311_Comprehensive_characterization_of_the_Published_Kinase_Inhibitor_Set]
- Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. [https://www.researchgate.
- Qureshi, A., et al. (2011). Identification and characterization of a novel integrin-linked kinase inhibitor. Journal of Biological Chemistry, 286(44), 38343-38354. [https://pubmed.ncbi.nlm.nih.gov/21937435/]
- Zidar, N., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 669. [https://www.frontiersin.org/articles/10.3389/fchem.2019.00669/full]
- BenchChem. (n.d.). Comparative Analysis of Novel Kinase Inhibitors for Targeted Cancer Therapy. Retrieved from BenchChem Website. [https://www.benchchem.com/blog/comparative-analysis-of-novel-kinase-inhibitors-for-targeted-cancer-therapy/]
- Al-Warhi, T., et al. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Baghdad College of Pharmacy. [https://www.researchgate.
- Anizon, F., et al. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4330-4334. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3418431/]
- Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 455-468. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900010/]
- Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 7(4). [https://www.researchgate.net/publication/301292102_SYNTHESIS_AND_ANTHELMINTIC_ACTIVITY_OF_2-AMINO-6-SUBSTITUTED_BENZOTHIAZOLES]
- Pharmaffiliates. (n.d.). 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Tosylate. Retrieved from Pharmaffiliates Website. [https://www.pharmaffiliates.
- Liu, C., et al. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters, 18(6), 1874-1879. [https://pubmed.ncbi.nlm.nih.gov/18296051/]
- Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1365445. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10946114/]
- Węsierska, M., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 11029. [https://www.mdpi.com/1422-0067/24/13/11029]
- Nguyen, T. T. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [https://www.excli.de/index.php/excli/article/view/5634]
Sources
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
Efficacy of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine versus similar compounds
An In-Depth Comparative Efficacy Analysis of the 4,5,6,7-Tetrahydrobenzo[d]thiazole Scaffold and its Derivatives in Modern Drug Discovery
The 4,5,6,7-tetrahydrobenzo[d]thiazole core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides a comparative analysis of the efficacy of various derivatives of this scaffold, moving beyond a singular focus on 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, a compound for which public efficacy data is sparse, to a broader exploration of its more extensively studied analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class, supported by experimental data and detailed protocols.
The Therapeutic Landscape of Tetrahydrobenzo[d]thiazole Derivatives
The inherent structural features of the tetrahydrobenzo[d]thiazole moiety, including its hydrogen bond donors and acceptors, and its rigid bicyclic system, make it an ideal starting point for the development of potent and selective therapeutic agents. Research has shown that derivatives of this scaffold exhibit a wide range of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This guide will focus on two of the most promising and well-documented of these therapeutic areas: oncology and neuroprotection.
Comparative Efficacy in Oncology
Derivatives of the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold have emerged as potent anticancer agents, with several studies highlighting their ability to induce cytotoxicity in various cancer cell lines.[1][7][8] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[1]
Cytotoxicity Against Human Leukemia Cells
A study by Kumar et al. (2011) synthesized a series of novel (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives and evaluated their efficacy as antileukemic agents in human leukemia cells (K562 and Reh).[1] The cytotoxicity of these compounds was determined using multiple assays, including the trypan blue exclusion, MTT, and lactate dehydrogenase (LDH) assays.[1]
A key finding from this study was the significant impact of substituents on the phenyl ring of the thiourea moiety on the cytotoxic effect.[1] Compounds bearing electron-withdrawing groups displayed enhanced cytotoxicity.[1]
Table 1: Comparative Cytotoxicity (IC50) of Tetrahydrobenzo[d]thiazole Derivatives in K562 Leukemia Cells [1]
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| 5a | H | >100 |
| 5d | 4-Fluoro | 60 |
| 5f | 4-Chloro | 45 |
| 5g | 2,4-Dichloro | 15 |
| 5h | 4-Bromo | 40 |
| 5i | 4-Nitro | 25 |
Data extracted from Kumar, R. et al. (2011).[1]
The data clearly indicates that the presence of electron-withdrawing groups, particularly the 2,4-dichloro substitution in compound 5g , leads to a significant increase in cytotoxic potency.[1]
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of the most potent compound, 5g , revealed its ability to induce apoptosis.[1] This was confirmed through flow cytometric analysis using Annexin V-FITC/propidium iodide (PI) double staining and DNA fragmentation assays.[1]
Caption: Proposed mechanism of apoptosis induction by Compound 5g.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology: [1]
-
Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 20, 40, 60, 80, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Comparative Efficacy in Neuroprotection
The tetrahydrobenzo[d]thiazole scaffold has also been explored for its neuroprotective potential.[2][5] Certain derivatives have shown promise in protecting neuronal cells from various insults, suggesting their potential application in the treatment of neurodegenerative diseases.
Protection Against Excitotoxicity and Trophic Stress
A study by Wawer et al. investigated the neuroprotective activity of 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), a related aminothiazole derivative, in in vitro models of neurodegeneration.[2] The study assessed the compound's ability to protect mouse neurons from glutamate-induced excitotoxicity and serum deprivation-induced trophic stress.[2]
Table 2: Neuroprotective Effects of a Thiazole Derivative in Neuronal Cultures [2]
| Condition | Outcome Measure | Result |
| Glutamate (500 µM) | Cell Viability (MTT assay) | Significant protection observed |
| Serum Deprivation | Cell Viability (LDH assay) | Significant protection observed |
| Cisplatin-induced toxicity in astrocytes | Apoptosis (Hoechst staining) | Prevention of apoptosis |
Data synthesized from Wszołek, K. et al. (2013).[2]
The results indicate that this class of compounds can exert a protective effect on neuronal and glial cells under neurotoxic conditions.[2]
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
The overproduction of nitric oxide by nNOS is implicated in the pathophysiology of several neurological disorders.[9] The 2-aminothiazole moiety has been investigated as a replacement for the 2-aminopyridine group in known nNOS inhibitors, with the aim of improving pharmacokinetic properties such as blood-brain barrier penetration.[9]
Caption: Workflow of nNOS inhibition for neuroprotection.
Experimental Protocol: In Vitro nNOS Inhibition Assay
The efficacy of nNOS inhibitors is typically determined by measuring the conversion of [3H]L-arginine to [3H]L-citrulline.
Step-by-Step Methodology: [9]
-
Enzyme Preparation: Purify recombinant rat nNOS.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, calmodulin, NADPH, and [3H]L-arginine.
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the nNOS enzyme and incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation: Separate [3H]L-citrulline from unreacted [3H]L-arginine using a cation exchange resin.
-
Quantification: Quantify the amount of [3H]L-citrulline produced using liquid scintillation counting.
-
Ki Calculation: Determine the inhibitory constant (Ki) from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
Across the various studies, several key SAR trends for the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold and related aminothiazoles can be identified:
-
Substitution on Aromatic Rings: The nature and position of substituents on appended aromatic rings significantly influence biological activity. Electron-withdrawing groups on a phenylurea moiety attached to the tetrahydrobenzo[d]thiazole core enhance antileukemic activity.[1]
-
Basic Center: The presence and positioning of a basic center are crucial for some activities. For instance, in Hsp90 inhibitors based on a benzothiazole scaffold, a cationic center is obligatory for activity, and its distance from an aromatic ring at another position is critical.[10]
-
Core Structure Modifications: Even subtle changes to the core heterocyclic system can have a profound impact on potency. Replacing a 2-aminopyridine with a 2-aminothiazole in nNOS inhibitors resulted in a significant loss of potency, suggesting the critical role of the pyridine ring in high-affinity binding.[9]
Conclusion and Future Directions
The 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold is a versatile platform for the development of novel therapeutics. The comparative analysis presented in this guide highlights the significant potential of its derivatives in oncology and neuroprotection. The structure-activity relationships derived from these studies provide a rational basis for the design of next-generation compounds with improved efficacy and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and translational potential. The exploration of this scaffold against other therapeutic targets, such as those in infectious and inflammatory diseases, also warrants further investigation.
References
-
Kumar, R., et al. (2011). Synthesis and Identification of a New Class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Potent Antileukemic Agents. PubMed, [Link].[1]
-
Wszołek, K., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. PubMed, [Link].[2]
-
Patel, H. M., et al. (2017). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, [Link].[3]
-
Jukič, M., et al. (2020). Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry, [Link].[4]
-
Dutta, A., et al. (2014). Efficacy of Hybrid Tetrahydrobenzo[d]thiazole Based Aryl Piperazines D-264 and D-301 at D2 and D3 Receptors. ResearchGate, [Link].[11]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions. ResearchGate, [Link].[7]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central, [Link].[8]
-
Hah, J. M., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PubMed Central, [Link].[9]
-
Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed Central, [Link].[12]
-
Soni, A., et al. (2024). Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates. Semantic Scholar, [Link].[13]
-
Kikelj, D., et al. (2019). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI, [Link].[10]
-
Kumar, V., et al. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. PubMed, [Link].[5]
-
Kumar, V., et al. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. ResearchGate, [Link].[14]
-
Singh, P., et al. (2022). Structure and structure–activity relationship of compounds 1 and 2. ResearchGate, [Link].[15]
-
Herrera-Ruiz, D., et al. (2023). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PubMed Central, [Link].[16]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences, [Link].[6]
-
Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed, [Link].[17]
-
Hawash, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI, [Link].[18]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, [Link].[19]
-
Popiolek, L. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH, [Link].[20]
-
Taha, M., et al. (2019). Structure–activity relationship of the most active compounds. ResearchGate, [Link].[21]
-
Kochetkov, K. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central, [Link].[22]
-
El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI, [Link].[23]
-
Nguyen, T. P., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, [Link].[24]
Sources
- 1. Synthesis and identification of a new class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives as potent antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uokerbala.edu.iq [uokerbala.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. excli.de [excli.de]
Validating the Mechanism of Action of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine: A Comparative Guide to Target Engagement and Pathway Analysis
In the landscape of drug discovery, the rigorous validation of a small molecule's mechanism of action (MoA) is a critical step that bridges promising hits to viable clinical candidates.[1][2] This guide provides an in-depth, comparative framework for elucidating the MoA of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, a novel compound with therapeutic potential. While direct studies on this specific amine-containing molecule are emerging, its structural analog, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid, has been shown to inhibit key cellular kinases such as Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK3β).[3] This suggests a high probability that the amine derivative also functions as a kinase inhibitor.
This guide, therefore, presents a scientifically robust, multi-pronged strategy to test this hypothesis. We will progress from identifying direct intracellular targets to quantifying enzymatic inhibition and finally, to confirming the modulation of downstream signaling pathways within a cellular context. Each section will compare a featured experimental approach with viable alternatives, providing the rationale behind our methodological choices and the experimental data required for confident MoA validation.
Part 1: Establishing Direct Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to unequivocally identify the direct binding partners of a compound within an unperturbed cellular environment. This circumvents the artifacts associated with using purified proteins and accounts for factors like cell permeability and intracellular metabolism.[4]
Featured Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly measures a compound's engagement with its target protein in intact cells or cell lysates.[5][6][7] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation.[6][8] By heating cell lysates treated with the compound across a temperature gradient, we can observe a "thermal shift" in the melting temperature (Tm) of the target protein, which is a direct indicator of binding.[6]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Plate a human cell line known to express potential kinase targets (e.g., HEK293T or a relevant cancer cell line) and grow to ~80% confluency. Treat the cells with a predetermined concentration of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine or vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating and Lysis: Harvest the cells and resuspend them in phosphate-buffered saline (PBS) supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6] Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation and Analysis: Separate the soluble protein fraction from the heat-induced precipitates by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]
-
Detection: Transfer the supernatant to a new tube, normalize for protein concentration, and analyze by Western blotting for the suspected target proteins (e.g., CK2α, GSK3β).[9][10]
-
Data Interpretation: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct target engagement.[7]
Comparison of Target Identification Methods
While CETSA is a powerful method for confirming engagement with a hypothesized target, broader, unbiased approaches are necessary when the target is unknown.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein within cells.[5] | Gold standard for in-cell target engagement confirmation; no compound modification needed.[6] | Requires a specific antibody for each target; not ideal for initial, unbiased screening. |
| Kinome Profiling | Measures the compound's inhibitory activity against a large panel of purified kinases.[11][12][13] | High-throughput; provides a broad selectivity profile across the kinome.[14] | In vitro assay using purified enzymes may not fully reflect cellular activity; can be costly. |
| Affinity-Based Pull-Down | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[15] | Can identify completely novel targets. | Requires chemical modification of the compound, which may alter its binding properties; prone to false positives.[15] |
For our objective, a logical progression would be to first perform a broad kinome profiling screen to identify a list of high-probability kinase targets. Subsequently, CETSA would be employed as the definitive validation method for the top candidates from the screen, confirming their engagement in a live-cell context.
Part 2: Biochemical Validation and Potency Determination
Once a direct target is confirmed, the next step is to quantify the compound's inhibitory activity using a purified, recombinant version of the target protein. This allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50).
Featured Method: TR-FRET Biochemical Kinase Assay
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput format for measuring kinase activity.[16][17] They rely on the detection of a phosphorylation event using a specific antibody.
Workflow: TR-FRET Kinase Inhibition Assay
Caption: Workflow for a TR-FRET biochemical kinase assay.
Detailed Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen®)
-
Reagent Preparation: Prepare a serial dilution of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in DMSO. Prepare a reaction buffer containing the purified target kinase (e.g., recombinant GSK3β), a suitable fluorescently labeled peptide substrate, and ATP at its Km concentration.[18]
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP mixture. Add the serially diluted compound. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add the detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and an allophycocyanin (APC)-labeled tracer. Incubate for 60 minutes to allow for antibody binding.
-
Data Acquisition and Analysis: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths. The ratio of these emissions is proportional to the amount of phosphorylated product. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
Comparison of Biochemical Assay Formats
The choice of biochemical assay depends on factors like throughput needs, sensitivity, and cost.[19]
| Assay Format | Principle | Advantages | Disadvantages |
| TR-FRET Assays | Measures phosphorylation via fluorescence resonance energy transfer between a donor-labeled antibody and an acceptor-labeled substrate.[16] | Homogeneous ("mix-and-read"), high-throughput, non-radioactive, sensitive. | Can be susceptible to compound interference; requires specific antibodies and labeled substrates. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced, which is converted to a luminescent signal.[17][18] | Universal format applicable to any kinase; high sensitivity. | Indirect measurement of phosphorylation; can be more expensive. |
| Radiometric Assays | Uses ATP with a radioactive phosphate isotope (γ-³²P or γ-³³P) and measures the incorporation of radioactivity into the substrate.[19] | Considered the "gold standard" for accuracy and sensitivity; direct measurement. | Requires handling of radioactive materials; low-throughput; generates radioactive waste. |
For robust MoA validation, TR-FRET or luminescence-based assays offer an excellent balance of performance, safety, and throughput for determining inhibitor potency.[17][20]
Part 3: Cellular Pathway Modulation
The final and most physiologically relevant step is to demonstrate that the compound affects the kinase's signaling pathway inside the cell. This involves measuring changes in the phosphorylation state of a known downstream substrate of the target kinase.
Featured Method: Western Blotting
Western blotting is a classic and reliable technique for detecting and semi-quantifying changes in protein modification, such as phosphorylation, in cell lysates.[9][21]
Detailed Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment and Lysis: Plate a suitable cell line and serum-starve overnight if necessary to reduce basal pathway activation. Treat cells with increasing concentrations of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine for a specific time. If applicable, stimulate the pathway of interest (e.g., with a growth factor) to induce substrate phosphorylation.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., phospho-Tau for GSK3β).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading. Quantify the phospho-protein band intensity and normalize it to the total protein band intensity. A dose-dependent decrease in the normalized phospho-signal validates the compound's inhibitory effect on the cellular pathway.
Signaling Pathway Visualization
Caption: Hypothetical signaling pathway inhibited by the compound.
Comparison with Alternative Cellular Assays
While Western blotting is thorough, it can be low-throughput. Other methods can provide cellular pathway data more rapidly.
| Assay Format | Principle | Advantages | Disadvantages |
| Western Blotting | Immunodetection of specific proteins separated by size on a gel.[9][21] | Provides molecular weight information; highly specific; considered a gold standard for validation. | Low-throughput; semi-quantitative; requires optimization. |
| Cell-Based ELISA | Quantitative measurement of a target protein (e.g., a phospho-protein) in cell lysates using an ELISA plate format.[22] | High-throughput; quantitative; faster than Western blotting. | No molecular weight information; can be less specific if antibodies have off-target binding. |
| High-Content Imaging | Automated microscopy and image analysis to quantify protein levels, modifications, and localization within individual cells.[22] | Provides single-cell, multi-parameter data (e.g., intensity, localization); high-throughput. | Requires specialized imaging equipment and analysis software; complex assay development. |
Conclusion
Validating the mechanism of action for a novel compound like 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine requires a systematic and multi-faceted experimental approach. By progressing from unbiased kinome screening to definitive cellular target engagement with CETSA, followed by quantitative biochemical inhibition assays and confirmation of downstream pathway modulation via Western blotting, researchers can build a comprehensive and compelling data package. This logical, evidence-based progression ensures scientific rigor and provides the confidence needed to advance promising molecules through the drug discovery pipeline.
References
-
MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
Domainex. Biochemical kinase assay to improve potency and selectivity. Available from: [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
CD Biosynsis. Quantitative Kinome Profiling Services. Available from: [Link]
-
Drug Discovery Support. Kinase Screening & Profiling Service. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]
-
Charles River Laboratories. Small Molecule Drug Discovery. Available from: [Link]
-
Creative Biolabs. Western Blot Protocol. Available from: [Link]
-
YouTube. Biophysical Approaches to Small Molecule Discovery and Validation. Available from: [Link]
-
PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
Sources
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery [mdpi.com]
- 2. criver.com [criver.com]
- 3. 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid | Benchchem [benchchem.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. assayquant.com [assayquant.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. biosynsis.com [biosynsis.com]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. pharmaron.com [pharmaron.com]
A Comparative Guide to the Cross-Reactivity Profiling of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is as crucial as the identification of its primary target. A highly potent compound is of little therapeutic value if it interacts with numerous off-target proteins, leading to unforeseen toxicities or a convoluted pharmacological profile. This guide provides a comprehensive framework for the cross-reactivity profiling of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine , a novel investigational compound. We will delve into the experimental strategies and data interpretation necessary to build a robust selectivity profile, comparing its performance with hypothetical alternative compounds.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with a wide array of therapeutic applications, including anticancer and neuroprotective activities.[1][2][3] Derivatives of tetrahydrobenzothiazole, such as our compound of interest, have been noted for their potential as enzyme inhibitors. For the purpose of this illustrative guide, we will postulate that 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine has been identified as a potent inhibitor of Casein Kinase 2 (CK2) , a constitutively active serine/threonine kinase implicated in various cancers. Our goal is to rigorously assess its selectivity against other kinases and its broader off-target interactions within a cellular context.
The Imperative of Selectivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which can be attributed to off-target effects.[4] These unintended molecular interactions can lead to a range of adverse events, from mild side effects to severe toxicity. Therefore, a thorough understanding of a compound's cross-reactivity is paramount for:
-
De-risking drug candidates early in development: Identifying potential liabilities before significant resources are invested.
-
Informing lead optimization: Guiding medicinal chemistry efforts to enhance selectivity.
-
Predicting potential clinical side effects: Providing a mechanistic basis for observed toxicities.
-
Uncovering novel therapeutic opportunities: Identifying unexpected, but potentially beneficial, off-target activities.
A Multi-Pronged Approach to Cross-Reactivity Assessment
A comprehensive cross-reactivity profile cannot be achieved through a single experimental approach. Instead, a combination of in vitro biochemical assays and in-cell target engagement studies is required to build a holistic understanding of a compound's behavior. Our strategy for profiling 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine will encompass three key pillars:
-
Broad Kinase Profiling: To assess selectivity across the human kinome.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiological context.
-
Phenotypic Screening: To evaluate the compound's overall cellular impact.
For comparative purposes, we will benchmark the performance of our lead compound against two hypothetical alternatives:
-
Compound A: A known, highly selective CK2 inhibitor.
-
Compound B: A known multi-kinase inhibitor that also targets CK2.
Pillar 1: Kinome-Wide Selectivity Profiling
The human kinome comprises over 500 protein kinases, making it a major target class for drug discovery.[5] Kinase profiling assays are essential for determining the selectivity of a kinase inhibitor against a broad panel of these enzymes.[6]
Experimental Workflow: Kinase Profiling
Caption: Workflow for a typical kinase profiling experiment.
Protocol: Radiometric Kinase Profiling Assay
-
Compound Preparation: A stock solution of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is prepared in 100% DMSO. A 10-point serial dilution is then performed to generate a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase profiling is conducted in a 384-well plate format. Each well contains a specific kinase from a diverse panel (e.g., the DiscoverX KINOMEscan™ panel), its corresponding substrate, and ATP spiked with γ-³³P-ATP. The reaction is initiated by the addition of the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period, typically 60 minutes, at room temperature.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic equation.
Data Presentation and Interpretation
The results of the kinase profiling are best visualized using a kinome map and a summary table of IC50 values for the most potently inhibited kinases.
Table 1: Comparative Kinase Inhibition Profile
| Kinase | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| CK2 | 15 | 10 | 25 |
| PIM1 | 250 | >10,000 | 50 |
| DYRK1A | 800 | >10,000 | 150 |
| GSK3β | 1,500 | >10,000 | 300 |
| CDK2 | >10,000 | >10,000 | 800 |
| SRC | >10,000 | >10,000 | 1,200 |
From this hypothetical data, we can infer that 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a potent CK2 inhibitor with moderate selectivity. It shows some off-target activity against PIM1 and DYRK1A at higher concentrations. In contrast, Compound A is highly selective for CK2, while Compound B is a promiscuous inhibitor, affecting multiple kinases with high potency.
Pillar 2: Cellular Thermal Shift Assay (CETSA)
While in vitro kinase assays are invaluable for assessing biochemical potency and selectivity, they do not confirm that a compound can engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[7][8][9][10]
Experimental Workflow: CETSA
Caption: General workflow of a Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: A human cancer cell line with high CK2 expression (e.g., HeLa) is cultured to ~80% confluency. The cells are treated with 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (at a concentration 10-fold higher than its IC50), Compound A, Compound B, or a vehicle control (DMSO) for 1 hour.
-
Thermal Challenge: The treated cells are harvested and aliquoted. Each aliquot is heated to a specific temperature (e.g., ranging from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Western Blotting: The amount of soluble CK2 in each sample is quantified by Western blotting using a specific anti-CK2 antibody.
-
Data Analysis: The band intensities are quantified, and a melting curve is generated by plotting the percentage of soluble CK2 against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation and Interpretation
The CETSA results are presented as melting curves.
Table 2: CETSA-Mediated Thermal Shift (ΔTm)
| Compound | Target Protein | Thermal Shift (ΔTm, °C) |
| 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine | CK2 | +5.2 |
| Compound A | CK2 | +6.5 |
| Compound B | CK2 | +4.8 |
A significant positive thermal shift for all three compounds would confirm that they engage CK2 in a cellular context. The magnitude of the shift can sometimes correlate with the affinity of the compound for the target in the cellular milieu.
Pillar 3: Phenotypic Screening
Phenotypic screening provides a holistic view of a compound's effects on cellular function, which can reveal unexpected off-target liabilities or novel therapeutic activities.[4] A high-content imaging-based assay can be employed to assess various cellular parameters simultaneously.
Experimental Workflow: High-Content Phenotypic Screening
Caption: Workflow for a high-content phenotypic screening assay.
Protocol: Cell Painting Assay
-
Cell Culture and Treatment: Cells are seeded in 384-well plates and treated with a range of concentrations of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, Compound A, and Compound B.
-
Staining: After a 24-hour incubation, the cells are fixed and stained with a cocktail of fluorescent dyes that label the nucleus, cytoplasm, mitochondria, cytoskeleton, and other organelles.
-
Imaging: The plates are imaged using a high-content imaging system, capturing images in multiple fluorescent channels.
-
Data Analysis: Image analysis software is used to extract hundreds of quantitative features from each cell. These features are then used to create a "phenotypic profile" for each compound.
Data Presentation and Interpretation
The phenotypic profiles can be compared to a library of profiles from compounds with known mechanisms of action to identify similarities.
Table 3: Summary of Phenotypic Effects
| Compound | Primary Phenotypic Effect | Secondary Phenotypic Effects |
| 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine | G2/M cell cycle arrest | Mild mitochondrial membrane potential decrease |
| Compound A | G2/M cell cycle arrest | None observed at 10x IC50 |
| Compound B | G2/M cell cycle arrest | Significant apoptosis, disruption of cytoskeletal integrity |
The observation of G2/M cell cycle arrest for all three compounds is consistent with CK2 inhibition. The additional phenotypic effects observed for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine and Compound B suggest potential off-target activities. The mild mitochondrial effect of our lead compound warrants further investigation, while the significant toxicity of Compound B aligns with its promiscuous kinase inhibition profile.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive cross-reactivity profiling of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine provides a multi-faceted view of its selectivity and cellular effects. By integrating the data from kinase profiling, CETSA, and phenotypic screening, we can make an informed decision about its continued development.
Our hypothetical results suggest that 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a potent, cell-active CK2 inhibitor with a reasonable, though not perfect, selectivity profile. The moderate off-target activity on PIM1 and DYRK1A, coupled with a mild mitochondrial phenotype, are key areas for further investigation and potential optimization. Compared to the highly selective but potentially less novel Compound A and the promiscuous and likely toxic Compound B, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine represents a promising starting point for a drug discovery program, with a clear path for medicinal chemistry efforts to enhance its selectivity.
This guide has outlined a robust, multi-pronged strategy for assessing the cross-reactivity of a novel small molecule. By employing a combination of in vitro and in-cell techniques, researchers can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions and ultimately increasing the probability of success in the development of new therapeutics.
References
-
Protein kinase profiling assays: a technology review. PubMed.[Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
-
Kinase Selectivity Panels. Reaction Biology.[Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse.[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]
-
Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.[Link]
-
The Integrated Platform. Integrated Biosciences.[Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH.[Link]
-
How to measure and minimize off-target effects... YouTube.[Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.[Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.[Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate.[Link]
-
Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. PubMed.[Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories.[Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.[Link]
-
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. PubMed.[Link]
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. news-medical.net [news-medical.net]
A Comparative Guide to the Synthetic Routes of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
Introduction
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is a crucial heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Its structural similarity to established pharmacophores, such as the dopamine agonist pramipexole, underscores its importance as a building block for novel therapeutic agents. The strategic placement of a bromine atom at the 2-position and an amine group at the 6-position of the tetrahydrobenzothiazole core offers versatile handles for further chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. The proposed pathways are designed based on established synthetic methodologies for related compounds and aim to provide researchers with a comprehensive understanding of the strategic considerations, potential challenges, and experimental details associated with each approach.
Synthetic Strategy Overview
Two primary retrosynthetic strategies are considered for the synthesis of the target molecule.
Route 1: The Modified Pramipexole Synthesis via Sandmeyer Reaction. This approach leverages the well-documented synthesis of the pramipexole precursor, 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole, and introduces a key Sandmeyer reaction to replace the 2-amino group with a bromine atom.
Route 2: The Convergent Hantzsch Thiazole Synthesis. This classical approach involves the condensation of an α-haloketone with a suitable thioamide derivative to construct the thiazole ring in a convergent manner.
The following sections will delve into the detailed experimental protocols, mechanistic considerations, and a comparative analysis of these two synthetic routes.
Route 1: Modified Pramipexole Synthesis via Sandmeyer Reaction
This synthetic pathway is a linear, multi-step process that begins with the readily available N-(4-oxocyclohexyl)acetamide. The key transformation in this route is the diazotization of the 2-amino group of an intermediate, followed by a Sandmeyer-type reaction to install the bromine atom.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-N-(4-oxocyclohexyl)acetamide
-
To a solution of N-(4-oxocyclohexyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or water, bromine (1.1 eq) is added dropwise at room temperature with constant stirring.[1][2]
-
The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
The resulting solution containing the α-bromoketone is typically used in the next step without further purification.
Step 2: Synthesis of 6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole
-
To the crude solution of 2-Bromo-N-(4-oxocyclohexyl)acetamide from the previous step, thiourea (1.2 eq) is added.[1][2]
-
The reaction mixture is heated to reflux for several hours to facilitate the cyclization, forming the thiazole ring.
-
Upon cooling, the product, 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole hydrobromide, precipitates and can be collected by filtration.[1]
Step 3: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
-
The collected 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole hydrobromide is suspended in an aqueous acid solution, such as hydrobromic acid or sulfuric acid.[2][3]
-
The mixture is heated to reflux for an extended period to effect the hydrolysis of the acetamide protecting group.
-
After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution) to precipitate the free base of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. The product is then collected by filtration, washed with water, and dried.
Step 4: Synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
-
The 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid.
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise to form the diazonium salt.
-
The cold diazonium salt solution is then added to a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
The mixture is then basified to precipitate the crude product, which can be purified by column chromatography.
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Mechanistic Insights
The formation of the thiazole ring in Step 2 proceeds via the well-established Hantzsch thiazole synthesis mechanism.[4][5] The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.
The key transformation in Step 4 is the Sandmeyer reaction. The primary aromatic amine is converted to a diazonium salt, which is a versatile intermediate. The subsequent reaction with a copper(I) halide facilitates the replacement of the diazonium group with a halogen.
Route 2: Convergent Hantzsch Thiazole Synthesis
This route offers a more convergent approach to the target molecule, aiming to construct the core structure in a single key step. However, it relies on the availability of a specific, and potentially less common, starting material.
Experimental Protocol
Step 1: Synthesis of N-(3-Bromo-4-oxocyclohexyl)acetamide
-
This starting material could potentially be synthesized from a protected 4-aminocyclohexene via a bromohydrin formation followed by oxidation, or through other multi-step sequences. The direct and selective synthesis of this intermediate presents a significant challenge.
Step 2: Synthesis of 2-Bromo-6-acetamido-4,5,6,7-tetrahydrobenzo[d]thiazole
-
A hypothetical approach would involve the reaction of N-(3-Bromo-4-oxocyclohexyl)acetamide (1.0 eq) with a suitable thioamide equivalent that can introduce the 2-bromo functionality directly. While the standard Hantzsch synthesis utilizes thiourea to yield a 2-amino group, the direct formation of a 2-bromo-thiazole in this manner is not well-documented and would require significant methodological development. A more feasible, though still challenging, approach would be to react the α-haloketone with a reagent like bromothiocarbonyl amide, if available and stable.
Step 3: Synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
-
The acetamide protecting group on the 6-amino function would be removed under acidic conditions, similar to Route 1.
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Mechanistic Insights
The core of this route is the Hantzsch thiazole synthesis.[6] The success of this route is heavily dependent on the feasibility of the condensation between the specific α-haloketone and a thioamide equivalent that can directly yield the 2-bromo-thiazole. The regioselectivity of the initial nucleophilic attack by the sulfur atom would be crucial.
Comparative Analysis
| Feature | Route 1: Modified Pramipexole Synthesis | Route 2: Convergent Hantzsch Synthesis |
| Starting Materials | Readily available N-(4-oxocyclohexyl)acetamide. | Requires the synthesis of a complex and potentially unstable α,β-dihalo-amino ketone derivative. |
| Number of Steps | Linear, multi-step synthesis (4 steps). | Potentially shorter (3 steps), but with a more complex key step. |
| Key Transformation | Sandmeyer reaction on a 2-aminothiazole intermediate. | Direct Hantzsch thiazole synthesis to form the 2-bromo-thiazole ring. |
| Feasibility & Reliability | High. Based on well-established and documented procedures for analogous compounds.[1][2] | Low to moderate. The key Hantzsch condensation step is hypothetical and would require significant optimization and development. |
| Scalability | Good. The individual steps are generally scalable. | Poor. The synthesis of the starting material and the key condensation step may be difficult to scale up. |
| Potential Challenges | Handling of diazonium salts, which can be unstable. Potential for side reactions during the Sandmeyer reaction. | Synthesis and stability of the starting α-haloketone. Lack of established precedent for the direct Hantzsch synthesis of a 2-bromo-thiazole in this context. |
Conclusion and Recommendation
Based on the analysis of the two proposed synthetic routes, Route 1: The Modified Pramipexole Synthesis via Sandmeyer Reaction is the more practical and recommended approach for the synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. This recommendation is based on the following key points:
-
Higher Feasibility: Route 1 utilizes well-established and extensively documented chemical transformations, significantly increasing the probability of a successful synthesis.
-
Readily Available Starting Materials: The starting material for Route 1 is commercially available and relatively inexpensive.
-
Lower Development Risk: While the Sandmeyer reaction requires careful control of reaction conditions, it is a standard and reliable method for the conversion of aromatic amines to bromides. In contrast, Route 2 relies on a hypothetical and undeveloped key reaction.
For researchers and drug development professionals seeking a reliable and efficient synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, the modified pramipexole synthesis pathway offers a clear and well-supported strategy.
References
-
Synthesis and Identification of a New Class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Potent Antileukemic Agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
- US Patent US20060100256A1. (2006). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- WO Patent WO2004041797A1. (2004). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- US Patent US10208003B2. (2019). Synthesis of amine substituted 4,5,6,7-tetrahydrobenzothiazole compounds.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,5,6,7-tetrahydrobenzo [1,2-d] thiazole derivative...[Link]
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences.
- WO Patent WO2011021214A2. (2011). Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole and its pharmaceutically acceptable salts.
Sources
- 1. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 2. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 3. WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
Benchmarking the antimicrobial activity of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine against standard antibiotics
Abstract
The relentless rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities with potent antimicrobial activity. This guide provides a comprehensive framework for benchmarking the in vitro efficacy of the novel compound, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, against a panel of clinically relevant, standard-of-care antibiotics. We will detail the experimental design, from strain selection to minimum inhibitory and bactericidal concentration assays, and provide a logical workflow for data interpretation. This document serves as a robust template for researchers engaged in the early-stage evaluation of new antimicrobial candidates, emphasizing scientific rigor and validated methodologies.
Introduction: The Rationale for Novel Antimicrobial Scaffolds
The global health crisis of antimicrobial resistance (AMR) is a direct consequence of the evolutionary pressure exerted by the widespread use of conventional antibiotics. The development of novel antimicrobial agents with unique mechanisms of action is paramount to circumventing existing resistance pathways. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The compound 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine represents a promising, yet uncharacterized, scaffold. This guide outlines a systematic approach to quantify its antimicrobial activity relative to established antibiotics, providing the foundational data necessary for further preclinical development.
Experimental Design: A Head-to-Head Comparison
A rigorous comparative analysis hinges on a well-controlled experimental design. Our approach utilizes standardized methodologies endorsed by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance.
Selection of Bacterial Strains
To establish the spectrum of activity, a panel of clinically significant, ATCC (American Type Culture Collection) reference strains will be utilized. This panel should include:
-
Gram-positive representatives:
-
Staphylococcus aureus (ATCC 29213) - A common cause of skin and soft tissue infections.
-
Enterococcus faecalis (ATCC 29212) - A frequent agent in hospital-acquired infections.
-
-
Gram-negative representatives:
-
Escherichia coli (ATCC 25922) - A versatile pathogen responsible for a wide range of infections.
-
Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic and acquired resistance.
-
Selection of Standard Antibiotics
The choice of comparator antibiotics is crucial for contextualizing the activity of the novel compound. We will use representatives from different classes, each with a distinct mechanism of action:
-
Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, essential for bacterial DNA replication.
-
Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.
-
Ampicillin (β-Lactam): Inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan in the bacterial cell wall.
Experimental Workflow
The overall experimental workflow is designed to first determine the minimum concentration of the antimicrobial agent that inhibits visible growth (Minimum Inhibitory Concentration, MIC) and then to ascertain the minimum concentration that results in bacterial death (Minimum Bactericidal Concentration, MBC).
Caption: Workflow for MIC and MBC determination.
Detailed Experimental Protocols
Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (prepared to 0.5 McFarland standard)
-
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine (dissolved in DMSO)
-
Standard antibiotics (Ciprofloxacin, Gentamicin, Ampicillin)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and standard antibiotics. A 2-fold serial dilution series is then prepared in CAMHB directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 - 128 µg/mL).
-
Inoculum Preparation: Culture the selected bacterial strains overnight. Dilute the cultures in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism in the microtiter wells as detected by the unaided eye.
Determination of MBC
The MBC is determined as a follow-up to the MIC assay.
Procedure:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., at the MIC and higher concentrations).
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
Hypothetical Data and Interpretation
The following tables present a hypothetical but plausible dataset for the antimicrobial activity of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine against the selected bacterial panel.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine | Ciprofloxacin | Gentamicin | Ampicillin |
| S. aureus (ATCC 29213) | 4 | 0.5 | 1 | 0.25 |
| E. faecalis (ATCC 29212) | 8 | 2 | 8 | 2 |
| E. coli (ATCC 25922) | 16 | 0.06 | 2 | 8 |
| P. aeruginosa (ATCC 27853) | >128 | 1 | 4 | >256 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Organism | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine | Ciprofloxacin | Gentamicin | Ampicillin |
| S. aureus (ATCC 29213) | 8 | 1 | 2 | >32 |
| E. faecalis (ATCC 29212) | 16 | 8 | 16 | >32 |
| E. coli (ATCC 25922) | 32 | 0.12 | 4 | 16 |
| P. aeruginosa (ATCC 27853) | >128 | 2 | 8 | >256 |
Analysis of Results
-
Spectrum of Activity: The novel compound demonstrates moderate activity against the Gram-positive strains (S. aureus and E. faecalis) but has limited efficacy against the Gram-negative strains, particularly P. aeruginosa. This suggests a potential selectivity for Gram-positive bacteria, which could be due to differences in cell wall structure and permeability.
-
Bacteriostatic vs. Bactericidal Activity: The MBC/MIC ratio is a useful indicator of whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A ratio of ≤4 is generally considered indicative of bactericidal activity.
-
For S. aureus, the MBC/MIC ratio for our novel compound is 2 (8/4), suggesting bactericidal activity.
-
For E. faecalis, the ratio is also 2 (16/8), indicating bactericidal activity.
-
In contrast, Ampicillin shows a high MBC/MIC ratio against S. aureus, indicating bacteriostatic behavior under these conditions.
-
Mechanistic Insights and Future Directions
The observed Gram-positive selectivity of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine warrants further investigation into its mechanism of action. Future studies should aim to elucidate the molecular target of this compound. Potential avenues of research include:
-
Cellular Permeability Assays: To determine if the lack of Gram-negative activity is due to an inability to penetrate the outer membrane.
-
Macromolecular Synthesis Assays: To investigate whether the compound interferes with the synthesis of DNA, RNA, protein, or the cell wall.
-
Cytoplasmic Membrane Depolarization Assays: To assess if the compound disrupts the bacterial cell membrane potential.
Caption: Future directions for mechanistic studies.
Conclusion
This guide provides a standardized and scientifically rigorous framework for the initial antimicrobial evaluation of the novel compound 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. By directly comparing its activity against established antibiotics using CLSI-recommended methods, researchers can generate the robust and reproducible data necessary to make informed decisions about the future development of this and other promising antimicrobial candidates. The hypothetical data presented herein illustrates how such a compound might exhibit potent, bactericidal activity against Gram-positive pathogens, underscoring the importance of a systematic benchmarking process in the quest for new antibiotics.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI guideline M07. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
Reproducibility of experimental results for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
An In-Depth Technical Guide to the Reproducibility of Experimental Results for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine and Its Analogs
Executive Summary
The reproducibility of experimental results is a cornerstone of scientific integrity. In the realm of drug discovery and medicinal chemistry, the synthesis and biological evaluation of novel small molecules, such as 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, demand rigorous attention to experimental detail. This guide provides a comprehensive analysis of the factors influencing the reproducibility of synthesizing and utilizing this compound and its analogs. We will delve into a plausible synthetic route, dissecting each step to identify potential sources of variability. Furthermore, we will compare this compound to other benzothiazole-based molecules, offering insights into their relative performance and the importance of experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their experimental work.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
Benzothiazoles are a prominent class of heterocyclic compounds, comprising a benzene ring fused to a thiazole ring. This structural motif is found in a variety of biologically active molecules, including approved drugs and experimental agents with a wide range of therapeutic properties such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities[1][2][3]. The specific compound, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, is a substituted tetrahydrobenzothiazole, suggesting its potential as a novel scaffold in drug discovery programs. The presence of a bromine atom at the 2-position and an amine group on the saturated ring provides synthetic handles for further chemical modifications, making it an attractive building block for creating libraries of new compounds.
Given that this is a research chemical, no standardized, large-scale production protocol is publicly available. Therefore, reproducibility can be a significant challenge, influenced by subtle variations in reaction conditions and starting material quality. This guide will use a plausible synthetic pathway, based on established chemical literature for similar compounds[4][5][6], as a framework to discuss the critical parameters for achieving reproducible results.
PART 1: Synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine: A Protocol Focused on Reproducibility
The synthesis of the target compound can be envisioned as a multi-step process starting from a commercially available cyclohexanone derivative. Below is a detailed protocol, with an emphasis on the "why" behind each step to promote a deeper understanding of the factors that govern reproducibility.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Synthesis of 4-acetamidocyclohexanone This initial step involves the protection of the amine group of 4-aminocyclohexanone.
-
Reagents: 4-aminocyclohexanone hydrochloride, acetic anhydride, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Suspend 4-aminocyclohexanone hydrochloride in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine dropwise to neutralize the hydrochloride and liberate the free amine.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
-
-
Causality and Reproducibility:
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between acetic anhydride and the amine. Poor temperature control can lead to side reactions and reduced yield.
-
Stoichiometry: Precise measurement of reagents is key. An excess of acetic anhydride can lead to di-acetylation, while insufficient amounts will result in incomplete conversion.
-
Purity of Starting Materials: The purity of the starting 4-aminocyclohexanone will directly impact the purity and yield of the product.
-
Step 2: Bromination of 4-acetamidocyclohexanone This step introduces a bromine atom at the alpha-position to the carbonyl group, a key step for the subsequent thiazole ring formation.
-
Reagents: 4-acetamidocyclohexanone, bromine, acetic acid.
-
Procedure:
-
Dissolve 4-acetamidocyclohexanone in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir for 2-3 hours. The disappearance of the bromine color indicates the progress of the reaction.
-
Monitor by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Causality and Reproducibility:
-
Rate of Addition: Slow, dropwise addition of bromine is essential to prevent the formation of di-brominated byproducts.
-
Solvent: Acetic acid acts as both a solvent and a catalyst. The use of glacial (water-free) acetic acid is important, as water can interfere with the reaction.
-
Light: Bromination reactions can be sensitive to light, which can generate radicals and lead to unwanted side reactions. Performing the reaction in a flask protected from light (e.g., wrapped in aluminum foil) can improve reproducibility.
-
Step 3: Thiazole Ring Formation This is a classic Hantzsch thiazole synthesis, where the alpha-bromoketone reacts with a thioamide equivalent (thiourea in this case) to form the thiazole ring.
-
Reagents: 2-bromo-4-acetamidocyclohexanone, thiourea, ethanol.
-
Procedure:
-
Dissolve the 2-bromo-4-acetamidocyclohexanone and thiourea in ethanol.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The product, 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole, may precipitate. If not, concentrate the solvent and purify by column chromatography.
-
-
Causality and Reproducibility:
-
Reflux Conditions: Consistent heating is important for driving the reaction to completion. Variations in temperature can affect the reaction rate and yield.
-
Purity of the bromo-ketone: Any unreacted starting material or byproducts from the previous step can complicate this reaction and the subsequent purification.
-
Step 4: Hydrolysis of the Acetamide Group The protecting group is removed to reveal the desired amine.
-
Reagents: 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole, hydrochloric acid.
-
Procedure:
-
Suspend the acetamide in aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor by TLC.
-
Cool the reaction to room temperature.
-
Basify the solution with a strong base (e.g., NaOH) to a pH of >10.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to give the crude 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole.
-
-
Causality and Reproducibility:
-
Acid Concentration and Temperature: The rate of hydrolysis is dependent on both the concentration of the acid and the temperature. These parameters should be carefully controlled for consistent results.
-
Work-up: Complete neutralization and efficient extraction are necessary for good recovery of the product.
-
Step 5: Sandmeyer-type Reaction for Bromination of the Thiazole Ring This final step introduces the bromine at the 2-position of the thiazole ring.
-
Reagents: 2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole, sodium nitrite, hydrobromic acid, copper(I) bromide.
-
Procedure:
-
Dissolve the diamine in aqueous hydrobromic acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at low temperature.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Neutralize the reaction mixture and extract the product.
-
Purify by column chromatography to obtain the final product, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
-
-
Causality and Reproducibility:
-
Temperature Control: This is the most critical parameter. Diazonium salts are unstable at higher temperatures and can decompose, leading to a significant reduction in yield.
-
Rate of Addition: Slow addition of sodium nitrite is crucial to prevent a runaway reaction and localized warming.
-
Purity of the Amine: The purity of the starting diamine is essential for a clean reaction.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
PART 2: Comparative Analysis with Alternative Benzothiazole Scaffolds
The utility of a novel compound like 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine can only be assessed by comparing it to existing molecules with similar applications. In drug discovery, benzothiazoles are widely explored for their diverse biological activities. Here, we compare our target compound with two well-known benzothiazole-containing molecules: Riluzole (an approved drug) and a generic 2-arylbenzothiazole (representing a common class of experimental compounds).
Comparison of Benzothiazole Derivatives
| Feature | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine | Riluzole (Approved Drug) | 2-Arylbenzothiazole (Experimental) |
| Core Structure | Tetrahydrobenzothiazole | Benzothiazole | Benzothiazole |
| Key Substituents | 2-Bromo, 6-Amino | 2-Amino, 6-Trifluoromethoxy | 2-Substituted Aryl group |
| Synthesis Complexity | High (multi-step) | Moderate | Low to Moderate |
| Synthetic Reproducibility | Moderate (sensitive steps like Sandmeyer) | High (well-established industrial process) | Variable (depends on aryl group and coupling method) |
| Potential Biological Target | Unknown, broad potential (kinases, GPCRs, etc.) | Glutamate receptors, ion channels[7] | Often designed for specific targets like kinases or as anticancer agents[8][9] |
| "Tool" Compound Validation | Essential before use in biological assays[10][11] | Well-validated through clinical trials | Requires extensive validation for each new analog[12] |
Discussion on Comparative Performance and Reproducibility
-
Synthesis: The synthesis of our target compound is more complex than that of a simple 2-arylbenzothiazole, which can often be made in a single step from 2-aminothiophenol and an aldehyde[13][14]. This increased complexity introduces more potential points of failure and variability. Riluzole, being a commercial drug, has a highly optimized and reproducible synthesis[7]. For any new experimental compound, especially one with a complex synthesis, it is crucial to thoroughly characterize the final product to ensure its identity and purity. Inconsistent yields or the presence of impurities can drastically affect the results of biological assays.
-
Biological Application and Validation: While Riluzole has a well-defined mechanism of action, the biological activity of our target compound is unknown. It would be considered a "tool" compound, a molecule used to probe a biological system[10]. The reproducibility of experiments using such a tool is critically dependent on the validation of the tool itself[15]. This includes confirming its structure, purity, and stability. In medicinal chemistry, it is also common practice to synthesize a structurally similar but biologically inactive analog to serve as a negative control[11]. This helps to ensure that any observed biological effect is due to the specific interactions of the tool compound and not some non-specific effect.
Visualization of the Comparative Logic
Caption: Logical framework for comparing the target compound with alternatives.
Conclusion and Recommendations for Ensuring Reproducibility
The reproducibility of experimental results for a novel research chemical like 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is not guaranteed and requires a proactive approach from the researcher. Based on our analysis, we recommend the following best practices:
-
Thorough Documentation: Every step of the synthesis and experimental use of the compound should be meticulously documented, including reaction times, temperatures, reagent sources and lot numbers, and any visual observations.
-
Rigorous Characterization: The structure and purity of the final compound and all intermediates should be confirmed using multiple analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).
-
Control Experiments: When using the compound in biological assays, appropriate positive and negative controls should be included. The use of a structurally similar but inactive analog is highly recommended.
-
Standard Operating Procedures (SOPs): For recurring experiments, the development and adherence to SOPs can significantly reduce variability.
-
Open Science Practices: Sharing detailed experimental protocols and data can help the scientific community to validate and build upon the research.
By embracing these principles of scientific integrity and logical experimental design, researchers can enhance the trustworthiness and impact of their work in the competitive field of drug discovery.
References
-
Reproducibility In Organic Chemistry . (2015). Master Organic Chemistry. [Link]
-
Reproducibility in Chemical Research . (2023). ResearchGate. [Link]
-
Meanwell, N. A. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry . ACS Medicinal Chemistry Letters, 6(6), 633–637. [Link]
-
Perry, B. G., et al. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials . Journal of Medicinal Chemistry, 64(22), 16445–16460. [Link]
-
Schuurmans, J. H. A., et al. (2026). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry . ACS Central Science. [Link]
-
Meanwell, N. A. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry . PMC - NIH. [Link]
-
Can Reproducibility in Chemical Research be Fixed? . (2017). Enago Academy. [Link]
-
Reproducibility of Synthesis papers : r/chemistry . (2022). Reddit. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol . (2024). Molecules, 29(3), 698. [Link]
-
Gao, M.-Y., et al. (2019). A Mild Synthesis of 2-Substituted Benzothiazoles via Nickel-Catalyzed Intramolecular Oxidative C-H Functionalization . The Journal of Organic Chemistry. [Link]
- US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
- WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
-
Benzothiazole synthesis . Organic Chemistry Portal. [Link]
-
Williams, M. (2018). Reagent Validation to Facilitate Experimental Reproducibility . Current Protocols in Pharmacology, 81(1), e40. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . (2020). Molecules, 25(18), 4106. [Link]
-
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review . Journal of Drug Delivery and Therapeutics, 13(9), 133-143. [Link]
-
Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery . ACS Omega, 5(13), 7356–7365. [Link]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review . Journal of Chemical Reviews, 6(1), 1-20. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery . (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Theodorsson, E. (2012). Validation And Verification of Measurement Methods in Clinical Chemistry . Bioanalysis, 4(3), 305-320. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles . (2006). Journal of Combinatorial Chemistry, 8(2), 169–171. [Link]
-
Durcik, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery . ACS Omega, 5(13), 7356–7365. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs . (2025). RSC Medicinal Chemistry. [Link]
- WO2011021214A2 - Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts.
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents . (2025). Scientific Reports, 15, 23456. [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 5. WO2004041797A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. As a specialized heterocyclic compound containing both bromine and nitrogen, it requires a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established safety principles for halogenated organic compounds and are designed to meet the stringent standards expected in modern research and development laboratories.
Section 1: Hazard Assessment and Characterization
A specific, verified Safety Data Sheet (SDS) for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is not consistently available. Therefore, a conservative hazard assessment must be performed by evaluating the known risks of structurally similar brominated and aminothiazole-containing molecules. This approach ensures that the highest safety standards are maintained.
The primary hazards are inferred from related chemical structures.[1][2] The presence of the bromo- group classifies it as a halogenated organic compound, which dictates its primary disposal pathway.[3][4] The amine functional group and thiazole ring suggest potential biological activity and associated toxicological risks.
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Category | Potential Classification & Rationale | Precautionary Measures & Statements |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. Based on data for 2-aminobenzothiazole and other brominated benzothiazoles.[1][5] | P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5] |
| Acute Toxicity (Dermal) | May be harmful in contact with skin. Amines and brominated organics can be absorbed through the skin.[1] | P280: Wear protective gloves and protective clothing. IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | Causes serious eye irritation. A common hazard for amine salts and heterocyclic compounds.[1][5] | P280: Wear eye protection/face protection.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Skin Irritation/Sensitization | Causes skin irritation. May cause an allergic skin reaction. Thiazole derivatives are known to have sensitization potential.[1][6] | Contaminated work clothing should not be allowed out of the workplace.[1] |
| Environmental Hazard | Harmful to aquatic life. Many brominated organic compounds are toxic to aquatic organisms and may persist in the environment.[6] | P273: Avoid release to the environment. |
| Combustion Products | Forms toxic gases upon combustion. Thermal decomposition can release Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Bromide (HBr).[1][7] | In the event of a fire, wear a self-contained breathing apparatus.[5] |
Section 2: Core Disposal Workflow
The proper disposal of this compound is a multi-step process that begins with correct identification and segregation. The following diagram illustrates the decision-making and operational workflow for compliant disposal.
Caption: Disposal workflow for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Section 3: Step-by-Step Disposal Protocol
This protocol provides the detailed actions required to safely manage waste containing 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine from the point of generation to its final handoff.
3.1. Personal Protective Equipment (PPE) & Engineering Controls
-
Rationale: To prevent personal exposure via inhalation, skin contact, or eye contact.
-
Procedure:
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7]
-
Hand Protection: Wear nitrile gloves. Change gloves immediately if they become contaminated.[3]
-
Body Protection: Wear a standard laboratory coat.[3]
-
Engineering Control: All handling and transfer of this compound, whether in solid or solution form, must be conducted within a properly functioning chemical fume hood.[3][8]
-
3.2. Waste Segregation
-
Rationale: This is the most critical step. As a brominated compound, this chemical is classified as a halogenated organic waste .[4] Halogenated and non-halogenated waste streams are incinerated under different conditions; mixing them can lead to regulatory non-compliance and the formation of highly toxic byproducts like dioxins.
-
Procedure:
3.3. Containerization and Labeling
-
Rationale: Proper containment and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure safe handling, transport, and disposal.[11][12]
-
Procedure:
-
Select an Appropriate Container: Use a clean, sealable container made of a compatible material (e.g., glass or high-density polyethylene) with a screw-top cap. Ensure the container is in good condition.[9]
-
Affix a Hazardous Waste Tag: Before adding any waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[8]
-
Complete the Tag: Fill out the label completely and legibly, including:
-
The full chemical name: "Waste 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine". Do not use abbreviations.[9]
-
All other chemical constituents and their approximate percentages.[4]
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator or generator.[8]
-
Applicable hazard identification (e.g., Toxic, Irritant).[8]
-
-
3.4. Waste Accumulation and Storage
-
Rationale: Safe storage in a designated area prevents accidental spills and unauthorized access, in compliance with EPA guidelines for Satellite Accumulation Areas (SAAs).[11]
-
Procedure:
-
Keep the waste container tightly closed at all times, except when actively adding waste.[8][9]
-
Store the container in a designated Satellite Accumulation Area within the laboratory.[8]
-
The storage area should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[8]
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.
-
3.5. Final Disposal
-
Rationale: Hazardous waste must be disposed of via a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally sound manner.[13]
-
Procedure:
-
When the waste container is three-quarters full, or when you are approaching the time limits for accumulation set by your generator status, arrange for disposal.[8]
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.[3][8]
-
Ensure all paperwork, such as a hazardous waste manifest, is completed as required by the EHS office.[11][14]
-
Section 4: Spill Management Protocol
-
Rationale: A clear, pre-defined plan is essential to manage accidental releases safely and effectively.
-
Procedure:
-
Evacuate and Alert: If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area and alert colleagues and supervisors.
-
Contain the Spill: For small, manageable spills, contain the material using an inert absorbent material like vermiculite or sand.[8]
-
Personal Protection: Do not attempt cleanup without the proper PPE as described in Section 3.1.
-
Collect Waste: Carefully sweep or scoop the absorbent material and spilled chemical into a designated waste container.
-
Dispose of Debris: The spill cleanup debris must be disposed of as halogenated hazardous waste. Place it in a sealed, properly labeled bag or container.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
This guide is intended to provide a robust framework for the safe disposal of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine. Always prioritize your institution's specific chemical hygiene plan and consult with your EHS department to ensure full compliance with local, state, and federal regulations.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Halogenated Solvents in Laboratories. Temple University Campus Operations.
- Hazardous Waste Segregation Guide. Bucknell University.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- EPA Hazardous Waste Management. Axonator.
- Organic Solvents Disposal Guidelines. Cornell University Environmental Health and Safety.
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
- Safety Data Sheet for 2-aminobenzothiazole. Sigma-Aldrich.
- Safety Data Sheet for ACTICIDE LT 2 (contains thiazole derivatives). Thor GmbH.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- Zakarian Lab Safety Protocol. University of California, Santa Barbara.
- Safety Data Sheet for a related brominated compound. Sigma-Aldrich.
- Safety Data Sheet for 2-Aminobenzothiazole. Thermo Fisher Scientific.
- Safety Data Sheet for 2-Amino-6-bromobenzothiazole. Fisher Scientific.
- Navigating the Safe Disposal of 4-Bromo-6-methylbenzo[d]thiazole: A Procedural Guide. Benchchem.
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. geneseo.edu [geneseo.edu]
- 6. leap.epa.ie [leap.epa.ie]
- 7. fishersci.com [fishersci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. epa.gov [epa.gov]
- 12. axonator.com [axonator.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
A Researcher's Guide to Safely Handling 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine
This guide provides essential safety and handling protocols for 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, a compound utilized by researchers and scientists in the field of drug development. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. The information presented herein is a synthesis of established safety principles and best practices for handling heterocyclic amines and brominated organic compounds.
Understanding the Hazard Profile
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is classified as harmful if swallowed and causes serious eye irritation[1]. As with many research chemicals, a comprehensive toxicological profile may not be fully established. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may have other potential hazards.
Key Hazard Statements:
Given its chemical structure as a brominated heterocyclic amine, it is also important to consider the potential for skin irritation and sensitization with prolonged or repeated contact.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure. Engineering controls are the most effective means of achieving this and should be prioritized over personal protective equipment (PPE).
-
Chemical Fume Hood: All handling of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine in its powdered form or when preparing solutions should be conducted in a properly functioning chemical fume hood. This is crucial to prevent the inhalation of any airborne particles.
-
Designated Work Area: Establish a designated area for working with this compound. This area should be clearly labeled and equipped with all necessary safety and cleanup materials.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE program is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment.
Hand Protection
| Glove Material | Recommendation | Rationale |
| Nitrile | Excellent | Good for general use with a wide range of chemicals, including some acids, bases, and organic solvents. Preferred over latex to prevent potential allergies. |
| Neoprene | Good | Offers good resistance to a broad spectrum of chemicals, including acids, bases, and some organic compounds. |
Glove Usage Protocol:
-
Inspect Gloves: Before each use, carefully inspect gloves for any signs of degradation, punctures, or tears.
-
Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves.
-
Regular Changes: Change gloves frequently, at least every two hours, or immediately if contamination is suspected.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to safety goggles.
Body Protection
-
Laboratory Coat: A fully fastened laboratory coat, preferably one made of a chemically resistant material, must be worn.
-
Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory.
Respiratory Protection
While working in a chemical fume hood should prevent the need for respiratory protection, a risk assessment may indicate its necessity in certain situations (e.g., cleaning up a large spill). In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All personnel required to wear respirators must be part of a comprehensive respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA regulations[2].
Safe Handling and Operational Plan
A systematic approach to handling 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine is crucial to minimize the risk of exposure.
Weighing and Dispensing
-
Weighing in a Fume Hood: All weighing of the powdered compound must be performed inside a chemical fume hood.
-
Use of Weighing Boats: Utilize disposable weighing boats to prevent contamination of the balance.
-
Minimize Dust Generation: Handle the powder gently to avoid creating airborne dust.
Solution Preparation
-
Add Powder to Solvent: When preparing solutions, slowly add the powdered compound to the solvent to prevent splashing.
-
Work Over Absorbent Mats: Conduct all solution preparation over disposable, absorbent bench liners to contain any potential spills.
Workflow Diagram
Caption: Experimental workflow for handling 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or accidental exposure.
Small Spills
-
Alert Colleagues: Immediately alert others in the vicinity.
-
Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Decontaminate: Clean the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of Waste: All cleanup materials must be placed in a sealed container and disposed of as hazardous waste.
Large Spills
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Restrict Access: Prevent entry into the contaminated area.
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by medical personnel.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
Disposal Plan
All waste containing 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
Disposal Workflow:
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
